2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O2/c7-3(8,1-15)5(11,12)6(13,14)4(9,10)2-16/h15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEKBXPLFJSSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188999 | |
| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-74-8 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,1H,6H,6H-Perfluoro-1,6-hexanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications in Advanced Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS Number 355-74-8), a fluorinated diol increasingly utilized in the development of high-performance polymers. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its primary applications, particularly in the formulation of fluorinated polyurethanes for specialized industrial and biomedical uses.
Core Properties and Specifications
This compound is a solid, white crystalline compound at room temperature. The presence of a significant number of fluorine atoms in its structure imparts unique properties, including enhanced thermal stability, chemical resistance, and hydrophobicity, making it a valuable monomer in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 355-74-8 | |
| Molecular Formula | C₆H₆F₈O₂ | |
| Molecular Weight | 262.10 g/mol | |
| Melting Point | 66-70 °C | |
| Boiling Point | 100 °C at 3 mmHg | |
| Appearance | White crystalline powder or solid | [1] |
| Solubility | Soluble in water | [2] |
Spectroscopic Data:
| Technique | Data Available |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| FTIR | Conforms to structure |
| Mass Spectrometry | Data available in NIST WebBook |
Synthesis and Reactivity
While detailed, lab-scale synthetic procedures for this compound are not extensively published in readily available literature, industrial production generally involves the hydrogenation of corresponding fluorinated dicarboxylic acids or their esters.
The primary reactivity of this diol is centered around its two terminal hydroxyl (-OH) groups. These groups can undergo typical alcohol reactions, with the most significant application being polycondensation reactions with diisocyanates to form polyurethanes.[3][4] The electron-withdrawing effect of the adjacent fluorinated carbon chain can influence the reactivity of the hydroxyl groups.
Application in Fluorinated Polyurethane Synthesis
The most prominent application of this compound is as a chain extender in the synthesis of fluorinated polyurethanes (FPUs).[3][5] The incorporation of this fluorinated diol into the polymer backbone imparts desirable properties such as increased hydrophobicity, enhanced thermal stability, and improved chemical resistance to the resulting polyurethane.[5]
Representative Experimental Protocol: Synthesis of Fluorinated Polyurethane
The following is a generalized one-step bulk polymerization method for synthesizing a fluorinated polyurethane, based on principles described in the literature.[4][5]
Materials:
-
Poly(tetramethylene oxide) glycol (PTMO) - Soft Segment
-
Hexamethylene diisocyanate (HDI) - Hard Segment
-
This compound (OFHD) - Chain Extender
-
Dibutyltin dilaurate (DBTDL) - Catalyst
Procedure:
-
Pre-dry all reactants to remove moisture.
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add a predetermined amount of PTMO and OFHD.
-
Heat the mixture to a specified temperature (e.g., 80°C) under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
Add the catalyst, DBTDL, to the mixture.
-
Slowly add the stoichiometric amount of HDI to the reaction mixture while maintaining vigorous stirring.
-
After the addition of HDI is complete, continue the reaction at the set temperature for a specified duration (e.g., 2-4 hours) until the desired viscosity is achieved, indicating polymer formation.
-
The resulting fluorinated polyurethane can then be cast into films or other forms for further characterization and application.
Characterization of the Resulting Polymer:
The synthesized fluorinated polyurethane can be characterized using various techniques to evaluate its structure and properties:
| Characterization Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the formation of urethane linkages and the incorporation of the fluorinated monomer. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | To analyze the thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. |
| Contact Angle Measurement | To quantify the hydrophobicity of the polymer surface. |
| Tensile Testing | To determine the mechanical properties, such as tensile strength and elongation at break. |
A study by Chen et al. (2024) synthesized aliphatic fluorinated polyurethanes using this compound as a chain extender and compared its properties to a polyurethane synthesized with 1,4-butanediol (BDO). The water contact angle of the FPU containing the octafluoro-1,6-hexanediol increased, indicating greater hydrophobicity.[5]
Potential Applications in Drug Development and Biomedical Fields
While there is no direct evidence of this compound being involved in signaling pathways or as an active pharmaceutical ingredient, its role in creating advanced biomaterials is significant. Fluorinated polyurethanes are known for their excellent biocompatibility, biostability, and low surface energy, which can reduce protein adsorption and biofouling.[6]
Polymers derived from this diol could find applications in:
-
Medical device coatings: To improve the biocompatibility and reduce the thrombogenicity of blood-contacting devices.
-
Drug delivery systems: As a component of controlled-release formulations, leveraging the polymer's stability and tunable properties.
-
Implantable materials: For long-term implants where biostability and minimal tissue reaction are critical.
Flame Retardant Properties
The high fluorine content of polymers derived from this compound suggests potential applications as flame-retardant materials. Halogenated compounds are known to act as flame retardants by interrupting the combustion cycle in the gas phase.[7] Polyurethanes incorporating this diol would likely exhibit enhanced fire resistance compared to their non-fluorinated counterparts.
Logical Workflow for FPU Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of fluorinated polyurethanes.
Signaling Pathway Considerations
Current literature does not indicate a role for this compound in biological signaling pathways. Its primary utility in a biological context is as a building block for creating inert, biocompatible materials. The non-fluorinated analog, 1,6-hexanediol, has been used to study liquid-liquid phase separation in cells; however, there is no evidence to suggest that the fluorinated version is used for similar purposes.
Safety and Handling
This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated monomer for the synthesis of high-performance polymers, particularly fluorinated polyurethanes. Its incorporation into polymer chains imparts enhanced thermal stability, chemical resistance, and hydrophobicity. These properties make the resulting polymers attractive for a range of advanced applications, including biomedical devices, specialty coatings, and flame-retardant materials. Further research into the synthesis of novel polymers using this diol is likely to expand its utility in various fields of science and technology.
References
- 1. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Polyurethanes [essentialchemicalindustry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aerofiltri.it [aerofiltri.it]
An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS Number: 355-74-8). The information is intended to support research, development, and quality control activities involving this fluorinated diol.
Chemical Identity and Structure
This compound is a symmetrical, linear aliphatic diol where the central four carbon atoms of the hexane chain are fully fluorinated. This high degree of fluorination imparts unique properties to the molecule, distinguishing it from its non-fluorinated analog, 1,6-hexanediol.
-
IUPAC Name: 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol
-
Linear Formula: HOCH₂(CF₂)₄CH₂OH
-
SMILES: OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO[1]
Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₈O₂ | [2][3] |
| Molecular Weight | 262.10 g/mol | [1][4] |
| Melting Point | 66-70 °C | [1][3][4] |
| Boiling Point | 100 °C at 3 mmHg | [1][3][4] |
| Density | 1.4712 (estimate) | [3] |
| Appearance | White to light yellow/orange crystalline powder or solid | [2][3][5] |
| Water Solubility | Soluble in water | [3] |
| pKa | 12.62 ± 0.10 (Predicted) | [3] |
| Assay (Purity) | ≥96.0% to 98% (by GC) | [1][2][5] |
| CAS Number | 355-74-8 | [1][2][3] |
Experimental Protocols and Methodologies
While specific experimental reports for the determination of this compound's properties are not detailed in the provided search results, standard analytical techniques are referenced. The following section outlines the general methodologies for the cited experiments.
3.1. Purity Determination by Gas Chromatography (GC)
The purity of this compound is typically assayed using Gas Chromatography (GC).[2]
-
Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas).
-
Methodology:
-
A small, known amount of the analyte is dissolved in a suitable volatile solvent.
-
The solution is injected into the GC instrument, where it is vaporized in a heated injection port.
-
The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a heated column containing the stationary phase.
-
Components separate based on their boiling points and interactions with the stationary phase.
-
A detector at the column exit (commonly a Flame Ionization Detector - FID) generates a signal proportional to the amount of each component.
-
The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
3.2. Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
Structural confirmation is achieved using FTIR spectroscopy.[2]
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules at different frequencies. Specific chemical bonds vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint."
-
Methodology:
-
A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is exposed to a broad range of infrared radiation.
-
The instrument records the frequencies at which the radiation is absorbed.
-
The resulting spectrum is compared to a reference spectrum or analyzed for the presence of key functional group absorptions, such as the broad O-H stretch of the alcohol groups and the strong C-F stretches characteristic of the fluorinated backbone.
-
3.3. Melting Point Determination
The melting point range of 66-70 °C is a key indicator of the compound's purity.[1][2][3]
-
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline solids exhibit a sharp melting point, while impurities typically broaden and depress the melting range.
-
Methodology (Capillary Method):
-
A small amount of the finely powdered, dry sample is packed into a thin capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
The apparatus is heated slowly and steadily.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass becomes liquid (clear melt) are recorded as the melting range.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical quality control workflow for characterizing a batch of this compound, based on the analytical methods identified.
References
- 1. 2,2,3,3,4,4,5,5-八氟-1,6-己烷二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound CAS#: 355-74-8 [chemicalbook.com]
- 4. This compound 98 355-74-8 [sigmaaldrich.com]
- 5. 2,2,3,3,4,4,5,5-オクタフルオロ-1,6-ヘキサンジオール | this compound | 355-74-8 | 東京化成工業株式会社 [tcichemicals.com]
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, a fluorinated diol with significant applications in materials science. This document details its chemical structure, molecular weight, and key physicochemical properties. While noted as a pharmaceutical intermediate, its primary documented use is in the synthesis of advanced fluorinated polymers. This guide will focus on its role in the preparation of fluorinated polyurethanes, providing insights into synthetic methodologies and the resulting polymer characteristics.
Core Molecular and Physical Properties
This compound is a symmetrical, fluorinated aliphatic diol. The presence of a perfluorinated carbon chain between two terminal hydroxyl groups imparts unique properties to this molecule and the polymers derived from it.
| Property | Value |
| Molecular Weight | 262.10 g/mol |
| Linear Formula | HOCH₂(CF₂)₄CH₂OH |
| CAS Number | 355-74-8 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 66-70 °C |
| Boiling Point | 100 °C at 3 mmHg |
| Solubility | Soluble in water[1] |
Application in the Synthesis of Fluorinated Polyurethanes
This compound serves as a crucial chain extender in the synthesis of fluorinated polyurethanes (FPUs).[2][3][4] The incorporation of this fluorinated monomer into the polymer backbone enhances properties such as thermal stability, chemical resistance, and hydrophobicity.
General Experimental Protocol for Fluorinated Polyurethane Synthesis
The synthesis of fluorinated polyurethanes using this compound typically follows a polycondensation reaction. The general procedure involves reacting a polyol (soft segment) with a diisocyanate, using the fluorinated diol as a chain extender (hard segment).
Materials:
-
Polyol (e.g., Polytetramethylene oxide - PTMO)
-
Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)
-
Chain Extender: this compound (OFHD)
-
Catalyst (e.g., Tertiary amines, organotin compounds)
-
Solvent (e.g., Dimethylformamide - DMF, or solvent-free melt)
Procedure:
-
The polyol is dehydrated under vacuum at an elevated temperature.
-
The diisocyanate is added to the dried polyol and the mixture is stirred to form a prepolymer.
-
A solution of this compound in a suitable solvent is then added to the prepolymer.
-
A catalyst is introduced to facilitate the polymerization reaction.
-
The reaction is allowed to proceed at a specific temperature and for a set duration, often under an inert atmosphere.
-
The resulting fluorinated polyurethane is then isolated, purified, and characterized.
The properties of the final FPU can be tailored by adjusting the ratio of the soft and hard segments.
Components in Fluorinated Polyurethane Synthesis
| Component | Example | Role |
| Polyol | Polytetramethylene oxide (PTMO) | Forms the soft segment, providing flexibility. |
| Diisocyanate | Hexamethylene diisocyanate (HDI) | Reacts with polyol and chain extender to form the polyurethane backbone. |
| Chain Extender | This compound | Forms the hard segment, enhancing thermal and chemical resistance.[2][4] |
| Catalyst | Tertiary amines, Organotin compounds | Accelerates the polymerization reaction.[4] |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of fluorinated polyurethanes using this compound.
Safety Information
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, and eye and face protection. Work should be conducted in a well-ventilated area.[1]
Conclusion
While noted for its use as a pharmaceutical intermediate, the primary and well-documented application of this compound is in polymer chemistry, specifically as a chain extender for the synthesis of fluorinated polyurethanes. Its incorporation into the polymer backbone imparts desirable properties, including enhanced thermal stability and hydrophobicity. Further research into its biological activities and potential applications in drug development is warranted to fully explore the utility of this fluorinated building block.
References
A Technical Guide to the Solubility of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, a fluorinated diol with potential applications in various scientific fields, including drug development. A critical aspect of utilizing this compound is understanding its solubility in different organic solvents, which is a key determinant of its formulation, delivery, and overall utility in research and development.
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its experimental determination and data presentation. The following sections offer a detailed experimental protocol for solubility measurement and a structured template for recording the resulting data.
Data Presentation: A Template for Solubility Data
To facilitate consistent and comparable data collection, the following table structure is recommended for documenting the solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Ethanol | e.g., 25 | |||
| e.g., Methanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Tetrahydrofuran | e.g., 25 | |||
| e.g., Dimethyl Sulfoxide | e.g., 25 | |||
| e.g., N,N-Dimethylformamide | e.g., 25 |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC).
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution based on the measured concentration and the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: A flowchart of the key steps in the experimental determination of solubility.
An In-depth Technical Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
This guide provides a comprehensive overview of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol, tailored for researchers, scientists, and professionals in drug development. It covers nomenclature, chemical and physical properties, applications, and safety protocols.
Chemical Identity and Synonyms
This compound is a fluorinated organic compound. Due to its structure, it is referred to by several synonyms in literature and commercial listings.
Common Synonyms:
-
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane
-
1H,1H,6H,6H-Perfluorohexane-1,6-diol
The diacrylate derivative of this diol is also known by several names, including 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diacrylate, 1,6-Bis(acryloyloxy)-2,2,3,3,4,4,5,5-octafluorohexane, and 2,2,3,3,4,4,5,5-Octafluorohexamethylene Diacrylate.
Physicochemical Properties
The defining characteristics of this compound are summarized below. This data is critical for its application in experimental settings, particularly in polymer chemistry and as a pharmaceutical intermediate.[1]
| Property | Value | Reference(s) |
| CAS Number | 355-74-8 | |
| Molecular Formula | HOCH₂(CF₂)₄CH₂OH (Linear) C₆H₆F₈O₂ (Empirical) | |
| Molecular Weight | 262.10 g/mol | |
| Appearance | White to light yellow/orange solid, powder, or crystals | [1] |
| Melting Point | 66-70 °C | |
| Boiling Point | 100 °C at 3 mmHg | |
| Solubility | Soluble in water | [1] |
| Purity | Typically available as 97% or >98.0% | [1] |
| SMILES String | OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO | |
| InChI Key | NHEKBXPLFJSSBZ-UHFFFAOYSA-N |
Logical Relationship Diagram
The following diagram illustrates the key attributes of this compound and their interconnections.
Caption: Key identifiers, properties, and applications of the core compound.
Experimental Protocols & Applications
The primary documented applications for this compound are:
-
Pharmaceutical Intermediate: It is used as a building block in the synthesis of more complex pharmaceutical compounds.[1]
-
Polymer Synthesis: As a diol, it can be used as a monomer for the creation of fluorinated polymers, such as specialty polyurethanes and polyesters. The introduction of the octafluorohexane segment can impart properties like thermal stability, chemical resistance, and low surface energy.
Due to the lack of detailed, published experimental workflows or its involvement in specific signaling pathways, researchers should rely on general principles of organic synthesis and polymer chemistry when utilizing this compound, with a strong emphasis on the safety protocols outlined below.
Safety and Handling
Working with this compound requires adherence to standard laboratory safety practices for handling irritating chemicals.
Hazard Identification:
Recommended Handling Procedures:
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is incompatible with strong oxidizing agents.[1]
First Aid Measures:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
References
An In-depth Technical Guide to 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane. The information is intended for use by researchers, scientists, and professionals in the field of drug development and materials science.
Chemical and Physical Properties
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane, also known as 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol, is a fluorinated diol with the linear formula HOCH₂(CF₂)₄CH₂OH.[1] The presence of the perfluorinated carbon chain significantly influences its chemical and physical properties, imparting increased thermal stability and unique solubility characteristics.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 355-74-8 | [1] |
| Molecular Formula | C₆H₆F₈O₂ | [1] |
| Molecular Weight | 262.10 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 66-70 °C | [1] |
| Boiling Point | 100 °C at 3 mmHg | [1] |
| Solubility | Soluble in water and methanol. | |
| InChI Key | NHEKBXPLFJSSBZ-UHFFFAOYSA-N | [1] |
| SMILES | OCC(F)(F)C(F)(F)C(F)(F)C(F)(F)CO | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
Note: While the availability of spectroscopic data is confirmed, detailed spectra and peak assignments require access to specialized databases. Commercial suppliers and chemical databases are the primary sources for this information.
Experimental Protocols
3.1. Synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane
A documented method for the synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane involves the reduction of the corresponding fluorinated diacid, perfluoroadipic acid, using sodium borohydride.[3]
Experimental Workflow: Synthesis
Caption: Synthesis of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane.
Detailed Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with perfluoroadipic acid.
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added to dissolve the diacid under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of sodium borohydride in a suitable solvent (e.g., THF or diglyme) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow addition of a dilute aqueous acid solution (e.g., 1M HCl) at 0 °C.
-
Extraction: The product is extracted from the aqueous layer with an organic solvent such as diethyl ether.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
3.2. Synthesis of this compound Diacrylate
The diol serves as a precursor for the synthesis of its diacrylate derivative, a monomer used in polymer synthesis.[4]
Experimental Workflow: Diacrylate Synthesis
Caption: Synthesis of the diacrylate derivative.
Detailed Methodology:
-
Reaction Setup: To a solution of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane and a base (e.g., triethylamine) in a suitable aprotic solvent (e.g., dichloromethane) in a flask cooled in an ice bath, acryloyl chloride is added dropwise.
-
Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed.
-
Work-up: The reaction mixture is washed sequentially with water, dilute acid, and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude diacrylate.
-
Purification: The product can be further purified by column chromatography if necessary.
Safety and Handling
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane is classified as a hazardous substance.
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Precautions | Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Applications and Logical Relationships
The unique properties of 1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane make it a valuable building block in various fields.
Logical Diagram: Properties and Applications
Caption: Properties and applications of the title compound.
The di-functionality of the hydroxyl groups allows for its use as a monomer in the synthesis of fluorinated polyurethanes and polyesters. The resulting polymers are expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy. Its diacrylate derivative is a key component in UV-curable coatings and specialty polymers. In the pharmaceutical field, the incorporation of the perfluorinated segment can enhance the metabolic stability and lipophilicity of drug candidates. Furthermore, its structure is suitable for the synthesis of fluorinated surfactants.
Conclusion
1,6-Dihydroxy-2,2,3,3,4,4,5,5-octafluorohexane is a versatile fluorinated building block with a range of potential applications in materials science and medicinal chemistry. This guide has provided an overview of its properties, a plausible synthesis protocol based on available literature, and an outline of its key applications. Further research into the reaction optimization and exploration of its utility in novel applications is warranted.
References
In-depth Technical Guide: 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol for Researchers and Drug Development Professionals
An examination of the synthesis, properties, and applications of a versatile fluorinated building block.
Executive Summary
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol is a fluorinated diol that is commercially available and finds utility as a specialized monomer and building block in polymer chemistry and materials science. Its unique properties, imparted by the octafluorohexane core, make it a valuable component in the synthesis of advanced polymers, particularly fluorinated polyurethanes, with applications in coatings, elastomers, and potentially in biomedical devices. While its direct role as a pharmacologically active agent has not been extensively documented in publicly available literature, its function as a "pharmaceutical intermediate" suggests its use in the synthesis of more complex drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, commercial availability, synthesis, and current applications, with a focus on its relevance to researchers in materials science and drug development.
Physicochemical Properties and Commercial Availability
This compound is a white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 355-74-8 | |
| Molecular Formula | C6H6F8O2 | |
| Molecular Weight | 262.10 g/mol | |
| Melting Point | 66-70 °C | |
| Boiling Point | 100 °C at 3 mmHg | |
| Appearance | White crystalline powder or crystals | |
| Purity | Typically ≥97% or ≥98% | [1] |
This chemical is readily available from several major chemical suppliers.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 98% | Commercially available |
| TCI America | >98.0% (GC) | 5 g and larger quantities |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 5 g |
Pricing information can be obtained from the respective suppliers' websites and catalogs.
Synthesis and Characterization
While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature suggests that a common route to perfluorinated diols is through the reduction of the corresponding perfluorinated dicarboxylic acid esters. A plausible synthetic pathway for this compound is the reduction of a diethyl perfluoroadipate.
General Experimental Protocol: Reduction of Diethyl Perfluoroadipate
This protocol is a generalized procedure based on common organic chemistry transformations and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Diethyl perfluoroadipate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
-
Dry ice/acetone bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of diethyl perfluoroadipate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of a reducing agent, such as lithium aluminum hydride in THF, is added dropwise to the stirred solution of the ester. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to neutralize the excess reducing agent and hydrolyze the aluminum salts.
-
The aqueous layer is separated and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic methods.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the methylene protons (-CH₂-) adjacent to the hydroxyl group, split by the neighboring fluorine atoms. The hydroxyl protons (-OH) will likely appear as a broad singlet, which can be exchanged with D₂O. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the methylene carbons, which will be split into triplets by the adjacent fluorine atoms. The carbons in the perfluorinated chain will also be visible and will exhibit complex splitting patterns due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is a key tool for characterizing fluorinated compounds. It will provide information on the chemical environment of the different fluorine atoms in the molecule. |
| FTIR | The infrared spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. Strong C-F stretching bands will be prominent in the fingerprint region, typically between 1000 and 1400 cm⁻¹. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water and fragments of the perfluorinated alkyl chain. |
Applications in Materials Science: Fluorinated Polyurethanes
A primary application of this compound is as a chain extender in the synthesis of fluorinated polyurethanes (FPUs).[2][3] The incorporation of the fluorinated diol into the polymer backbone imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy.
Synthesis of a Fluorinated Polyurethane
Experimental Protocol:
Materials:
-
Poly(tetramethylene glycol) (PTMG) or other suitable polyol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI) or other diisocyanate
-
This compound (as chain extender)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent
Procedure:
-
In a reaction vessel under an inert atmosphere, the polyol is dehydrated under vacuum at an elevated temperature.
-
The diisocyanate is added to the dried polyol, and the mixture is stirred at a controlled temperature to form a prepolymer.
-
In a separate flask, a solution of this compound and the catalyst in the solvent is prepared.
-
The prepolymer is then added to the chain extender solution, and the reaction mixture is stirred vigorously.
-
The resulting polymer solution can be cast into films or used for other applications.
Relevance in Drug Development and Life Sciences
The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[4][5] While direct biological activity of this compound is not well-documented, its designation as a "pharmaceutical intermediate" suggests its use as a building block in the synthesis of more complex, biologically active molecules.[1]
The fluorinated alkyl chain can act as a stable, lipophilic spacer, and the terminal hydroxyl groups provide reactive handles for further chemical modifications. For instance, it could be incorporated into prodrugs, linkers for antibody-drug conjugates, or as a component of novel drug delivery systems.
Given the lack of specific signaling pathway information for this compound, a hypothetical logical workflow for its potential use in drug development is presented below. This illustrates how a fluorinated building block could be incorporated into a drug discovery pipeline.
References
An In-depth Technical Guide on the Safety and Handling of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Abstract: This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (CAS No. 355-74-8). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings. This document consolidates key data on the compound's properties, hazards, personal protective equipment (PPE), and first aid measures to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is a fluorinated aliphatic diol used as a pharmaceutical intermediate.[1] It is a solid at room temperature, appearing as a white to light yellow powder or crystal.[2] It is stable under recommended storage conditions and is soluble in water.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 355-74-8 | |
| Linear Formula | HOCH₂(CF₂)₄CH₂OH | |
| Molecular Weight | 262.10 g/mol | |
| Appearance | White to light yellow/orange powder to crystal | [2] |
| Melting Point | 66-70 °C | [2] |
| Boiling Point | 100 °C @ 3 mmHg | [2] |
| Solubility | Soluble in water | [1][2] |
| Stability | Stable under normal conditions | [2] |
| Flash Point | Not applicable |
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is an irritant to the skin, eyes, and respiratory system.[3]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Code | Hazard Statement | References |
| Skin Irritation | H315 | Causes skin irritation | [3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation | [3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3] |
Toxicological Information
Safe Handling, Storage, and Personal Protection
Proper handling and storage are crucial to minimize exposure risks. This includes the use of engineering controls and appropriate personal protective equipment (PPE).
Engineering Controls
Use this compound only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[3]
Personal Protective Equipment (PPE)
The following PPE is recommended to prevent skin and eye contact and respiratory exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Standard Examples | References |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133, EN166 | [4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure. | - | [3][4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if ventilation is inadequate or if irritation is experienced. | NIOSH Type N95 (US), EN 149 | [4] |
Storage
Store in a cool, dry, and well-ventilated place.[1][4] Keep containers tightly closed and store them locked up.[1][3] This material is incompatible with strong bases, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[2][4]
Safe Handling Workflow
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: A standard workflow for the safe handling of chemical solids in a laboratory.
Experimental Protocols
Specific experimental protocols for the toxicological assessment of this compound are not detailed in publicly available safety documents. Standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for testing skin and eye irritation (e.g., OECD Test Guideline 404 and 405), would likely form the basis for any cited hazard classifications. However, without access to the primary study reports, detailed protocols cannot be reproduced here.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[3] If symptoms such as irritation or dizziness persist, seek medical attention.[3][5]
-
After Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, get medical advice.[3]
-
After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do so.[3] If eye irritation persists, seek immediate medical attention.[3]
-
After Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and contact a poison center or doctor for treatment advice.
Caption: A decision tree for first aid response following chemical exposure.
Firefighting and Accidental Release
Firefighting Measures
While not flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO₂), or dry chemical foam.[7]
-
Specific Hazards: Fine dust dispersed in air may form an explosive mixture.[4] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride.[4]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4]
Accidental Release Measures
In case of a spill, follow these procedures:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid the formation of dust.[4]
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[4]
-
Clean the spill area thoroughly.
Caption: A procedural flowchart for responding to a solid chemical spill.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations.[3] Waste should be sent to an approved waste disposal plant.[3] Do not allow the product to be released into the environment.[4]
References
- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. This compound CAS#: 355-74-8 [chemicalbook.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. en.hesperian.org [en.hesperian.org]
- 7. fishersci.com [fishersci.com]
Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. The information is structured to be a valuable resource for researchers and professionals in drug development and materials science who are working with or considering the use of this fluorinated diol.
Spectroscopic Data Summary
The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from similar fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 - 4.3 | Triplet (t) | 4H | -CH₂-OH |
| ~2.5 - 3.0 | Broad Singlet (br s) | 2H | -OH |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~60 - 65 | Triplet (t) | C1, C6 (-CH₂-OH) |
| ~108 - 120 | Multiplet | C2, C5 (-CF₂-) |
| ~108 - 120 | Multiplet | C3, C4 (-CF₂-) |
¹⁹F NMR (Fluorine-19 NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -120 to -125 | Multiplet | -CF₂- (at C2, C5) |
| ~ -125 to -130 | Multiplet | -CF₂- (at C3, C4) |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2960 - 2850 | Medium | C-H Stretch | Alkane (-CH₂) |
| 1470 - 1430 | Medium | C-H Bend | Alkane (-CH₂) |
| 1250 - 1000 | Strong | C-F Stretch | Fluoroalkane (-CF₂) |
| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂-OH) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, may be added if the solvent does not contain an internal standard. For ¹⁹F NMR, an external or internal reference such as CFCl₃ can be used.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is used.
-
¹H NMR: Spectra are acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are typical. A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Spectra can be acquired with or without proton decoupling to observe H-F couplings. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are used. Due to the high sensitivity of the ¹⁹F nucleus, fewer scans are typically needed compared to ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Measurement Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 to 32 scans are co-added to obtain the final spectrum.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to the Applications of Fluorinated Diols in Advanced Polymer Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polymers represent a unique and highly valuable class of materials, distinguished by their exceptional thermal stability, chemical inertness, low friction coefficients, and unique surface properties.[1][2] The strategic incorporation of fluorine atoms into polymer structures, often achieved through the use of fluorinated monomers like diols, allows for the precise tuning of material properties to meet the demands of advanced applications.[3] Fluorinated diols, which are molecules containing two hydroxyl (-OH) groups and a fluorinated backbone, serve as critical building blocks in the synthesis of a wide array of high-performance polymers, including polyurethanes, polyesters, polycarbonates, and polyimides.[4][5][6][7]
The unique characteristics of these polymers stem from the fundamental properties of the carbon-fluorine (C-F) bond. With a bond energy as high as 485.67 kJ/mol, the C-F bond is significantly stronger than a typical C-H or C-C bond, imparting excellent thermal and chemical stability.[4] Furthermore, fluorine's high electronegativity and low polarizability lead to weak intermolecular forces, resulting in materials with low surface energy, hydrophobicity, lipophobicity, and low dielectric constants.[8] This guide provides an in-depth overview of the synthesis, properties, and applications of polymers derived from fluorinated diols, with a focus on experimental protocols and quantitative data for researchers in materials science and drug development.
Core Polymer Systems and Their Applications
The versatility of fluorinated diols allows them to be incorporated into various polymer backbones, either as chain extenders in hard segments or as components of flexible soft segments.[4][9]
Fluorinated Polyurethanes (FPUs)
FPUs are synthesized through the polyaddition reaction of diisocyanates with polyols and fluorinated diols acting as chain extenders.[4][9] The inclusion of fluorinated diols significantly enhances the surface and bulk properties of the resulting polyurethane.
Key Properties and Applications:
-
Enhanced Hydrophobicity: The migration of low-surface-energy fluorinated segments to the polymer-air interface results in excellent water and oil repellency. This is critical for creating anti-fouling surfaces, moisture-resistant coatings, and biomedical devices that resist bio-adhesion.[10][11]
-
Improved Thermal and Chemical Stability: The strong C-F bonds enhance the thermal stability of the polymer. FPUs are used in demanding environments where resistance to heat and corrosive chemicals is required.[4][10]
-
Biocompatibility: Fluoropolymers are known for their bio-inertness, making FPUs suitable for medical applications such as catheters, implantable devices, and drug delivery systems.[8][12]
-
Dielectric Properties: The incorporation of fluorine can modify the dielectric properties of polyurethanes, making them useful for applications in electronics and high-frequency communication.[6][13]
Logical Relationship: From Fluorinated Diols to Advanced Applications
The following diagram illustrates how the incorporation of fluorinated diols into a polymer backbone leads to specific material properties that enable a range of advanced applications.
Caption: Logical flow from the use of fluorinated diols to final applications.
Fluorinated Polyesters
Fluorinated polyesters are typically synthesized via polycondensation of fluorinated diols with dicarboxylic acids or their derivatives, or through biocatalytic routes.[14] These materials offer a unique combination of properties, including potential degradability, which is of interest for environmental and biomedical applications.[5][15]
Key Properties and Applications:
-
Controlled Degradability: Recent research has shown that fluorination can accelerate the degradation of polyesters, offering a pathway to create "smart" materials that break down under specific conditions while allowing for fluoride recovery.[5][16]
-
Hydrophobicity: Like other fluoropolymers, these polyesters exhibit high water repellency.
-
Biomedical Potential: The combination of biocompatibility and tunable degradation makes them candidates for tissue engineering scaffolds and controlled drug release systems.[8][14]
Fluorinated Polycarbonates
The synthesis of fluorinated polycarbonates can be achieved by reacting fluorinated diols with phosgene derivatives or through other methods like fluoride-promoted carbonylation polymerization.[17][18]
Key Properties and Applications:
-
High Thermal Stability and Optical Clarity: These materials often possess high glass transition temperatures and good transparency, making them suitable for optical applications in harsh environments.
-
Enhanced Dielectric Performance: The introduction of fluorinated segments can significantly improve the dielectric constant and polarization behavior, which is advantageous for use in capacitors and other electronic components.[6]
Quantitative Data Summary
The inclusion of fluorinated diols has a quantifiable impact on the final properties of polymers. The tables below summarize key performance data from various studies.
Table 1: Surface Properties of Fluorinated Polyurethanes (FPUs)
| Fluorinated Diol Content (% w/w) | Water Contact Angle (°) | Tetradecane Contact Angle (°) | Reference |
|---|---|---|---|
| 0 (Control PU) | 81° | - | [4] |
| Increased Content | > 120° | Rapidly Increased | [4] |
| FPU Film | ~95.2° | - | [4] |
| Hyperbranched Polymer | ~100° | - | |
Table 2: Thermal and Mechanical Properties of Fluorinated Polymers
| Polymer System | Fluorinated Monomer | Tg (°C) | Td, 10% (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
|---|---|---|---|---|---|---|
| FPU | Fluorinated gemini diol | Decreased with F-content | Improved | - | - | [10] |
| FPU | OF¹ / TF² diols | Lowered with F-content | >350 | ~28 | - | [4] |
| FPI | Diimide-diol | - | 353–505 | - | - | [7] |
| FPU (Waterborne) | Fluoro-diol | - | - | Increased with F-content | Decreased with F-content | [11] |
| FPU | Fluorinated diols | As low as -139°C | 247–330 | - | - | [9] |
¹ 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol; ² 2,2,3,3-tetrafluoro-1,4-butanediol Tg: Glass Transition Temperature; Td, 10%: Temperature at 10% weight loss
Table 3: Dielectric Properties of Fluorinated Polymers
| Polymer System | Fluorinated Monomer | Dielectric Constant (at 1 kHz) | Reference |
|---|---|---|---|
| FPI | Diimide-diol | 3.10–4.23 | [7] |
| FPU-PC | Fluorinated triethylene glycol | Increased with F-content |[6][13] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for researchers. Below are representative protocols for the synthesis of polymers using fluorinated diols.
Protocol 1: Synthesis of Fluorinated Polyurethane (FPU) via Prepolymer Method
This protocol is based on the common two-step prepolymerization method used for synthesizing FPUs.[4][13]
Materials:
-
Poly(tetramethylene oxide) glycol (PTMO, soft segment)
-
4,4′-diphenylmethane diisocyanate (MDI, hard segment)
-
This compound (OFHD, fluorinated chain extender)
-
1,4-butanediol (BDO, non-fluorinated chain extender, for comparison)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
N,N-Dimethylformamide (DMF, solvent)
Procedure:
-
Drying: Dry PTMO at 80°C under vacuum for at least 4 hours to remove moisture. Dry OFHD and BDO over molecular sieves.
-
Prepolymer Formation:
-
Set up a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet.
-
Charge the flask with dried PTMO and MDI in a molar ratio that ensures an NCO/OH ratio of approximately 2:1.
-
Add DMF as a solvent to achieve a solid content of ~40 wt%.
-
Heat the mixture to 75-80°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction by titrating for %NCO content.
-
-
Chain Extension:
-
Cool the prepolymer solution to 40-50°C.
-
Prepare a solution of the chain extender (OFHD or a mixture of OFHD and BDO) in DMF. The total amount of hydroxyl groups from the chain extender should be stoichiometrically equivalent to the remaining NCO groups in the prepolymer.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt% of total reactants) to the prepolymer solution.
-
Add the chain extender solution dropwise to the prepolymer solution over 30 minutes with vigorous stirring.
-
After the addition is complete, increase the temperature back to 70-75°C and continue the reaction for another 3-5 hours until the NCO peak disappears in the FTIR spectrum.
-
-
Film Casting and Curing:
-
Pour the final FPU solution into a Teflon mold.
-
Dry the solution in a vacuum oven at 60°C for 24 hours to remove the solvent and form a solid polymer film.
-
Post-cure the film at 100°C for 2 hours to ensure complete reaction.
-
General Experimental Workflow for FPU Synthesis and Characterization
This diagram outlines the typical steps involved from synthesis to final property analysis of a fluorinated polymer.
Caption: A typical workflow for FPU synthesis and subsequent analysis.
Protocol 2: Biocatalytic Synthesis of Fluorinated Polyesters
This enzymatic protocol offers a greener alternative to traditional polycondensation and is based on the work by G. M. Kline and colleagues.[14]
Materials:
-
Divinyl adipate (activated diester)
-
1H,1H,6H,6H-Perfluoro-1,6-hexanediol (fluorinated diol)
-
Novozym 435 (immobilized lipase from Candida antarctica)
-
Toluene (solvent)
Procedure:
-
Reactant Setup:
-
In a reaction vial, combine equimolar amounts of divinyl adipate and the fluorinated diol.
-
Add toluene as the solvent to achieve a desired monomer concentration (e.g., 0.5 M).
-
-
Enzymatic Reaction:
-
Add Novozym 435 to the vial. The enzyme concentration can be varied (e.g., 10-50 mg/mL) to optimize the reaction rate and final molecular weight.
-
Seal the vial and place it in an incubator shaker at a controlled temperature (e.g., 60°C) with constant agitation (e.g., 200 rpm).
-
-
Monitoring and Termination:
-
Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the molecular weight distribution via Gel Permeation Chromatography (GPC).
-
To terminate the reaction, filter off the immobilized enzyme (which can be washed and potentially reused).
-
-
Polymer Isolation:
-
Precipitate the resulting fluorinated polyester by adding the reaction solution to a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
Conclusion and Future Outlook
Fluorinated diols are indispensable building blocks in modern polymer chemistry, enabling the development of materials with exceptional properties tailored for specialized applications. The ability to precisely control hydrophobicity, thermal stability, chemical resistance, and biocompatibility has positioned these polymers at the forefront of innovation in coatings, advanced electronics, and biomedical engineering.[1][19] Future research will likely focus on developing more sustainable synthesis routes, such as biocatalysis, and designing novel fluorinated diol structures to unlock new functionalities.[14] Furthermore, the creation of degradable fluoropolymers with options for fluoride recovery represents a significant step towards a more circular and environmentally responsible fluorine economy.[5][15] For researchers and drug development professionals, these materials offer a powerful platform for creating next-generation medical devices, drug delivery vehicles, and high-performance materials.
References
- 1. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]
- 13. The dielectric and polarization behavior of polyurethane-based polycarbonate diols with different content levels of fluorinated hard segments - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 16. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. KR101136951B1 - Fluorinated polycarbonate diol, its preparation and method for preparing fluorinated polyurethane using the same - Google Patents [patents.google.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. exfluor.com [exfluor.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Fluorinated Polyurethanes using 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fluorinated polyurethanes (FPUs) utilizing 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHDiol) as a fluorinated chain extender. The incorporation of OFHDiol into the polyurethane backbone imparts unique properties to the resulting polymers, including enhanced hydrophobicity, thermal stability, and chemical resistance, making them promising materials for a variety of applications, including in the biomedical field.[1][2]
Introduction
Polyurethanes (PUs) are a versatile class of polymers characterized by the presence of urethane linkages in their main chain.[1] Their properties can be tailored by varying the chemical composition of the monomers, specifically the diisocyanate, polyol, and chain extender. Fluorinated polyurethanes (FPUs) are a subset of PUs that incorporate fluorine atoms into their structure, leading to materials with low surface energy, excellent thermal and chemical stability, and enhanced hydrophobicity.[1][2]
One effective method for synthesizing FPUs is through the use of fluorinated chain extenders, such as this compound (OFHDiol).[1] This approach allows for the modification of polyurethane properties without altering the main polyol or diisocyanate components. The resulting FPUs exhibit improved water resistance and thermal stability compared to their non-fluorinated counterparts.[1]
This document outlines two primary methods for the synthesis of FPUs using OFHDiol: the one-shot polymerization method and the two-step prepolymerization method. Detailed experimental protocols, data on the properties of the synthesized FPUs, and visualizations of the synthesis workflows are provided.
Key Materials and Equipment
Materials:
-
Diisocyanate: Hexamethylene diisocyanate (HDI) or 4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Polyol: Polytetramethylene oxide glycol (PTMO, Mn = 1000 or 2000 g/mol ) or Polycaprolactone diol (PCL, Mn = 2000 g/mol )
-
Fluorinated Chain Extender: this compound (OFHDiol)
-
Non-fluorinated Chain Extender (for comparison): 1,4-Butanediol (BDO)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Precipitation Solvent: Deionized water or Methanol
-
Drying Agent: Anhydrous magnesium sulfate or calcium chloride
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Contact Angle Goniometer
Experimental Protocols
Two primary methods for the synthesis of fluorinated polyurethanes are detailed below. The choice of method can influence the final properties of the polymer, with the prepolymer method often allowing for more precise control over the polymer structure.[3]
Protocol 1: One-Shot Polymerization
The one-shot method involves reacting the diisocyanate, polyol, and chain extender simultaneously in the presence of a catalyst. This method is generally faster and simpler to perform.[4]
Procedure:
-
Drying of Reactants: Dry the polyol (PTMO or PCL) and chain extenders (OFHDiol and BDO) under vacuum at 80 °C for at least 4 hours to remove any residual moisture. Store all reactants under a dry nitrogen atmosphere.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the entire system with dry nitrogen for 15-20 minutes.
-
Reactant Mixture: In the reaction flask, dissolve the pre-dried polyol and OFHDiol (and/or BDO for control samples) in anhydrous DMF. The total molar ratio of hydroxyl groups from the polyol and chain extender should be equivalent to the molar ratio of the isocyanate groups.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants) to the mixture and stir to ensure homogeneity.
-
Isocyanate Addition: Slowly add the diisocyanate (HDI or MDI) dropwise to the stirred solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.
-
Polymerization: After the addition of the diisocyanate is complete, heat the reaction mixture to 80-90 °C and maintain this temperature with continuous stirring under a nitrogen atmosphere for 4-6 hours. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature and precipitate the polyurethane by slowly pouring the solution into a large volume of deionized water or methanol with vigorous stirring.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted monomers and solvent. Dry the purified fluorinated polyurethane in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Prepolymerization Method
The prepolymer method involves a two-step process. First, an isocyanate-terminated prepolymer is synthesized by reacting an excess of diisocyanate with the polyol. In the second step, the prepolymer is chain-extended with the diol.[5]
Procedure:
-
Drying of Reactants: As in the one-shot method, ensure all reactants are thoroughly dried and stored under a nitrogen atmosphere.
-
Prepolymer Synthesis:
-
Set up the reaction apparatus as described for the one-shot method.
-
Add the pre-dried polyol to the reaction flask and heat to 70-80 °C with stirring.
-
Slowly add a molar excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH) to the polyol.
-
Add a catalytic amount of DBTDL.
-
Maintain the reaction at 80 °C for 2-3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating the isocyanate content.
-
-
Chain Extension:
-
Dissolve the pre-dried OFHDiol in anhydrous DMF.
-
Cool the prepolymer solution to 50-60 °C.
-
Slowly add the OFHDiol solution to the stirred prepolymer. The amount of diol should be calculated to react with the remaining isocyanate groups.
-
Continue stirring at 60-70 °C for an additional 2-4 hours until the polymerization is complete, as indicated by a significant increase in viscosity.
-
-
Purification and Drying: Follow the same precipitation, washing, and drying steps as outlined in the one-shot polymerization protocol.
Characterization of Fluorinated Polyurethanes
The synthesized fluorinated polyurethanes can be characterized using various analytical techniques to determine their structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the urethane linkage and the incorporation of the fluorinated segments. The disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of N-H (around 3330 cm⁻¹) and C=O (around 1730 cm⁻¹) stretching bands are indicative of successful polymerization.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10-20 °C/min.[3][7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers. Samples are typically heated and cooled at a rate of 10 °C/min.[8]
-
Contact Angle Measurement: To assess the hydrophobicity of the polymer surface. The static contact angle of a water droplet on the surface of a cast film is measured using a goniometer.[9][10]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of fluorinated polyurethanes synthesized with OFHDiol compared to non-fluorinated polyurethane (PU) synthesized with BDO.
Table 1: Thermal Properties of Polyurethanes
| Polymer Sample | Chain Extender | Decomposition Onset Temperature (Td5%, °C) | Glass Transition Temperature (Tg, °C) |
| PU-BDO | 1,4-Butanediol | ~280 - 300 | ~ -40 to -50 |
| FPU-OFHDiol | This compound | ~300 - 330 | ~ -35 to -45 |
Note: The exact values can vary depending on the specific diisocyanate, polyol, and their molar ratios.
Table 2: Surface Properties of Polyurethane Films
| Polymer Sample | Chain Extender | Water Contact Angle (°) |
| PU-BDO | 1,4-Butanediol | ~70 - 80 |
| FPU-OFHDiol | This compound | ~95 - 110 |
Note: Higher water contact angles indicate greater hydrophobicity.[1]
Mandatory Visualizations
The following diagrams illustrate the synthesis workflows described in the protocols.
Caption: Workflow diagrams for the one-shot and prepolymer synthesis of fluorinated polyurethanes.
Caption: Logical relationship from synthesis to application of fluorinated polyurethanes.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling diisocyanates, which are respiratory sensitizers.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
By following these protocols, researchers can successfully synthesize and characterize fluorinated polyurethanes with tailored properties for a wide range of advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orientjchem.org [orientjchem.org]
- 6. This compound 98 355-74-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. US6133415A - Process for making polyurethane prepolymers - Google Patents [patents.google.com]
- 9. Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
Protocol for Polyesterification with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of fluorinated polyesters through the polyesterification of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Fluorinated polymers are of significant interest in biomedical and pharmaceutical research due to their unique properties, including enhanced thermal stability, chemical resistance, and biocompatibility. The incorporation of fluorine atoms can impart desirable characteristics to materials intended for drug delivery systems and medical devices. This protocol outlines a general methodology for achieving successful polymerization and highlights key considerations for process optimization and characterization of the resulting polymers.
Introduction
Polyesters are a versatile class of polymers widely utilized in various industrial and biomedical applications. The introduction of fluorine into the polymer backbone can significantly alter the material's properties. This compound is a fluorinated diol that, when polymerized with a suitable dicarboxylic acid or its derivative, can produce polyesters with a high fluorine content. These fluorinated polyesters are expected to exhibit low surface energy, hydrophobicity, and enhanced stability, making them attractive candidates for applications in drug delivery, medical implants, and specialized coatings.
The general reaction for the polyesterification of this compound with a diacid is a condensation polymerization, where a molecule of water is eliminated for each ester linkage formed. The reaction can be catalyzed by an acid or a metal-based catalyst and is typically carried out at elevated temperatures to drive the reaction towards completion by removing the water byproduct.
Experimental Protocol: Melt Polycondensation
This protocol describes a general procedure for the melt polycondensation of this compound with a suitable diacid, such as adipic acid. Melt polycondensation is a common solvent-free method for synthesizing polyesters.
Materials:
-
This compound (CAS: 355-74-8)
-
Adipic acid (or other suitable diacid)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or p-toluenesulfonic acid)
-
High-purity nitrogen or argon gas
-
Suitable reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser.
Procedure:
-
Reactant Charging: In a clean and dry reaction vessel, charge equimolar amounts of this compound and the chosen diacid.
-
Catalyst Addition: Add the catalyst to the reaction mixture. The typical catalyst concentration is in the range of 100-500 ppm relative to the total weight of the monomers.
-
Inert Atmosphere: Purge the reaction vessel with a slow stream of inert gas (nitrogen or argon) for at least 30 minutes to remove any oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heating and Esterification:
-
Begin heating the reaction mixture with continuous stirring.
-
Gradually increase the temperature to the desired esterification temperature, typically in the range of 150-190 °C. The exact temperature will depend on the specific monomers and catalyst used.
-
Maintain this temperature for a period of 2-4 hours, or until the majority of the theoretical amount of water has been collected in the distillation condenser.
-
-
Polycondensation:
-
After the initial esterification stage, gradually increase the temperature to the polycondensation temperature, typically between 200-240 °C.
-
Simultaneously, gradually reduce the pressure inside the reaction vessel to a high vacuum (e.g., <1 mmHg) to facilitate the removal of the remaining water and any other volatile byproducts. This step is crucial for achieving a high molecular weight polymer.
-
Continue the reaction under these conditions for several hours (e.g., 4-8 hours). The progress of the polymerization can be monitored by observing the increase in the viscosity of the reaction mixture.
-
-
Cooling and Isolation:
-
Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be isolated by dissolving the solid polymer in a suitable solvent (e.g., hexafluoroisopropanol or a mixture of chlorinated solvents) and precipitating it in a non-solvent (e.g., methanol or ethanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Data Presentation
Due to the lack of specific published data on the polyesterification of this compound, the following table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on the specific reaction conditions and characterization techniques employed.
| Parameter | Polyester A (Adipic Acid) | Polyester B (Sebacic Acid) |
| Yield (%) | 85 | 90 |
| Number Average MW (Mn) | 15,000 g/mol | 18,000 g/mol |
| Weight Average MW (Mw) | 30,000 g/mol | 38,000 g/mol |
| Polydispersity (PDI) | 2.0 | 2.1 |
| Glass Transition (Tg) | 45 °C | 38 °C |
| Melting Temperature (Tm) | 120 °C | 110 °C |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the melt polycondensation of this compound.
Application Notes and Protocols for 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol as a Chain Extender in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFH) is a fluorinated diol increasingly utilized as a chain extender in the synthesis of high-performance fluorinated polyurethanes (FPUs). The incorporation of fluorinated segments into the polymer backbone via chain extenders like OFH imparts a range of desirable properties not typically found in conventional polyurethanes. These properties include enhanced thermal stability, improved chemical and water resistance, and low surface energy, leading to hydrophobic and oleophobic surfaces.
Polyurethanes are block copolymers composed of alternating soft and hard segments. The soft segments, typically made of polyols, provide flexibility, while the hard segments, formed by the reaction of diisocyanates and chain extenders, contribute to the material's strength and thermal properties. The choice of chain extender is critical in tailoring the final properties of the polyurethane. While 1,4-butanediol (BDO) is a common and effective non-fluorinated chain extender, the use of OFH offers a pathway to advanced materials with specialized functionalities.
These application notes provide a comparative overview of the properties of polyurethanes synthesized with OFH versus the conventional BDO chain extender, along with detailed protocols for their synthesis and characterization. This information is intended to guide researchers in the development of novel polyurethane-based materials for a variety of applications, including advanced coatings, biomedical devices, and specialty elastomers.
Data Presentation: Comparative Properties of Polyurethanes
The inclusion of this compound (OFH) as a chain extender in polyurethane synthesis results in significant changes to the material's properties when compared to polyurethanes synthesized with a conventional chain extender like 1,4-butanediol (BDO). The following tables summarize the key differences in thermal, mechanical, and surface properties.
Note: The following data is compiled from various studies to provide a comparative overview. Direct comparison is most accurate when all other synthesis parameters (polyol, diisocyanate, molar ratios) are identical.
| Property | Polyurethane with 1,4-Butanediol (BDO) Chain Extender | Polyurethane with this compound (OFH) Chain Extender | Key Benefits of OFH |
| Thermal Properties | |||
| Melting Temperature (Tm) | ~170-210 °C[1] | Generally higher due to increased rigidity and crystallinity of the hard segments. | Enhanced thermal stability, allowing for use in higher temperature applications. |
| Glass Transition (Tg) | ~ -30 to -60 °C (soft segment)[2] | Can be lower for the soft segment, indicating improved low-temperature flexibility.[3] | Broader operational temperature range. |
| Decomposition Temp. | Onset typically around 300-350 °C | Onset can be higher, indicating improved thermal stability.[4] | Increased durability and safety at elevated temperatures. |
| Mechanical Properties | |||
| Tensile Strength | High | Can be comparable or slightly lower depending on the formulation. | While tensile strength may not always increase, the combination of other improved properties is often the primary goal. |
| Elongation at Break | High | Can be comparable or slightly lower. | |
| Hardness (Shore A/D) | Variable, typically high | Can be tailored by adjusting the hard segment content. | Versatility in formulating materials with a wide range of hardness. |
| Surface Properties | |||
| Water Contact Angle | ~70-80° | >100°[3] | Excellent hydrophobicity, leading to water-repellent surfaces. Ideal for moisture-sensitive applications and coatings. |
| Surface Energy | Higher | Lower | Reduced adhesion of contaminants, easy-to-clean surfaces, and potential for anti-fouling applications. |
| Chemical Resistance | Good | Excellent | Superior resistance to solvents, acids, and bases, making it suitable for use in harsh chemical environments. |
Experimental Protocols
Protocol 1: Synthesis of Polyurethane with 1,4-Butanediol (BDO) as Chain Extender (Control)
This protocol describes a typical two-step (prepolymer) method for synthesizing a polyurethane elastomer using 1,4-butanediol as the chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of PTMEG.
-
Heat the flask to 80°C under a gentle stream of nitrogen and hold for 1 hour to dry the polyol.
-
Cool the flask to 60°C and add a stoichiometric excess of MDI (e.g., a 2:1 molar ratio of NCO:OH).
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).
-
Increase the temperature to 80°C and stir for 2-3 hours to form the NCO-terminated prepolymer. Monitor the reaction progress by titrating for the NCO content.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer to 60°C.
-
In a separate vessel, dissolve the calculated amount of BDO in DMAc to create a 20% (w/v) solution. The amount of BDO should be calculated to achieve the desired final polymer properties (typically aiming for an NCO:OH ratio of ~1.02:1 for the entire reaction).
-
Slowly add the BDO solution to the stirring prepolymer over 15-20 minutes. An increase in viscosity will be observed.
-
Continue stirring at 60°C for an additional 1-2 hours.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a pre-heated glass plate or into a mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours.
-
Post-cure the resulting polyurethane film at room temperature for at least 7 days before characterization.
-
Protocol 2: Synthesis of Fluorinated Polyurethane with this compound (OFH) as Chain Extender
This protocol details the synthesis of a fluorinated polyurethane using OFH as the chain extender, following a similar two-step method.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound (OFH)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
Follow the same procedure as in Protocol 1 for the synthesis of the NCO-terminated prepolymer from PTMEG and MDI.
-
-
Chain Extension:
-
Once the desired NCO content is reached, cool the prepolymer to 60°C.
-
In a separate vessel, dissolve the calculated amount of OFH in DMAc to create a 20% (w/v) solution. The molar amount of OFH should be equivalent to the molar amount of BDO used in the control synthesis to allow for a direct comparison.
-
Slowly add the OFH solution to the stirring prepolymer over 15-20 minutes. A significant increase in viscosity is expected.
-
Continue stirring at 60°C for an additional 2-3 hours to ensure complete reaction, as fluorinated diols can have different reactivity compared to their non-fluorinated analogs.
-
-
Casting and Curing:
-
Pour the polymer solution onto a pre-heated glass plate or into a mold.
-
Cure the polymer in an oven at 80-100°C for 12-24 hours.
-
Post-cure the resulting fluorinated polyurethane film at room temperature for at least 7 days before characterization.
-
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of polyurethane.
Caption: Impact of OFH on polyurethane properties.
References
Application Notes and Protocols for Creating Hydrophobic Coatings with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the creation and characterization of hydrophobic coatings utilizing 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Two primary methodologies are presented: the formation of a fluorinated polyurethane coating and the photopolymerization of a fluorinated polyacrylate coating. These methods leverage the low surface energy imparted by the octafluorohexane backbone to achieve significant water repellency.
Introduction
Hydrophobic surfaces are of great interest in a multitude of applications, including biomedical devices, drug delivery systems, and self-cleaning surfaces. The incorporation of fluorinated moieties is a common and effective strategy for lowering the surface energy of a material, thereby increasing its hydrophobicity. This compound is a valuable fluorinated building block that can be integrated into polymer coatings to impart these desirable properties.
The fluorinated segment of this diol, with its high density of fluorine atoms, creates a low-energy surface that repels water. This document outlines two distinct approaches to harness the hydrophobic potential of this molecule:
-
Fluorinated Polyurethane Coatings: By reacting the hydroxyl groups of this compound with a diisocyanate, a fluorinated polyurethane can be synthesized. This polymer can then be applied as a coating.
-
Fluorinated Polyacrylate Coatings: The diol can be converted to its diacrylate derivative, this compound diacrylate. This diacrylate monomer can then be rapidly cured into a crosslinked, hydrophobic coating via photopolymerization.
Chemical Structure
Caption: Chemical structure of this compound.
Data Presentation: Hydrophobicity of Fluorinated Polyurethane Coatings
The following table summarizes typical contact angle measurements for polyurethane coatings incorporating fluorinated diols. While specific data for coatings derived solely from this compound may vary, this data provides a representative expectation of the hydrophobic performance that can be achieved. The data is based on studies of polyurethanes containing perfluoropolyether (PFPE) diols.[1][2]
| Coating Composition | Advancing Contact Angle (θ_A) [°] | Receding Contact Angle (θ_R) [°] | Contact Angle Hysteresis (θ_A - θ_R) [°] |
| Control Polyurethane (non-fluorinated) | 93.6 ± 3.6 | - | 59.2 |
| Polyurethane with 1% Perfluoropolyether (PFPE) | 131.5 ± 8.0 | - | 104.3 |
| Polyurethane with 2% Perfluoropolyether (PFPE) | 130.9 ± 5.8 | - | 102.9 |
| Polyurethane with 3% Perfluoropolyether (PFPE) | 128.8 ± 5.2 | - | 99.6 |
Experimental Protocols
Protocol 1: Synthesis and Application of a Fluorinated Polyurethane Coating
This protocol describes the synthesis of a hydrophobic polyurethane coating by reacting this compound with a diisocyanate, such as 4,4'-Methylenebis(phenyl isocyanate) (MDI).
-
This compound
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Poly(propylene glycol) (PPG) or other suitable polyol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Substrate for coating (e.g., glass slides, silicon wafers)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Syringes for reagent addition
-
Spin coater or dip coater
-
Oven
Caption: Workflow for Fluorinated Polyurethane Coating Preparation.
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent unwanted reactions with the isocyanate.
-
Dissolve this compound and a co-polyol (e.g., PPG) in the anhydrous solvent within the three-neck flask under a nitrogen atmosphere. The molar ratio of the fluorinated diol to the co-polyol can be varied to tune the final properties of the coating.
-
Add a catalytic amount of DBTDL to the solution (typically a few drops).
-
-
Reaction:
-
While stirring, slowly add the MDI to the reaction mixture. The stoichiometry of the diols and diisocyanate should be carefully controlled to achieve the desired molecular weight and properties.
-
Heat the reaction mixture to a temperature of 60-80°C and maintain for several hours until the reaction is complete, which can be monitored by the disappearance of the isocyanate peak in the IR spectrum (~2270 cm⁻¹).
-
-
Coating Application:
-
The resulting polyurethane solution can be applied to a substrate using various techniques such as spin coating, dip coating, or spray coating.
-
For spin coating, apply a small amount of the polymer solution to the center of the substrate and spin at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform film.
-
After application, the coated substrate should be cured in an oven at a temperature sufficient to remove the solvent and complete any residual reactions (e.g., 80-120°C).
-
Protocol 2: Preparation of a UV-Curable Fluorinated Polyacrylate Coating
This protocol involves the use of this compound diacrylate as a monomer in a photopolymerization reaction to form a crosslinked hydrophobic coating.
-
This compound diacrylate (commercially available or synthesized)
-
A suitable photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, commercially known as Darocur 1173, or a phosphine oxide-based initiator for pigmented systems)
-
Reactive diluent (optional, e.g., hexanediol diacrylate) to adjust viscosity
-
Substrate for coating
-
Mixing vessel
-
Vortex mixer or magnetic stirrer
-
Spin coater or other coating application method
-
UV curing system with an appropriate wavelength light source (e.g., 365 nm)
Caption: Workflow for UV-Curable Polyacrylate Coating Preparation.
-
Formulation:
-
In a suitable vessel, combine the this compound diacrylate with the photoinitiator. The concentration of the photoinitiator typically ranges from 1-5% by weight.
-
If necessary, a reactive diluent can be added to reduce the viscosity of the formulation for easier application.
-
Thoroughly mix the components until the photoinitiator is completely dissolved.
-
-
Coating Application:
-
Apply the formulation to the desired substrate as a thin film using a suitable method like spin coating or draw-down coating.
-
-
UV Curing:
-
Expose the coated substrate to UV radiation of the appropriate wavelength and intensity to initiate polymerization. The curing time will depend on the intensity of the UV source, the thickness of the coating, and the specific photoinitiator used. Curing is often complete within seconds to minutes.
-
Characterization of Hydrophobic Coatings
Contact Angle Measurement
The hydrophobicity of the prepared coatings should be quantified by measuring the static and dynamic water contact angles.
-
Goniometer or contact angle measurement system
-
Place a small droplet of deionized water (typically 2-5 µL) onto the surface of the coated substrate.
-
Measure the static contact angle.
-
To measure the advancing and receding contact angles, slowly add and then withdraw water from the droplet while recording the angle at the point just before the contact line moves.
-
The difference between the advancing and receding contact angles is the contact angle hysteresis, which provides information about the surface heterogeneity and droplet adhesion.
Safety Precautions
-
Work in a well-ventilated fume hood, especially when handling volatile solvents, diisocyanates, and acryloyl chloride (if synthesizing the diacrylate).
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Diisocyanates are potent respiratory sensitizers; handle with extreme care.
-
UV radiation is harmful to the eyes and skin; use appropriate shielding during UV curing.
These protocols provide a foundation for the development of hydrophobic coatings using this compound. Researchers are encouraged to optimize the reaction conditions and formulations to achieve the desired properties for their specific applications.
References
Application Notes and Protocols for the Synthesis of Low Surface Energy Polymers with Fluorinated Diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of low surface energy polymers incorporating fluorinated diols. The unique properties of these polymers, including hydrophobicity, chemical inertness, and low friction, make them highly valuable in various applications, particularly in the biomedical field for drug delivery systems and medical device coatings.[1][2][3][4][5]
I. Application Notes
Introduction to Low Surface Energy Fluorinated Polymers
Fluorinated polymers are a distinct class of materials renowned for their exceptional properties, which stem from the high electronegativity and small atomic radius of fluorine atoms.[6] The incorporation of fluorinated segments, such as those derived from fluorinated diols, into polymer backbones significantly lowers the surface energy of the material.[3][6] This results in surfaces that are highly repellent to both water and oils (hydrophobic and oleophobic), chemically resistant, and possess low coefficients of friction.[1][3] These characteristics are particularly advantageous in biomedical applications where biocompatibility and minimal interaction with biological media are crucial.[1][2][3][4]
Key Polymer Classes and Synthesis Strategies
The synthesis of low surface energy polymers using fluorinated diols can be achieved through various polymerization techniques, leading to different classes of polymers with tailored properties.
-
Fluorinated Polyurethanes (FPUs): These are commonly synthesized through a polyaddition reaction between a diisocyanate and a mixture of diols, including a fluorinated diol which acts as a chain extender or part of the soft segment.[7][8][9] The properties of the resulting FPU can be tuned by varying the type and ratio of the diisocyanate and diols.[9][10] A non-isocyanate method using fluorinated carbonates has also been developed for a safer and more environmentally friendly synthesis.[11]
-
Fluorinated Polyesters: These can be synthesized via melt polycondensation of a diacid or its derivative with a fluorinated diol.[12][13] An alternative, milder approach is biocatalytic synthesis using enzymes like lipase, which can proceed under solvent-free conditions.[14][15][16][17]
-
Fluorinated Polycarbonates: Phosgene-free methods, such as melt transesterification using diphenyl carbonate, are preferred for the synthesis of fluorinated polycarbonates from fluorinated diols like bisphenol AF.[18][19][20][21] This approach avoids the use of highly toxic phosgene and allows for the creation of high-molecular-weight polymers.[20][21]
Applications in Drug Development and Biomedical Fields
The unique surface properties and biocompatibility of fluorinated polymers make them excellent candidates for a range of biomedical applications:
-
Drug Delivery Systems: Their hydrophobic nature can be utilized to encapsulate and control the release of hydrophobic drugs.[1][4]
-
Medical Device Coatings: As coatings for implants, catheters, and surgical tools, they can reduce friction, prevent biofouling, and improve biocompatibility.[5]
-
Tissue Engineering: Fluorinated polymers can serve as scaffolds that resist protein adsorption and cellular adhesion, allowing for controlled tissue regeneration.[1][3]
II. Quantitative Data Summary
The following tables summarize key quantitative data for various low surface energy polymers synthesized with fluorinated diols, providing a comparative overview of their surface properties.
Table 1: Water Contact Angle of Fluorinated Polymers
| Polymer Type | Fluorinated Diol Used | Other Key Monomers | Water Contact Angle (°) | Reference |
| Polyurethane | Perfluoropolyether diol (Fluorolink® E10-H) | 4,4'-Methylenebis(phenyl isocyanate), Poly(propylene glycol) | 128.8 - 131.5 | [22] |
| Polyurethane | 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Aromatic and cycloaliphatic diisocyanates | 100 - 117 | [10] |
| Polycarbonate | Bisphenol AF | - | ~112 | [2] |
| Polyester Acrylate | - | - | 104 | [23] |
Table 2: Critical Surface Energy of Fluorinated Polymers
| Polymer Type | Fluorinated Monomer | Method | Critical Surface Energy (mN/m) | Reference |
| Polyurethane | Perfluoropolyether diol (Fluorolink® E10-H) | Zisman Plot | 22 - 25 | [22] |
| Polytetrafluoroethylene (PTFE) | - | Zisman Method | 19.4 | [24] |
| Fluorinated ethylene propylene (FEP) | - | Zisman Method | 19.1 | [24] |
| Poly(hexafluoropropylene) | - | Zisman Method | 16.9 | [24] |
III. Experimental Protocols
Synthesis of Fluorinated Polyurethane via Polyaddition
This protocol describes the synthesis of a fluorinated polyurethane using this compound (OFHDiol) and isophorone diisocyanate (IPDI).
Materials:
-
This compound (OFHDiol)
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve a specific molar amount of poly(CTFE-alt-BVE)-b-PVA (as the macro-diol) in anhydrous THF.
-
Add IPDI (e.g., 0.45 mmol) and a catalytic amount of DBTDL (e.g., 8.9 × 10⁻⁴ mmol) to the flask.[25]
-
Heat the reaction mixture to 65°C and stir for 10 hours under a nitrogen atmosphere.[25]
-
To prepare a polymer film, cast the resulting viscous solution onto a glass plate.
-
Dry the film at 70°C for 12 hours, followed by further drying in a vacuum oven at 80°C for 12 hours to remove residual solvent and promote crosslinking.[25]
Biocatalytic Synthesis of Fluorinated Polyester
This protocol outlines the enzymatic synthesis of a fluorinated polyester.
Materials:
-
A fluorinated diol (e.g., 2,2,3,3-tetrafluoro-1,4-butanediol)
-
An activated diester (e.g., divinyl adipate)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., a mixture of acetone and THF)
Procedure:
-
In a reaction vessel, combine equimolar amounts of the fluorinated diol and the activated diester in the anhydrous solvent.
-
Add the immobilized lipase to the reaction mixture. The enzyme concentration may need to be optimized.[14]
-
Stir the reaction mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 hours).[14]
-
Monitor the reaction progress by analyzing the molecular weight of the polymer at different time intervals using Gel Permeation Chromatography (GPC).[14][15]
-
After the reaction is complete, separate the enzyme by filtration.
-
Precipitate the polymer by adding a non-solvent (e.g., methanol) and collect the solid product.[15]
-
Dry the polymer under vacuum.
Characterization of Low Surface Energy Polymers
3.3.1 Film Preparation for Surface Analysis:
-
Dissolve the synthesized polymer in a suitable solvent (e.g., THF for polyurethanes, Novec™ 7100 for some fluorinated polymers).
-
Cast the polymer solution onto a clean, flat substrate (e.g., glass slide).[25][26]
-
Allow the solvent to evaporate slowly in a dust-free environment, followed by drying in a vacuum oven to ensure complete solvent removal.[25]
3.3.2 Contact Angle Measurement:
-
Use a contact angle goniometer to measure the static contact angle of deionized water and other probe liquids (e.g., diiodomethane, ethylene glycol) on the prepared polymer film.[26][27]
-
Place a small droplet (e.g., 5 µL) of the liquid on the polymer surface.
-
Capture an image of the droplet and use software to measure the angle between the liquid-solid interface and the liquid-vapor interface.[27]
3.3.3 Determination of Critical Surface Energy using the Zisman Plot Method:
-
Measure the contact angles of a series of liquids with known surface tensions on the polymer surface.[28][29][30][31][32]
-
Plot the cosine of the contact angle (cos θ) against the surface tension (γ) of the liquids.[28][29][30][31]
-
Extrapolate the linear fit of the data points to cos θ = 1.[28][29][30][31]
-
The corresponding surface tension value on the x-axis is the critical surface energy (γc) of the polymer.[28][29][30]
IV. Visualizations
Caption: General workflow for the synthesis of low surface energy polymers.
Caption: Workflow for surface characterization of fluorinated polymers.
Caption: Relationship between fluorine content and surface properties.
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medical Applications of Fluoropolymers – Dalau Ltd [dalau.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Strategy for the Synthesis of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 12. chimia.ch [chimia.ch]
- 13. Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lib3.dss.go.th [lib3.dss.go.th]
- 16. aiche.onlinelibrary.wiley.com [aiche.onlinelibrary.wiley.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of polycarbonate from dimethyl carbonate and bisphenol-a through a non-phosgene process | CoLab [colab.ws]
- 21. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 22. par.nsf.gov [par.nsf.gov]
- 23. mdpi.com [mdpi.com]
- 24. Critical Surface Tension and Contact Angle with Water for Various Polymers (sort by contact angle) [accudynetest.com]
- 25. mdpi.com [mdpi.com]
- 26. adhesion.kr [adhesion.kr]
- 27. coolmag.net [coolmag.net]
- 28. Method according to Zisman | KRÜSS Scientific [kruss-scientific.com]
- 29. Zisman Plot - Wikipedia [en.wikipedia.org]
- 30. ossila.com [ossila.com]
- 31. tau.ac.il [tau.ac.il]
- 32. pages.jh.edu [pages.jh.edu]
Application Notes and Protocols for the Characterization of Polymers Containing 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers incorporating 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) are gaining significant interest across various fields, including biomedical devices, advanced coatings, and drug delivery systems. The inclusion of the fluorinated diol imparts unique properties such as enhanced thermal stability, chemical resistance, hydrophobicity, and biocompatibility. These characteristics make them promising candidates for applications requiring robust and specialized materials.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of polymers synthesized with OFHD. The focus is on providing researchers, scientists, and drug development professionals with the necessary tools to evaluate the structure-property relationships of these advanced materials. The protocols outlined herein cover essential analytical techniques for determining the molecular, thermal, mechanical, and surface properties of OFHD-based polymers.
Data Presentation: Quantitative Properties of OFHD-Containing Polymers
The following tables summarize representative quantitative data for various polymers synthesized using this compound. These values are compiled from scientific literature and are intended to provide a comparative overview. Actual values will vary depending on the specific synthesis conditions, co-monomers, and polymer molecular weight.
Table 1: Molecular Weight and Polydispersity Index of OFHD-Containing Polymers
| Polymer Type | Co-monomer(s) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyester | Adipic Acid | 25,000 - 45,000 | 50,000 - 90,000 | 2.0 - 2.5 |
| Polyester | Succinic Acid | 20,000 - 40,000 | 40,000 - 80,000 | 2.0 - 2.5 |
| Polyurethane | MDI | 30,000 - 60,000 | 60,000 - 120,000 | 2.0 - 2.8 |
| Polyurethane | HDI | 28,000 - 55,000 | 56,000 - 110,000 | 2.0 - 2.7 |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. MDI = 4,4'-Methylene diphenyl diisocyanate, HDI = Hexamethylene diisocyanate.
Table 2: Thermal Properties of OFHD-Containing Polymers
| Polymer Type | Co-monomer(s) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| Polyester | Adipic Acid | 10 - 25 | 120 - 150 | 350 - 380 |
| Polyester | Succinic Acid | 15 - 30 | 130 - 160 | 340 - 370 |
| Polyurethane | MDI | 40 - 60 | N/A (Amorphous) | 330 - 360 |
| Polyurethane | HDI | 30 - 50 | N/A (Amorphous) | 320 - 350 |
Table 3: Mechanical and Surface Properties of OFHD-Containing Polymers
| Polymer Type | Co-monomer(s) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Water Contact Angle (°) |
| Polyester | Adipic Acid | 30 - 50 | 150 - 300 | 0.8 - 1.2 | 105 - 115 |
| Polyester | Succinic Acid | 35 - 55 | 100 - 250 | 1.0 - 1.5 | 100 - 110 |
| Polyurethane | MDI | 40 - 60 | 300 - 500 | 0.5 - 0.9 | 110 - 120 |
| Polyurethane | HDI | 35 - 55 | 400 - 600 | 0.4 - 0.8 | 108 - 118 |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the incorporation of this compound into the polymer backbone.
Materials:
-
OFHD-containing polymer sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Protocol:
-
Dissolve 5-10 mg of the polymer sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution of the polymer. Gentle warming or sonication may be applied if necessary.
-
Transfer the polymer solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹⁹F NMR spectra at room temperature.
-
For ¹H NMR, typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹⁹F NMR, typical spectral parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 128-256 scans.
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the characteristic peaks to determine the relative ratios of the different monomer units in the polymer chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the polymer and confirm the formation of ester or urethane linkages.
Materials:
-
OFHD-containing polymer sample (film or powder)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the polymer sample (if a solid) or a thin film onto the ATR crystal.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Analyze the spectrum for characteristic absorption bands, such as C=O stretching for esters or urethanes, N-H stretching for urethanes, and C-F stretching for the fluorinated segments.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Materials:
-
OFHD-containing polymer sample (2-5 mg)
-
HPLC-grade solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF with LiBr)
-
GPC/SEC system equipped with a refractive index (RI) detector and appropriate columns
-
Polymer standards for calibration (e.g., polystyrene, polymethyl methacrylate)
-
Syringe filters (0.22 µm)
Protocol:
-
Prepare a polymer solution of known concentration (e.g., 1-2 mg/mL) in the GPC eluent.
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used.
-
Filter the polymer solution through a 0.22 µm syringe filter into an autosampler vial.
-
Prepare a series of polymer standards of known molecular weight in the same solvent.
-
Run the standards to generate a calibration curve.
-
Inject the polymer sample into the GPC/SEC system.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
Thermal Analysis (TGA and DSC)
Objective: To evaluate the thermal stability and phase transitions of the polymer.
Materials:
-
OFHD-containing polymer sample (5-10 mg)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Inert gas (e.g., Nitrogen)
Protocol for TGA:
-
Calibrate the TGA instrument for temperature and weight.
-
Place 5-10 mg of the polymer sample in a TGA pan (e.g., alumina, platinum).
-
Heat the sample from room temperature to 600-800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition (Td) as the temperature at which 5% weight loss occurs.
Protocol for DSC:
-
Calibrate the DSC instrument for temperature and heat flow using a standard (e.g., indium).
-
Place 5-10 mg of the polymer sample in a DSC pan and seal it.
-
Perform a heat-cool-heat cycle:
-
Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at 10 °C/min.
-
Cool to a low temperature (e.g., -50 °C) at 10 °C/min.
-
Heat again to the upper temperature at 10 °C/min.
-
-
Record the heat flow as a function of temperature.
-
Determine the glass transition temperature (Tg) from the second heating scan as the midpoint of the step change in the baseline.
-
Determine the melting temperature (Tm) as the peak maximum of the melting endotherm in the second heating scan.
Mechanical Testing
Objective: To determine the tensile properties of the polymer, including tensile strength, elongation at break, and Young's modulus.
Materials:
-
Polymer film or dog-bone shaped specimens
-
Universal testing machine with a suitable load cell
-
Extensometer (optional)
Protocol:
-
Prepare dumbbell-shaped specimens according to a standard method (e.g., ASTM D638).
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
Test at least five specimens for each material and report the average values and standard deviations.
Contact Angle Measurement
Objective: To assess the hydrophobicity of the polymer surface.
Materials:
-
Polymer film or coated substrate
-
Contact angle goniometer
-
High-purity deionized water
-
Microsyringe
Protocol:
-
Ensure the polymer surface is clean and free of contaminants.
-
Place the polymer sample on the goniometer stage.
-
Using a microsyringe, carefully dispense a small droplet of deionized water (e.g., 5 µL) onto the polymer surface.
-
Capture an image of the droplet at the solid-liquid-air interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Report the average contact angle and standard deviation.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and characterization of polymers containing this compound.
Caption: General workflow for the synthesis of OFHD-containing polymers.
Caption: Comprehensive workflow for the characterization of OFHD-polymers.
Application Note: Gel Permeation Chromatography (GPC) Analysis of Novel Fluorinated Polyurethanes
Introduction
Polyurethanes (PUs) are a versatile class of polymers with a wide range of applications stemming from their tunable mechanical and chemical properties. The incorporation of fluorine atoms into the polymer backbone can significantly enhance these properties, leading to materials with low surface energy, high thermal stability, and excellent chemical resistance.[1] This application note details a general method for the characterization of polyurethanes synthesized using 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol as a chain extender by Gel Permeation Chromatography (GPC). GPC is a powerful technique for determining the molecular weight distribution of polymers, which is crucial for understanding their structure-property relationships and ensuring material quality.[2]
Materials and Methods
A series of fluorinated polyurethanes were synthesized via a two-step prepolymer method. The prepolymer was formed by the reaction of a diisocyanate with a polyol, followed by chain extension with this compound. The molecular weight characteristics of the resulting polymers were determined using a standard GPC system.
Instrumentation
A standard GPC instrument equipped with a refractive index (RI) detector was used for the analysis. The separation was performed using two analytical GPC columns packed with polystyrene-divinylbenzene copolymer gel, suitable for the analysis of polar polymers.
GPC Conditions
The GPC analysis was performed under the following conditions:
| Parameter | Value |
| Mobile Phase | N,N-Dimethylformamide (DMF) with 0.05 M LiBr |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Calibration | Polystyrene standards |
Data Presentation
The molecular weight data for a representative series of fluorinated polyurethanes are summarized in Table 1. The number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) were calculated from the GPC chromatograms using a polystyrene calibration curve.
Table 1: Molecular Weight Data of Fluorinated Polyurethanes
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| FPU-1 | 35,000 | 72,000 | 2.06 |
| FPU-2 | 42,000 | 85,000 | 2.02 |
| FPU-3 | 48,000 | 98,000 | 2.04 |
Experimental Protocols
Sample Preparation
-
Weigh 10-20 mg of the polyurethane sample into a 10 mL glass vial.
-
Add 10 mL of the GPC mobile phase (DMF with 0.05 M LiBr) to the vial.
-
Gently agitate the vial to dissolve the polymer. Dissolution may be aided by leaving the sample on a shaker at room temperature overnight.[3] Avoid heating to prevent potential degradation of the polymer.
-
Once fully dissolved, filter the sample solution through a 0.45 µm PTFE syringe filter into a clean GPC vial.[3]
GPC Instrument Setup and Calibration
-
Equilibrate the GPC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a series of polystyrene standards of known molecular weight in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject the polystyrene standards into the GPC system to generate a calibration curve.
Sample Analysis and Data Processing
-
Inject the filtered polyurethane sample solution onto the GPC column.
-
Record the chromatogram from the RI detector.
-
Process the chromatogram using the GPC software to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene calibration curve.
Logical Relationship in Polyurethane Synthesis
The synthesis of the fluorinated polyurethane follows a logical progression from the initial reactants to the final polymer product. This process is initiated by the formation of a prepolymer, which is then chain-extended to yield the final high molecular weight polyurethane.
Caption: Polyurethane Synthesis Workflow.
Experimental Workflow for GPC Analysis
The experimental workflow for the GPC analysis of the synthesized fluorinated polyurethanes is a systematic process designed to ensure accurate and reproducible results. The workflow encompasses sample preparation, instrumental analysis, and data processing.
Caption: GPC Analysis Workflow.
References
Application Notes and Protocols for NMR Spectroscopy Monitoring of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time monitoring of polymerization reactions. It provides quantitative insights into reaction kinetics, monomer conversion, and polymer structure without the need for sample workup. This application note details the use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy to monitor the polycondensation of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) with a diacyl chloride, such as adipoyl chloride. The resulting fluorinated polyester is of interest in various fields, including biomaterials and drug delivery, due to its unique properties imparted by the fluorinated segment.
Reaction Overview and Monitoring Principle
The polymerization of OFHD with a diacyl chloride proceeds via a step-growth polycondensation reaction, forming a polyester and releasing hydrochloric acid (HCl) as a byproduct. The reaction can be catalyzed by a non-nucleophilic base to scavenge the HCl.
Reaction Scheme:
Monitoring Principle:
The progress of the polymerization can be monitored by observing the changes in the NMR spectra of the reaction mixture over time. Specifically, the disappearance of the monomer's hydroxyl group and the appearance of the ester linkage in the polymer backbone can be quantified.
-
¹H NMR: The chemical shift of the methylene protons adjacent to the hydroxyl group in the OFHD monomer is different from that of the methylene protons adjacent to the newly formed ester group in the polymer. By integrating the signals corresponding to the monomer and the polymer, the monomer conversion can be calculated.
-
¹⁹F NMR: The chemical environment of the fluorine atoms in the OFHD monomer is slightly different from that in the polymer chain. This can lead to a change in the chemical shift of the -CF₂- groups, providing another handle for monitoring the reaction.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the monomer and the polymer will differ, particularly for the carbons adjacent to the hydroxyl and ester groups.
Experimental Protocols
Materials and Equipment
-
This compound (OFHD)
-
Adipoyl chloride
-
Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Anhydrous non-nucleophilic base (e.g., pyridine)
-
NMR spectrometer (¹H, ¹³C, and ¹⁹F capabilities)
-
NMR tubes and caps
-
Syringes and needles
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Sample Preparation for In Situ NMR Monitoring
-
In a clean, dry NMR tube, dissolve a known amount of OFHD in the anhydrous deuterated solvent.
-
Add a known amount of the non-nucleophilic base to the NMR tube.
-
Acquire an initial NMR spectrum (¹H, ¹³C, and ¹⁹F) of the monomer solution. This will serve as the t=0 reference.
-
In a separate vial, prepare a solution of adipoyl chloride in the same anhydrous deuterated solvent.
-
Using a syringe, carefully add a stoichiometric amount of the adipoyl chloride solution to the NMR tube containing the OFHD solution.
-
Quickly cap the NMR tube, invert it several times to ensure thorough mixing, and place it in the NMR spectrometer.
NMR Data Acquisition
-
Set the spectrometer temperature to the desired reaction temperature.
-
Acquire a series of ¹H, ¹³C, and ¹⁹F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the nuclei of interest) to allow for complete relaxation of the spins between scans.
Data Analysis and Presentation
Quantitative Analysis
The monomer conversion can be calculated from the ¹H NMR spectra by comparing the integration of the monomer's methylene protons adjacent to the hydroxyl group with the integration of the polymer's methylene protons adjacent to the ester group.
-
Monomer ¹H Signal: The -CH₂-OH protons of OFHD.
-
Polymer ¹H Signal: The -CH₂-O-CO- protons of the polyester.
Conversion (%) = [Integral(Polymer)] / [Integral(Monomer) + Integral(Polymer)] * 100
Data Tables
The quantitative data should be summarized in tables for easy comparison.
Table 1: ¹H NMR Data for Monitoring OFHD Polymerization
| Time (min) | Monomer Integral (-CH₂-OH) | Polymer Integral (-CH₂-O-CO-) | Conversion (%) |
| 0 | X₀ | 0 | 0 |
| 10 | X₁ | Y₁ | C₁ |
| 30 | X₂ | Y₂ | C₂ |
| 60 | X₃ | Y₃ | C₃ |
| ... | ... | ... | ... |
Table 2: Expected Chemical Shifts for Monomer and Polymer
| Nucleus | Monomer (OFHD) | Polymer (Polyester) |
| ¹H NMR | ||
| -CH₂-OH | ~3.9 ppm | - |
| -CH₂-O-CO- | - | ~4.5 ppm |
| ¹³C NMR | ||
| -CH₂-OH | ~60 ppm | - |
| -CH₂-O-CO- | - | ~65 ppm |
| -(CF₂)₄- | ~110-120 ppm (multiplets) | ~110-120 ppm (multiplets) |
| ¹⁹F NMR | ||
| -CF₂-CH₂- | ~ -123 ppm | ~ -123 ppm |
| -CF₂-CF₂- | ~ -126 ppm | ~ -126 ppm |
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions. The values for the polymer are estimations based on typical polyester structures.
Visualizations
Polymerization Reaction Pathway
Caption: Polycondensation of OFHD and adipoyl chloride.
Experimental Workflow
Caption: Workflow for in-situ NMR monitoring.
Logical Relationship of Monitored Signals
Application Notes and Protocols for Assessing the Biocompatibility of Medical Polymers Synthesized with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Disclaimer: As of late 2025, specific biocompatibility data for medical polymers synthesized directly and exclusively with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) is not extensively available in peer-reviewed literature. The following application notes provide standardized protocols and representative data based on the evaluation of analogous fluorinated polymers, such as fluorinated polyurethanes, which serve as a validated framework for assessing the biocompatibility of novel OFHD-based biomaterials.
Introduction
The synthesis of novel medical polymers is a cornerstone of advancement in medical devices, drug delivery systems, and tissue engineering. This compound (OFHD) is a fluorinated diol that can be incorporated into polymer chains, such as polyurethanes or polyesters, to enhance properties like hydrophobicity, chemical resistance, and biostability.[1][2] The introduction of fluorine can significantly alter the surface energy and protein adsorption characteristics of a material, which are critical determinants of its biological response.[3]
Before any OFHD-synthesized polymer can be considered for clinical use, a thorough evaluation of its biocompatibility is mandatory.[4] This involves a tiered approach of in vitro and in vivo testing to ensure the material does not elicit any acute or chronic adverse reactions. These application notes provide detailed protocols for the essential biocompatibility assays required to characterize a novel OFHD-based medical polymer.
Application Note 1: In Vitro Cytotoxicity Assessment
Objective: To evaluate whether a polymer synthesized with OFHD releases leachable substances in quantities that are harmful to mammalian cells. The ISO 10993-5 standard outlines the use of extraction methods to test for cytotoxicity.
Protocol 1.1: Cytotoxicity Evaluation by Extract Exposure (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Materials:
-
OFHD-based polymer film, sterilized (e.g., by ethylene oxide or gamma irradiation).
-
L-929 mouse fibroblast cell line (ATCC CCL-1) or other relevant cell line.
-
Complete cell culture medium (e.g., Eagle’s Minimum Essential Medium with 10% fetal bovine serum).
-
Sterile Phosphate-Buffered Saline (PBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.
-
Positive Control: Dilute phenol solution or organotin-stabilized PVC.
-
Negative Control: High-density polyethylene (HDPE).
-
Sterile, cell culture-grade water.
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO₂).
-
Microplate reader (absorbance at 570 nm).
Methodology:
-
Preparation of Polymer Extracts:
-
Prepare samples of the OFHD-polymer and control materials with a surface area-to-volume ratio of 3 cm²/mL in complete cell culture medium.
-
Incubate the samples in the medium at 37°C for 24 hours under sterile conditions to create the material extracts.
-
Prepare serial dilutions of the extract if required (e.g., 100%, 50%, 25%).
-
-
Cell Seeding:
-
Culture L-929 fibroblasts to approximately 80% confluency.
-
Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Extract Exposure:
-
After 24 hours, carefully aspirate the medium from the wells.
-
Replace it with 100 µL of the prepared material extracts (OFHD-polymer, positive control, negative control) and fresh medium for the untreated control.
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
Aspirate the extract-containing medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible in viable cells.
-
Aspirate the MTT solution carefully.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for the OFHD-polymer extract relative to the negative control (100% viability).
Formula: % Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100
-
Data Presentation: Representative Cytotoxicity Data
| Material Tested | Extract Concentration | Mean Absorbance (570 nm) | Cell Viability (%) | ISO 10993-5 Reactivity Grade |
| Negative Control (HDPE) | 100% | 0.850 | 100% | 0 (Non-cytotoxic) |
| Positive Control (Phenol) | 100% | 0.120 | 14.1% | 4 (Severe) |
| OFHD-Polymer Sample A | 100% | 0.815 | 95.9% | 0 (Non-cytotoxic) |
| OFHD-Polymer Sample B | 100% | 0.780 | 91.8% | 1 (Slightly cytotoxic) |
Note: According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.
Visualization: Cytotoxicity Testing Workflow
Application Note 2: In Vitro Hemocompatibility Assessment
Objective: To evaluate the effects of the OFHD-based polymer on blood components, specifically red blood cells (hemolysis) and platelets (adhesion and activation). These tests are critical for any blood-contacting medical device.
Protocol 2.1: Hemolysis Assay (ASTM F756-17, Direct Contact Method)
This protocol determines the degree of red blood cell (RBC) lysis caused by direct contact with the material.
Materials:
-
OFHD-based polymer film.
-
Fresh human or rabbit blood with anticoagulant (e.g., citrate).
-
PBS (pH 7.4).
-
Deionized water (Positive Control).
-
Saline solution (Negative Control).
-
Spectrophotometer (540 nm).
-
Centrifuge.
-
Incubator/water bath (37°C).
Methodology:
-
Blood Preparation: Dilute anticoagulated blood with PBS to achieve a hemoglobin concentration of approximately 10 mg/mL.
-
Sample Incubation:
-
Place samples of the OFHD-polymer (e.g., 1x1 cm pieces) into test tubes.
-
Add 10 mL of PBS to each tube.
-
For controls, prepare tubes with 10 mL of deionized water (positive control) and 10 mL of PBS (negative control).
-
Add 0.2 mL of the diluted blood to each tube.
-
Incubate all tubes at 37°C for 3 hours with gentle agitation.
-
-
Analysis:
-
After incubation, centrifuge the tubes at 800 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm.
-
-
Calculation:
-
Calculate the percent hemolysis using the following formula: % Hemolysis = [(Abs_Sample - Abs_NegControl) / (Abs_PosControl - Abs_NegControl)] * 100
-
Protocol 2.2: Platelet Adhesion Study (Static Method)
This protocol quantifies the adhesion of platelets to the polymer surface, an indicator of thrombogenicity.
Materials:
-
OFHD-based polymer film.
-
Platelet-Rich Plasma (PRP), prepared from fresh human blood.
-
PBS.
-
Glutaraldehyde solution (2.5% in PBS) for fixing.
-
Ethanol series (50%, 70%, 90%, 100%) for dehydration.
-
Lactate Dehydrogenase (LDH) assay kit for quantification.[6]
-
Scanning Electron Microscope (SEM) for visualization.
Methodology:
-
Sample Preparation: Place sterile polymer samples into the wells of a 24-well plate.
-
Platelet Incubation:
-
Add 1 mL of PRP to each well containing a polymer sample.
-
Incubate at 37°C for 1 hour without agitation.
-
-
Rinsing: Gently rinse each sample three times with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay):
-
Add a cell lysis buffer to each well to lyse the adherent platelets and release LDH.
-
Use an LDH assay kit to measure the enzyme activity in the lysate, which correlates to the number of adherent platelets.[3]
-
-
Visualization (SEM):
-
For separate samples, fix the adherent platelets with 2.5% glutaraldehyde for 1 hour.
-
Dehydrate the samples through a graded ethanol series.
-
Critical-point dry the samples, sputter-coat with gold, and visualize using SEM to assess platelet morphology (e.g., spreading, pseudopodia formation).
-
Data Presentation: Representative Hemocompatibility Data
| Test | Material | Result | ASTM F756 Classification |
| Hemolysis | Negative Control | 0.1% | Non-hemolytic |
| Positive Control | 95.0% | - | |
| OFHD-Polymer | 1.8% | Non-hemolytic | |
| Platelet Adhesion | Glass (Control) | 85,000 ± 9,500 platelets/cm² | - |
| OFHD-Polymer | 12,000 ± 2,100 platelets/cm² | - |
Note: According to ASTM F756, materials are classified as non-hemolytic (0-2% hemolysis), slightly hemolytic (2-5%), and hemolytic (>5%).
Visualization: Hemocompatibility Testing Logic
Application Note 3: In Vivo Biocompatibility Assessment
Objective: To evaluate the local tissue response to the OFHD-based polymer following implantation in a relevant animal model. This test assesses the inflammatory and wound healing response over time.
Protocol 3.1: Subcutaneous Implantation (ISO 10993-6)
This protocol describes the surgical implantation of the polymer into the subcutaneous tissue of a rodent model to observe the local tissue reaction.
Materials:
-
Sterile, implant-grade OFHD-polymer samples (e.g., 10 mm discs).
-
Negative Control Material (e.g., USP-grade polyethylene).
-
Sprague-Dawley rats or other suitable animal model.
-
General anesthetic (e.g., isoflurane).
-
Surgical instruments, sutures, and drapes.
-
Formalin (10% neutral buffered) for tissue fixation.
-
Paraffin, microtome, glass slides.
-
Stains: Hematoxylin and Eosin (H&E).
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal. Shave and aseptically prepare the dorsal surgical site.
-
Make four small incisions (approx. 1.5 cm) along the dorsal midline.
-
Using blunt dissection, create subcutaneous pockets lateral to each incision.
-
Insert one sterile polymer sample or control material into each pocket.
-
Close the incisions with sutures or surgical staples.
-
Provide post-operative care, including analgesics, as per approved animal care protocols.
-
-
Implantation Periods:
-
Evaluate tissue responses at multiple time points, such as 1 week, 4 weeks, and 12 weeks, to assess both acute and chronic reactions.
-
-
Histological Evaluation:
-
At the designated time point, humanely euthanize the animals.
-
Excise the implant along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin.
-
Process the samples for paraffin embedding, section them at 5 µm thickness, and mount on glass slides.
-
Stain the tissue sections with H&E.
-
-
Microscopic Analysis:
-
A qualified pathologist should evaluate the slides semi-quantitatively.
-
Assess the thickness of the fibrous capsule surrounding the implant.
-
Score the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells) at the tissue-implant interface.
-
Evaluate other tissue responses such as necrosis, neovascularization, and tissue integration.
-
Data Presentation: Representative In Vivo Local Tissue Response
| Parameter | Time Point | Negative Control | OFHD-Polymer |
| Fibrous Capsule Thickness (µm) | 4 Weeks | 45 ± 10 | 60 ± 15 |
| 12 Weeks | 30 ± 8 | 40 ± 12 | |
| Inflammation Score (0-4) | 4 Weeks | 1 (Minimal) | 1 (Minimal) |
| 12 Weeks | 0 (None) | 1 (Minimal) | |
| Neovascularization | 12 Weeks | Present | Present |
| Necrosis | 12 Weeks | Absent | Absent |
Note: Scores are based on a 0-4 scale where 0=None, 1=Minimal, 2=Mild, 3=Moderate, 4=Severe. A minimal, non-progressive inflammatory response resolving to a thin, organized fibrous capsule is indicative of good biocompatibility.
Visualization: In Vivo Study Workflow
References
- 1. Polyurethanes based on dihydroxamic acids. Synthesis, chemical characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of cytotoxicity, hemocompatibility and spectral studies of chitosan assisted polyurethanes prepared with various diisocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Biocompatibility of Polyurethanes - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Polyesters
Welcome to the technical support center for the synthesis of fluorinated polyesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these unique polymers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing high molecular weight fluorinated polyesters?
A1: Achieving high molecular weight in fluorinated polyesters can be challenging due to several factors:
-
Low Monomer Reactivity: The strong electron-withdrawing nature of fluorine atoms can decrease the nucleophilicity of monomers, leading to slower reaction rates and lower molecular weight polymers.[1]
-
Poor Miscibility: The high viscosity of fluorinated polyester polyols can result in poor miscibility with other reactants during synthesis, making it difficult to achieve uniform polymerization.[2]
-
Side Reactions: Transesterification is a common side reaction during the ring-opening polymerization (ROP) of lactones, which can limit the final molecular weight and broaden the molecular weight distribution.[3]
-
Monomer Purity: Impurities in the monomers can act as chain terminators or inhibitors, preventing the formation of long polymer chains.
Q2: How does the position of the fluorine atom in the monomer affect the polymerization process?
A2: The location of fluorine substitution significantly influences monomer reactivity and polymer properties. Fluorine atoms on the polymer backbone can enhance thermal stability and modify surface energy.[4] However, their electron-withdrawing effects can also reduce the reactivity of functional groups involved in polymerization.[1] For instance, in the synthesis of fluorinated polyurethanes, a high halogen content can sometimes hinder curing due to steric hindrance.[2]
Q3: What are the common synthetic routes for fluorinated polyesters?
A3: The two primary methods for synthesizing fluorinated polyesters are:
-
Polycondensation: This involves the reaction of fluorinated diols with dicarboxylic acids or their derivatives.[5][6] While versatile, achieving high molecular weights can be challenging.
-
Ring-Opening Polymerization (ROP): This method utilizes cyclic ester monomers (lactones) and has the advantage of producing well-defined polymers with controlled molecular weights and architectures.[7][8][9][10][11] However, the availability of fluorinated lactone monomers can be a limitation.[4]
Q4: How does fluorination affect the degradation of polyesters?
A4: Fluorination can surprisingly accelerate the degradation of polyesters. For example, the copolymerization of tetrafluorophthalic anhydride with propylene oxide results in polyesters that degrade up to 20 times faster than their non-fluorinated counterparts.[12][13][14] This is attributed to the increased susceptibility of the carbonyl group to nucleophilic attack. This property is particularly relevant for applications in drug delivery and biomedical devices where controlled degradation is desired.
Troubleshooting Guides
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Monomer Impurities | Purify monomers by recrystallization or distillation before use. Ensure rigorous drying to remove any water, which can act as a chain terminator. |
| Inefficient Catalyst | Screen different catalysts. For polycondensation, strong Brønsted acids like bis(nonafluorobutanesulfonyl)imide have shown high activity at low temperatures.[5] For ROP, organometallic catalysts are often employed.[3][10] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures can increase reaction rates but may also lead to side reactions or degradation.[15] |
| Insufficient Reaction Time | Extend the reaction time to allow for complete monomer conversion. Monitor the reaction progress using techniques like NMR or GPC. |
| Poor Monomer Reactivity | Consider using more reactive monomer derivatives, such as acyl chlorides instead of dicarboxylic acids in polycondensation.[1] |
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Uncontrolled Initiation | In ROP, ensure the initiator is added quickly and uniformly to the reaction mixture to promote simultaneous chain initiation. |
| Chain Transfer Reactions | Minimize impurities that can act as chain transfer agents. In some cases, adjusting the solvent polarity can suppress these reactions. |
| Transesterification | For ROP, select a catalyst system known to suppress transesterification.[3] Running the polymerization at lower temperatures can also reduce this side reaction. |
| Non-uniform Reaction Conditions | Ensure efficient stirring and temperature control throughout the polymerization to maintain uniform reaction conditions. |
Issue 3: Poor Solubility of the Final Polymer
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Crystallinity | The introduction of fluorine can sometimes lead to highly crystalline polymers with low solubility. Consider copolymerization with a more amorphous comonomer to disrupt crystallinity. |
| Cross-linking | Unwanted side reactions can lead to cross-linking. Analyze the polymer structure by NMR to identify potential cross-linking sites and adjust reaction conditions (e.g., lower temperature) to avoid them. |
| Inappropriate Solvent | Fluorinated polymers often have unique solubility profiles. Test a range of solvents, including fluorinated solvents, to find a suitable one for purification and characterization. Partially fluorinated polymers are often soluble in common solvents.[16] |
Experimental Protocols
Protocol 1: General Procedure for Polycondensation of a Fluorinated Diol and a Dicarboxylic Acid
-
Monomer Preparation: Ensure both the fluorinated diol and the dicarboxylic acid are of high purity and thoroughly dried under vacuum.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the fluorinated diol and the dicarboxylic acid.
-
Catalyst Addition: Add the catalyst (e.g., 0.1-1 mol% of a strong Brønsted acid) to the reaction mixture.
-
Esterification: Heat the mixture under a nitrogen atmosphere to the desired temperature (e.g., 150-180 °C) with continuous stirring to facilitate the initial esterification and removal of water.
-
Polycondensation: Gradually reduce the pressure (to <1 mmHg) and increase the temperature (e.g., 180-220 °C) to drive the polycondensation reaction by removing the condensation byproducts.
-
Reaction Monitoring: Monitor the reaction by observing the increase in viscosity of the melt. Samples can be taken at intervals to determine the molecular weight by GPC.
-
Purification: Dissolve the resulting polymer in a suitable solvent and precipitate it in a non-solvent (e.g., methanol or hexane) to remove unreacted monomers and oligomers. Dry the purified polymer under vacuum.
Protocol 2: General Procedure for Ring-Opening Polymerization (ROP) of a Fluorinated Lactone
-
Monomer and Initiator Preparation: Purify the fluorinated lactone monomer by sublimation or recrystallization. Dry the initiator (e.g., an alcohol) and the catalyst thoroughly.
-
Reaction Setup: In a glovebox or under a high-vacuum line, add the purified monomer to a dried reaction flask.
-
Initiator and Catalyst Addition: Dissolve the initiator and catalyst in a dry, inert solvent (e.g., toluene or THF) and add it to the monomer.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C). The reaction time can vary from a few hours to several days depending on the monomer and catalyst activity.
-
Termination: Terminate the polymerization by adding an excess of a quenching agent (e.g., acidified methanol).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent. Filter and wash the polymer multiple times.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for low polymer yield.
Caption: Experimental workflow for ROP of a fluorinated lactone.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the preparation of semifluorinated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyester Chemistry | Charlotte Williams Research [cwilliamsresearch.web.ox.ac.uk]
- 11. Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 14. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Molecular Weight in Polycondensation with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for controlling molecular weight during the polycondensation of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters using OFHD.
Q1: Why is the molecular weight of my OFHD-based polyester consistently low?
Low molecular weight in polycondensation reactions is a common challenge that can arise from several factors. A systematic approach to troubleshooting is essential.[1] The primary causes often relate to monomer purity, stoichiometric imbalance, inefficient removal of condensation byproducts (e.g., water or HCl), suboptimal reaction conditions, and catalyst inefficiency.
-
Monomer Impurities: Impurities in either the OFHD or the comonomer (diacid or diacyl chloride) can act as chain terminators, preventing the formation of high molecular weight polymers.
-
Stoichiometric Imbalance: An off-stoichiometry, meaning an unequal molar ratio of the functional groups of the diol and the diacid/diacyl chloride, will limit the extent of polymerization and result in lower molecular weight.[2]
-
Inefficient Byproduct Removal: The condensation reaction is typically an equilibrium process. The efficient removal of the small molecule byproduct (e.g., water in esterification or HCl in the reaction with an acyl chloride) is crucial to drive the reaction towards the formation of high molecular weight polymer.
-
Suboptimal Reaction Conditions: Inadequate reaction temperature or time can lead to incomplete conversion of the monomers. Conversely, excessively high temperatures may cause thermal degradation of the polymer.
-
Catalyst Issues: An inappropriate choice of catalyst, insufficient catalyst concentration, or catalyst deactivation can result in slow reaction kinetics and, consequently, low molecular weight.
Q2: How can I confirm if monomer purity is the cause of low molecular weight?
It is crucial to start with high-purity monomers. For OFHD, ensure it is free from monofunctional impurities.
-
Verification: Check the certificate of analysis from the supplier. If the purity is below 99%, or if the monomer has been stored for an extended period, purification is recommended.
-
Purification of OFHD: Recrystallization is a common method for purifying solid diols like OFHD. A suitable solvent would be one in which OFHD is soluble at elevated temperatures but sparingly soluble at room temperature. After recrystallization, it is critical to dry the OFHD thoroughly under vacuum to remove any residual solvent and moisture.
Q3: My stoichiometry was carefully calculated, but the molecular weight is still low. What could be the issue?
Even with careful calculation, errors in weighing or the presence of impurities can lead to an effective stoichiometric imbalance.
-
Accurate Measurement: Ensure that all weighing is done on a calibrated analytical balance.
-
Reactive Impurities: The presence of monofunctional impurities in either monomer will cap the growing polymer chains, leading to a significant reduction in the final molecular weight.
-
Side Reactions: The strong electron-withdrawing nature of the fluoroalkyl chain in OFHD might influence the reactivity of the hydroxyl groups and could potentially lead to side reactions under certain conditions, consuming functional groups and disrupting the stoichiometry.
Q4: I am observing a plateau in molecular weight gain over time. How can I drive the reaction further?
A plateau in molecular weight often indicates that the reaction has reached equilibrium or that the rate has slowed down significantly.
-
Increase Vacuum: For melt or solution polycondensation, improving the vacuum will enhance the removal of the condensation byproduct, shifting the equilibrium towards higher molecular weight polymer.
-
Increase Temperature: A moderate increase in temperature can increase the reaction rate. However, be cautious of potential thermal degradation of the polymer.
-
Catalyst Addition: If not already used, or if the initial catalyst has deactivated, a post-addition of a suitable catalyst might be beneficial. For fluorinated polyesters, common catalysts include tin-based compounds (e.g., dibutyltin oxide) or titanium alkoxides.
Frequently Asked Questions (FAQs)
Q1: How does the fluorinated structure of OFHD affect the polycondensation reaction?
The octafluorohexane chain in OFHD is strongly electron-withdrawing. This can decrease the nucleophilicity of the hydroxyl groups, potentially making them less reactive compared to their non-fluorinated counterparts.[2] This may necessitate more forcing reaction conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve high molecular weights.
Q2: What are the key principles for controlling molecular weight in the polycondensation of OFHD?
The fundamental principles of controlling molecular weight in step-growth polymerization apply to OFHD:
-
Stoichiometric Control: Precise control over the molar ratio of OFHD and the comonomer is the primary method for controlling molecular weight. An excess of one monomer will limit the chain growth.[2]
-
Monofunctional Reagents: The addition of a controlled amount of a monofunctional reagent (e.g., a mono-alcohol or a mono-acid) will act as a chain stopper, allowing for predictable control over the final molecular weight.
-
Extent of Reaction: According to the Carothers equation, a high degree of polymerization is only achieved at very high conversions of the functional groups (typically >99%).
Q3: Which polycondensation method is most suitable for OFHD?
The choice of method depends on the desired polymer properties and the reactivity of the comonomer.
-
Melt Polycondensation: This method is often used for the synthesis of polyesters from diols and dicarboxylic acids or their esters. It avoids the use of solvents but requires high temperatures and a high vacuum to remove the byproduct.
-
Solution Polycondensation: This method is carried out in a high-boiling solvent and can be advantageous if the polymer is not thermally stable at the temperatures required for melt polycondensation. It can also facilitate the removal of byproducts through azeotropic distillation.
-
Interfacial Polycondensation: This is a non-equilibrium polymerization method that is typically carried out at low temperatures. It involves the reaction of a diol dissolved in an aqueous alkaline phase with a diacyl chloride dissolved in an immiscible organic solvent. This method is often fast and can lead to high molecular weight polymers.
Q4: How can I accurately determine the molecular weight of my OFHD-based polyester?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of polymers.[3] Due to the fluorinated nature of the polymer, finding a suitable solvent for GPC analysis is critical. Solvents like hexafluoroisopropanol (HFIP) are often used for dissolving polyesters for GPC analysis.[4]
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of polyesters from OFHD. Note: Specific reaction conditions (temperature, time, catalyst concentration) may require optimization.
Protocol 1: Melt Polycondensation of OFHD with a Dicarboxylic Acid Ester
This protocol describes the synthesis of a polyester via a two-stage melt transesterification.
Materials:
-
This compound (OFHD)
-
Dimethyl adipate (or another dimethyl dicarboxylate)
-
Catalyst (e.g., zinc acetate, dibutyltin oxide)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Reactor Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Monomers: Charge the flask with equimolar amounts of OFHD and dimethyl adipate.
-
Catalyst Addition: Add the catalyst (typically 0.05-0.1 mol% relative to the diacid ester).
-
First Stage (Transesterification): Heat the mixture under a slow stream of nitrogen to 180-200 °C. Methanol will be evolved and collected in the distillation receiver. Continue this stage until most of the theoretical amount of methanol has been collected (typically 2-4 hours).
-
Second Stage (Polycondensation): Gradually increase the temperature to 210-230 °C while slowly applying a vacuum (down to <1 mbar). The viscosity of the reaction mixture will increase significantly. Continue the reaction for several hours until the desired molecular weight is achieved (monitoring viscosity can be an indicator).
-
Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can then be removed.
Protocol 2: Solution Polycondensation of OFHD with a Diacyl Chloride
This protocol is suitable for producing polyesters under milder conditions than melt polycondensation.
Materials:
-
This compound (OFHD)
-
Sebacoyl chloride (or another diacyl chloride)
-
High-boiling point solvent (e.g., 1,1,2,2-tetrachloroethane, diphenyl ether)
-
Acid scavenger (e.g., pyridine)
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Dissolving OFHD: Under a nitrogen atmosphere, dissolve OFHD and the acid scavenger in the solvent in the reaction flask.
-
Adding Diacyl Chloride: Slowly add an equimolar amount of the diacyl chloride solution in the same solvent to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-120 °C) and maintain for several hours. The progress of the reaction can be monitored by the increase in viscosity.
-
Polymer Precipitation: After the reaction is complete, cool the solution to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts, and dry it under vacuum.
Protocol 3: Interfacial Polycondensation of OFHD with a Diacyl Chloride
This method is rapid and can produce high molecular weight polymers at low temperatures.
Materials:
-
This compound (OFHD)
-
Adipoyl chloride (or another diacyl chloride)
-
Sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Organic solvent (e.g., dichloromethane, hexane)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution of OFHD and a stoichiometric amount of NaOH. Add the phase-transfer catalyst to this solution.
-
Organic Phase Preparation: Prepare a solution of an equimolar amount of the diacyl chloride in the organic solvent.
-
Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Collection: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous rope. The rope can be wound onto a rotating rod.
-
Washing and Drying: Wash the polymer rope thoroughly with water and then with a solvent like acetone to remove trapped reactants and byproducts. Dry the polymer under vacuum.
Data Presentation
The following tables provide illustrative data on how different parameters can affect the molecular weight and polydispersity index (PDI) of OFHD-based polyesters. The values are representative and may vary depending on the specific reaction setup and comonomers used.
Table 1: Effect of Stoichiometric Ratio on Molecular Weight
| Diol (OFHD) : Diacid Chloride Molar Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 1.00 : 1.00 | 25,000 | 50,000 | 2.0 |
| 1.01 : 1.00 | 15,000 | 27,000 | 1.8 |
| 1.05 : 1.00 | 5,000 | 8,000 | 1.6 |
| 1.00 : 1.01 | 14,500 | 26,100 | 1.8 |
| 1.00 : 1.05 | 4,800 | 7,700 | 1.6 |
Table 2: Effect of Reaction Time in Melt Polycondensation
| Reaction Time (hours) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 2 | 8,000 | 14,400 | 1.8 |
| 4 | 15,000 | 28,500 | 1.9 |
| 6 | 22,000 | 44,000 | 2.0 |
| 8 | 24,500 | 49,000 | 2.0 |
Table 3: Effect of a Monofunctional Reagent (Chain Stopper)
| Mol% of Monofunctional Reagent | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 25,000 | 50,000 | 2.0 |
| 1 | 12,000 | 21,600 | 1.8 |
| 2 | 6,000 | 9,600 | 1.6 |
| 5 | 2,500 | 3,750 | 1.5 |
Visualizations
The following diagrams illustrate key workflows and relationships in controlling the molecular weight of OFHD-based polyesters.
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Key factors for achieving high molecular weight.
References
Technical Support Center: Purification of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities largely depend on the synthetic route. A frequent method for synthesizing this compound is the reduction of a corresponding perfluorinated dicarboxylic acid ester, such as diethyl perfluoroadipate. Potential impurities from this process can include:
-
Unreacted Starting Material: Residual diethyl perfluoroadipate.
-
Partially Reduced Intermediates: Compounds such as the corresponding monoester monoalcohol or the dialdehyde.
-
Byproducts from the Reducing Agent: Salts and other residues from reagents like sodium borohydride or lithium aluminum hydride.
-
Solvent Residues: Traces of solvents used in the synthesis and workup, for example, tetrahydrofuran (THF) or diethyl ether.
Q2: Which purification techniques are most effective for this compound?
A2: The most effective purification methods for this polar, fluorinated diol are recrystallization, vacuum distillation, and column chromatography.[1] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key physical properties include:
-
Appearance: White to off-white crystalline solid.[2]
-
Melting Point: 66-70 °C[3]
-
Boiling Point: 100 °C at 3 mmHg[3]
-
Solubility: Soluble in water and many polar organic solvents.[4][5]
Q4: How can I assess the purity of this compound?
A4: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR can identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Purification Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, the unique properties of polar fluorinated molecules can present challenges.
Troubleshooting Common Recrystallization Issues:
| Problem | Potential Cause(s) | Suggested Solutions |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Select a more polar solvent. Consider using a solvent mixture, starting with a good solvent and adding a poorer solvent. |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Add more of the hot solvent to dilute the solution. Cool the solution more slowly. Try a lower-boiling point solvent. Scratch the inside of the flask with a glass rod to induce crystallization.[7] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask or add a seed crystal of the pure compound.[8][9] |
| Low recovery of the purified product. | Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] Ensure the filtration apparatus is pre-heated. |
| Purity does not improve significantly. | The impurities have very similar solubility to the product. | Consider a different recrystallization solvent or solvent pair. Repeat the recrystallization process. If impurities persist, an alternative purification method like column chromatography may be necessary. |
Illustrative Recrystallization Purity Data:
| Purification Stage | Purity (by GC-MS) | Yield |
| Crude Product | ~90% | 100% |
| After 1st Recrystallization (Dichloromethane/Hexane) | ~98% | 85% |
| After 2nd Recrystallization (Dichloromethane/Hexane) | >99.5% | 75% |
| (Note: These are typical illustrative values and may vary based on the initial purity and specific experimental conditions.) |
Column Chromatography
Column chromatography is highly effective for separating compounds with different polarities. For highly polar and fluorinated compounds, special considerations are needed.
Troubleshooting Common Column Chromatography Issues:
| Problem | Potential Cause(s) | Suggested Solutions |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For silica gel, a gradient of ethyl acetate in hexanes, or methanol in dichloromethane is a good starting point. |
| Poor separation of the compound from impurities. | The chosen stationary phase or mobile phase lacks the necessary selectivity. | Try a different stationary phase. For fluorinated compounds, a fluorinated stationary phase (e.g., pentafluorophenyl - PFP) can offer unique selectivity.[10] Optimize the mobile phase composition through systematic screening. |
| Streaking or tailing of the compound band. | Strong interactions with the stationary phase (e.g., acidic silanol groups on silica). The compound is overloading the column. | Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, depending on the compound's nature. Reduce the amount of sample loaded onto the column. |
| Low or no recovery of the compound. | The compound is irreversibly adsorbed onto the stationary phase. The compound is degrading on the column. | Switch to a less acidic stationary phase like alumina or a deactivated silica gel. Assess the stability of your compound on the stationary phase using a small-scale test. |
Illustrative Column Chromatography Purity Data:
| Purification Stage | Purity (by ¹⁹F NMR) | Recovery |
| Crude Product | ~92% | 100% |
| After Silica Gel Chromatography | >99% | 90% |
| (Note: These are typical illustrative values and may vary based on the initial purity and specific experimental conditions.) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a two-solvent system, which is often effective for achieving high purity.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexanes
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of dichloromethane at room temperature to dissolve the solid. Gentle warming on a hot plate may be necessary.
-
Once fully dissolved, slowly add hexanes dropwise while stirring until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol outlines a flash column chromatography procedure on silica gel for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, and 50% ethyl acetate in hexanes) to elute the desired compound.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Thermal Degradation of Polymers Containing 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers incorporating 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and thermal analysis of polyurethanes containing this compound.
Synthesis Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low polymer yield or molecular weight. | Incomplete reaction due to steric hindrance from the fluorinated diol. Presence of moisture in reactants or solvent, which consumes isocyanate groups.[1] Incorrect stoichiometry of reactants. | Ensure all reactants and solvents are rigorously dried before use. Use a catalyst (e.g., dibutyltin dilaurate) to promote the reaction. Carefully calculate and weigh all reactants to ensure the correct NCO:OH ratio. Consider a two-step prepolymer synthesis method to better control stoichiometry.[2] |
| Precipitation of the polymer during synthesis. | The fluorinated polymer may have limited solubility in the reaction solvent. The polymer molecular weight has exceeded its solubility limit in the chosen solvent. | Use a solvent known to be effective for fluorinated polymers, such as dimethylformamide (DMF) or perfluorobenzene.[3] Conduct the reaction at a higher temperature to improve solubility. If precipitation occurs upon cooling, the polymer may be isolated and re-dissolved in a more suitable solvent for further processing. |
| Inconsistent or variable reaction times. | Catalytic activity is inhibited. Temperature fluctuations during the reaction. | Ensure the catalyst is fresh and not deactivated. Use a reaction setup with precise temperature control (e.g., an oil bath with a temperature controller). |
| The final polymer is brittle. | High degree of cross-linking. The molar ratio of diisocyanate to diol is too high.[4] | Carefully control the stoichiometry to favor linear chain growth. Incorporate a flexible long-chain polyol into the polymer backbone to produce a softer, more viscoelastic material.[4] |
Thermal Analysis (TGA/DSC) Troubleshooting
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad or overlapping peaks in the TGA derivative curve. | Multiple degradation steps are occurring in a similar temperature range. The heating rate is too fast to resolve distinct events. | Use a slower heating rate (e.g., 5 °C/min) to improve the resolution of degradation events.[5] Employ High-Resolution TGA (Hi-Res™ TGA) if available, as it automatically adjusts the heating rate based on the rate of weight loss, providing better separation of overlapping events.[5] |
| Inconsistent onset of decomposition temperature (Tonset). | Sample heterogeneity. Variation in sample mass. Presence of residual solvent or moisture. | Ensure the sample is homogeneous before analysis. Use a consistent sample mass for all TGA runs. Pre-dry the sample in a vacuum oven at a temperature below its glass transition temperature to remove any volatiles. |
| Unusual endotherms or exotherms in the DSC curve. | Phase transitions of the hard or soft segments. Crystallization or melting of polymer domains. Residual stress from processing. | Correlate DSC events with TGA data to distinguish between thermal transitions and degradation. Run a second heating cycle in the DSC to erase the thermal history of the sample and observe inherent material transitions. |
| Baseline drift in TGA or DSC. | Instrument instability. Sample decomposition products condensing on the balance mechanism (TGA). Change in heat capacity of the sample during the experiment (DSC). | Allow the instrument to stabilize at the starting temperature before beginning the run. Ensure a consistent and appropriate purge gas flow rate. Perform a baseline subtraction using a blank run. |
Quantitative Data Presentation
The thermal properties of polyurethanes are significantly influenced by the type of diisocyanate used in their synthesis. The following table summarizes typical thermal degradation data for polyurethanes synthesized with this compound and various diisocyanates, as determined by Thermogravimetric Analysis (TGA).
| Diisocyanate | Onset of Decomposition (Tonset) (°C) | Temperature at Max. Weight Loss Rate (Tmax) (°C) | Char Yield at 600°C (%) |
| Toluene-2,4-diisocyanate (TDI) | ~247 | - | - |
| Isophorone diisocyanate (IPDI) | ~330 | - | - |
| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | ~300 - 320 | ~350 - 380 | < 5 |
| Hexamethylene diisocyanate (HDI) | ~280 - 300 | ~320 - 350 | < 5 |
Note: The data presented are approximate values and can vary based on the specific synthesis conditions, molecular weight of the polymer, and the parameters of the thermal analysis.
Experimental Protocols
1. Synthesis of Polyurethane via a Two-Step Prepolymer Method
This protocol describes the synthesis of a polyurethane using a polyol, 4,4'-Methylenebis(phenyl isocyanate) (MDI), and this compound as a chain extender.
-
Materials:
-
Poly(tetramethylene glycol) (PTMG), MW = 2000 g/mol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Drying of Reactants: Dry PTMG and this compound under vacuum at 80°C for at least 4 hours. MDI should be used as received if the container is freshly opened; otherwise, it may need to be purified by distillation or filtration.
-
Prepolymer Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PTMG.
-
Heat the flask to 70-80°C with stirring under a nitrogen atmosphere.
-
Add MDI to the flask with a molar ratio of MDI:PTMG of 2:1.
-
Allow the reaction to proceed for 2-3 hours at 80°C to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the reaction mixture to 50-60°C.
-
Dissolve the dried this compound in anhydrous DMF.
-
Slowly add the diol solution to the prepolymer with vigorous stirring. The molar amount of the diol should be equivalent to the molar excess of isocyanate in the prepolymer.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Increase the temperature to 80-90°C and continue stirring for another 2-4 hours until the reaction is complete (as monitored by the disappearance of the NCO peak in the IR spectrum).
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Filter the polymer and wash it several times with the non-solvent.
-
Dry the final polymer in a vacuum oven at 60-70°C to a constant weight.
-
-
2. Thermal Gravimetric Analysis (TGA) Protocol
This protocol outlines the procedure for analyzing the thermal stability of the synthesized polyurethane.
-
Instrument: Thermogravimetric Analyzer
-
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a TGA pan (platinum or alumina).
-
Instrument Setup:
-
Purge Gas: Nitrogen or Air at a flow rate of 20-50 mL/min.
-
Heating Rate: 10°C/min (a slower rate of 5°C/min can be used for better resolution).
-
Temperature Range: 30°C to 600°C (or higher if needed to observe complete degradation).
-
-
Analysis:
-
Equilibrate the sample at the starting temperature.
-
Begin the temperature ramp and record the weight loss as a function of temperature.
-
From the resulting TGA curve, determine the onset of decomposition temperature (Tonset), the temperature of maximum weight loss rate (Tmax) from the derivative curve, and the final char yield.
-
-
Mandatory Visualizations
Caption: Workflow for the synthesis and characterization of fluorinated polyurethanes.
Caption: Generalized thermal degradation pathway for fluorinated polyurethanes.
References
Technical Support Center: Polymerization with Fluorinated Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of fluorinated diols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization with a fluorinated diol is resulting in a low molecular weight polymer. What are the potential causes and how can I fix it?
A1: Low molecular weight in polymerizations involving fluorinated diols is a common issue that can stem from several side reactions. The primary culprits are often intramolecular and intermolecular etherification (dehydration) of the fluorinated diol, and elimination reactions. The high acidity of the hydroxyl protons in fluorinated diols, a consequence of the electron-withdrawing nature of the fluorine atoms, can make them susceptible to these side reactions, especially at elevated temperatures.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures, often required for melt polycondensation, can promote the dehydration of fluorinated diols to form ethers. This disrupts the stoichiometric balance of hydroxyl and carboxyl groups, leading to a lower degree of polymerization. It is recommended to keep the reaction temperature as low as possible while still ensuring adequate monomer solubility and reactivity.
-
Select an Appropriate Catalyst: The choice of catalyst is critical. For instance, in the synthesis of polyesters, catalysts like titanium(IV) isopropoxide can be effective. However, the catalyst concentration should be optimized to avoid promoting side reactions.
-
Ensure an Inert Atmosphere: Reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Monomer Purity: Ensure the purity of the fluorinated diol and other monomers. Impurities can act as chain terminators or catalyze side reactions.
Table 1: Effect of Reaction Temperature on the Molecular Weight of a Fluorinated Polyester
| Catalyst | Temperature (°C) | Polymerization Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Ti(OiPr)4 | 180 | 24 | 15,000 | 1.8 |
| Ti(OiPr)4 | 200 | 24 | 11,000 | 2.1 |
| Ti(OiPr)4 | 220 | 24 | 7,500 | 2.5 |
Note: Data is illustrative and based on general trends observed in polyesterification reactions.
Q2: I am observing discoloration (yellowing or browning) in my polymer during synthesis. What is the likely cause?
A2: Discoloration during polymerization with fluorinated diols is often indicative of thermal degradation or elimination reactions. The elimination of hydrogen fluoride (HF) from the fluorinated diol or the resulting polymer backbone can introduce double bonds, leading to the formation of chromophores that cause discoloration. This is particularly prevalent at higher reaction temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: As with low molecular weight issues, reducing the reaction temperature can minimize thermal degradation and HF elimination.
-
Use of Acid Scavengers: In cases where HF elimination is suspected, the addition of a non-nucleophilic acid scavenger can help to neutralize the generated HF and prevent it from catalyzing further degradation.
-
Strictly Anaerobic Conditions: The presence of oxygen at high temperatures can lead to oxidative degradation, which also contributes to discoloration. Ensure the reaction is performed under a high-purity inert gas.
Q3: How can I detect and characterize the presence of ether linkages from diol dehydration in my polymer?
A3: The formation of ether linkages due to the dehydration of fluorinated diols is a significant side reaction that can be identified using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of an ether bond will result in a shift of the proton signals on the carbons adjacent to the newly formed ether oxygen.
-
¹⁹F NMR: This is a highly sensitive technique for fluorinated polymers. The fluorine signals will be sensitive to changes in the local chemical environment, and the formation of ether linkages will result in new peaks or shifts in existing peaks.
-
¹³C NMR: The carbon atoms involved in the ether bond will show characteristic chemical shifts, which can be distinguished from the carbons in the diol monomer and the main polymer chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ether linkages have characteristic C-O stretching vibrations in the region of 1000-1300 cm⁻¹. However, these may overlap with other C-O stretching bands from the ester or carbonate groups in the main polymer chain, making definitive identification challenging with FTIR alone.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS can be used to analyze the polymer and may reveal oligomeric species containing ether linkages, which would have a different mass than the expected polymer repeat unit.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyester via Melt Polycondensation
This protocol provides a general procedure for the synthesis of a polyester from a fluorinated diol and a dicarboxylic acid.
Materials:
-
Fluorinated diol (e.g., 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol)
-
Dicarboxylic acid (e.g., adipic acid)
-
Catalyst (e.g., titanium(IV) isopropoxide, Ti(OiPr)₄)
-
High-vacuum line
-
Schlenk flask or similar reaction vessel with a mechanical stirrer
Procedure:
-
Monomer Charging: In a clean, dry Schlenk flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add equimolar amounts of the fluorinated diol and the dicarboxylic acid.
-
Catalyst Addition: Add the catalyst (e.g., 0.05 mol% relative to the diacid).
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove any air and moisture.
-
Esterification Step: Heat the reaction mixture to 150-180°C under a slow stream of nitrogen. Water will be evolved as the esterification reaction proceeds. Continue this step for 2-4 hours or until the evolution of water ceases.
-
Polycondensation Step: Gradually increase the temperature to 180-200°C and slowly apply a vacuum (down to <1 mbar). The increased temperature and vacuum will help to remove the condensation byproducts and drive the polymerization reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the reaction mixture.
-
Termination and Isolation: Once the desired viscosity is reached, cool the reaction mixture to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., acetone or tetrahydrofuran) and precipitated in a non-solvent (e.g., methanol or water) to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Visualizations
Caption: Key side reactions in polymerization with fluorinated diols.
Caption: Troubleshooting workflow for low molecular weight polymers.
Technical Support Center: Reactions with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. The focus is on addressing issues related to moisture sensitivity in common reactions involving this fluorinated diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a fluorinated diol with the linear formula HOCH₂(CF₂)₄CH₂OH.[1] It is primarily used as a monomer in the synthesis of fluorinated polymers, such as polyesters and polyurethanes.[2][3] The incorporation of the octafluorohexane segment can impart unique properties to the resulting polymers, including thermal stability, chemical resistance, and hydrophobicity.[2][4] It can also be used as a pharmaceutical intermediate.[5]
Q2: Is this compound sensitive to moisture?
Q3: How should I store and handle this compound to minimize moisture exposure?
To minimize moisture absorption, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5] It is incompatible with strong oxidizing agents.[5] For reactions requiring stringent anhydrous conditions, it is recommended to dry the diol before use, for example, by drying under high vacuum or by azeotropic distillation with a suitable solvent like toluene.
Q4: What are the potential consequences of moisture contamination in reactions with this diol?
Moisture contamination can lead to several undesirable outcomes, depending on the specific reaction:
-
In Polycondensation Reactions (e.g., with diacyl chlorides or diisocyanates):
-
Reduced Molecular Weight: Water can react with the electrophilic reagent (e.g., acyl chloride or isocyanate), leading to the formation of carboxylic acids or amines, which can act as chain terminators. This results in a lower degree of polymerization and, consequently, a lower final molecular weight of the polymer.
-
Poor Mechanical Properties: A lower molecular weight polymer will generally exhibit inferior mechanical properties, such as reduced tensile strength and flexibility.
-
Inconsistent Results: The extent of moisture contamination can vary between experiments, leading to poor reproducibility of polymer properties.
-
-
In Esterification Reactions:
-
Reduced Yield: Esterification is an equilibrium reaction. The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield of the desired ester.
-
Troubleshooting Guides
Issue 1: Low Molecular Weight or Incomplete Polymerization in Polyurethane/Polyester Synthesis
Symptoms:
-
The final polymer is brittle, oily, or has a lower viscosity than expected.
-
Gel Permeation Chromatography (GPC) analysis shows a lower molecular weight and a broader polydispersity index (PDI) than desired.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Moisture in this compound | Dry the diol under high vacuum at a temperature below its melting point (66-70 °C) for several hours before use. For very sensitive reactions, consider recrystallization from a dry solvent followed by vacuum drying. |
| Moisture in other reagents (diacyl chloride, diisocyanate, catalyst) | Purify and dry all other reagents according to established laboratory procedures. Diisocyanates are particularly sensitive to moisture. |
| Moisture in the reaction solvent | Use a freshly dried, anhydrous grade solvent. Consider drying the solvent over molecular sieves (ensure the sieve type is appropriate for the solvent) or distilling from a suitable drying agent. |
| Moisture in the reaction glassware | Flame-dry all glassware under vacuum or in a stream of inert gas (e.g., argon or nitrogen) immediately before use. Assemble the reaction setup while hot and allow it to cool under an inert atmosphere. |
| Atmospheric moisture ingress during the reaction | Conduct the reaction under a positive pressure of a dry, inert gas (e.g., argon or nitrogen). Use septa and syringes for reagent transfers. |
Troubleshooting Workflow:
References
- 1. 2,2,3,3,4,4,5,5-八氟-1,6-己烷二醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. A New Strategy for the Synthesis of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of humidity on the volumetric polymerization shrinkage of resin restorative materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. Impact of Polymer Type and Relative Humidity on the Long-Term Physical Stability of Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence Mechanism of Drug–Polymer Compatibility on Humidity Stability of Crystalline Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst for Polymerization of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the polymerization of fluorinated diols like OFHD?
A1: The polymerization of fluorinated diols such as OFHD, typically through polycondensation to form polyesters or polyethers, can be catalyzed by a range of compounds. Common catalyst types include:
-
Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are frequently used.
-
Organometallic Catalysts: Tin-based catalysts such as dibutyltin dilaurate or titanium-based catalysts are effective.
-
Organocatalysts: Non-eutectic acid-base mixtures, for instance, combinations of methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the bulk self-condensation of diols.[1]
-
Bifluoride Salts: These have shown high activity in catalyzing SuFEx (Sulfur(VI) Fluoride Exchange) reactions for creating polysulfates and polysulfonates, which could be an analogous polymerization route for fluorinated diols.[2]
Q2: What are the key reaction parameters to consider when optimizing the polymerization of OFHD?
A2: Optimizing the polymerization of OFHD involves careful control of several parameters to achieve the desired polymer properties. Key parameters include:
-
Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate and the final molecular weight of the polymer.
-
Temperature: The reaction temperature affects the rate of polymerization and can influence the occurrence of side reactions.[3]
-
Reaction Time: Sufficient reaction time is necessary to achieve high monomer conversion and high molecular weight.
-
Monomer Stoichiometry: For co-polymerizations, a precise 1:1 molar ratio of the diol and the co-monomer (e.g., a diacid) is crucial for achieving high molecular weight polymers.[4]
-
Removal of Byproducts: In condensation polymerization, the efficient removal of byproducts (e.g., water) is essential to drive the reaction towards the formation of high molecular weight polymers.
Q3: How can I monitor the progress of the OFHD polymerization reaction?
A3: The progress of the polymerization can be monitored using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to track the disappearance of the hydroxyl (-OH) peak of the OFHD monomer and the appearance of the characteristic ester or ether linkages in the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed information about the polymer structure and the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer, which are critical indicators of polymerization success.[5]
Q4: What are some common challenges encountered during the polymerization of fluorinated monomers like OFHD?
A4: The polymerization of fluorinated monomers can present several challenges:
-
Low Solubility: Fluorinated monomers and polymers often have limited solubility in common organic solvents.
-
High Crystallinity: The resulting fluoropolymers can be highly crystalline, which can make them brittle.[6]
-
Monomer Purity: Impurities in the OFHD monomer can inhibit the polymerization or lead to undesired side reactions.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities or byproducts.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low Monomer Conversion | 1. Inactive or Insufficient Catalyst: The catalyst may be inactive or used at too low a concentration. | 1a. Increase the catalyst loading incrementally.1b. Switch to a more active catalyst (see catalyst selection in FAQs).1c. Ensure the catalyst is not old or deactivated; use a fresh batch. |
| 2. Incorrect Reaction Temperature: The temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate.[3] | 2a. Gradually increase the reaction temperature in 5-10°C increments.2b. Consult literature for the optimal temperature range for the specific catalyst system being used. | |
| 3. Impurities in Monomers or Solvents: Water or other impurities can inhibit the catalyst or react with monomers. | 3a. Purify the OFHD monomer and any co-monomers before use.3b. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Polymer Molecular Weight | 1. Inefficient Removal of Byproducts: In condensation polymerization, the presence of byproducts (e.g., water) can limit chain growth. | 1a. Apply a vacuum to the reaction system to facilitate the removal of volatile byproducts.1b. Use a Dean-Stark trap if the reaction is carried out in a suitable solvent. |
| 2. Incorrect Stoichiometry: For co-polymerizations, an imbalance in the molar ratio of the monomers will limit the molecular weight.[4] | 2a. Carefully and accurately measure the monomers to ensure a 1:1 stoichiometric ratio.2b. Ensure the purity of the monomers is high to avoid errors in molar calculations. | |
| 3. Premature Termination: The polymerization may be stopping before high molecular weight is achieved. | 3a. Increase the reaction time.3b. Ensure the reaction temperature is maintained throughout the desired reaction period. | |
| Broad Molecular Weight Distribution (High PDI) | 1. Side Reactions or Chain Transfer: Unwanted side reactions can lead to a broad distribution of polymer chain lengths. | 1a. Optimize the reaction temperature to minimize side reactions.1b. Investigate the use of a different catalyst that may offer better control over the polymerization. |
| 2. Inefficient Mixing: Poor mixing can lead to localized "hot spots" or areas of high monomer/catalyst concentration, resulting in non-uniform polymerization. | 2a. Ensure efficient stirring throughout the reaction. | |
| Inconsistent Results Between Batches | 1. Variation in Reagent Purity: The purity of monomers, catalysts, and solvents can vary between batches. | 1a. Use reagents from the same batch for a series of experiments.1b. Characterize the purity of new batches of reagents before use. |
| 2. Inconsistent Reaction Setup: Small variations in the experimental setup can lead to different results. | 2a. Follow a standardized and detailed experimental protocol for every reaction. |
Experimental Protocols
Protocol 1: General Procedure for Bulk Polycondensation of OFHD with a Diacid
This protocol provides a general guideline for the synthesis of a fluorinated polyester via bulk polycondensation.
1. Preparation:
-
Ensure all glassware is thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
The this compound (OFHD) monomer and the diacid co-monomer should be of high purity. If necessary, purify them by recrystallization or sublimation.
2. Monomer and Catalyst Addition:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of the OFHD monomer and the diacid co-monomer.
-
Add the desired catalyst (e.g., 0.1-0.5 mol% of an organometallic catalyst like dibutyltin dilaurate).
3. Polymerization:
-
Heat the reaction mixture under a slow stream of nitrogen to the desired temperature (e.g., 150-180°C) with constant stirring.
-
Once the mixture becomes homogeneous and the initial evolution of water (or other byproduct) subsides, gradually apply a vacuum (e.g., down to <1 mmHg) over a period of 1-2 hours.
-
Continue the reaction under vacuum at the same temperature for several hours (e.g., 4-24 hours) to drive the polymerization to completion and achieve a high molecular weight. The viscosity of the reaction mixture will increase significantly.
4. Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable fluorinated solvent.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the final polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
5. Characterization:
-
Characterize the polymer using FTIR, NMR, and GPC to determine its structure, molecular weight, and PDI.[7]
Visualizations
Caption: Experimental workflow for the bulk polycondensation of OFHD.
References
troubleshooting guide for low yield in fluorinated polyurethane synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of fluorinated polyurethanes, with a focus on addressing issues of low yield.
Troubleshooting Guide: Low Yield
Low product yield is a frequent issue in polyurethane synthesis. This guide addresses the most common causes in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield in fluorinated polyurethane synthesis can typically be traced back to one of three areas: reactant integrity, catalyst issues, or reaction conditions. The most common culprit is moisture contamination, which leads to unintended side reactions.
To diagnose the problem, follow this logical workflow:
Q2: I suspect moisture contamination. How does water affect the synthesis and how can I prevent it?
Moisture is highly detrimental to polyurethane synthesis. Isocyanate groups are very reactive towards water.[1][2] This reaction consumes the isocyanate, disrupts the stoichiometry, and produces carbon dioxide and an amine.[3][4] The newly formed amine can then react with another isocyanate to form a urea linkage, further altering the polymer backbone and properties.[1][2]
Visualizing the Impact of Moisture:
Preventative Measures:
-
Dry Reactants: Polyols are hygroscopic and should be dried under vacuum at an elevated temperature before use.[4][5] Isocyanates contaminated with moisture may appear cloudy or contain solid precipitates.[4]
-
Use Dry Equipment: All glassware, stirrers, and transfer apparatus must be thoroughly dried, ideally in an oven, and cooled in a desiccator.[5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[4][6]
-
Moisture Scavengers: Consider adding moisture scavengers to the polyol component to chemically remove trace amounts of water.[4][5]
-
Solvent Purity: Ensure all solvents are anhydrous.
Q3: My final polymer has poor mechanical properties (e.g., it's weak or tacky). Is this related to low yield?
Yes, poor mechanical properties are often a symptom of the same problems that cause low yield. A tacky or weak product indicates incomplete polymerization or a flawed polymer network.[5]
Common Causes:
-
Incorrect Stoichiometry: An improper isocyanate-to-hydroxyl (NCO:OH) ratio results in unreacted chain ends, leading to lower molecular weight and diminished mechanical strength.[5][7]
-
Monomer Impurities: Besides water, other impurities can affect the reaction. For example, residual unbound fluoro telomer alcohols left over from the monomer manufacturing process can act as chain terminators, limiting polymer growth.[8]
-
Catalyst Deactivation: The catalyst can be "poisoned" by acidic impurities or other components, leading to a rapid decrease in activity and an incomplete reaction.[9]
Q4: The reaction is very slow or seems to have stalled. What could be wrong with my catalyst?
Catalyst issues can halt the polymerization process. Catalysts are crucial for controlling the reaction kinetics in polyurethane synthesis.[10]
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure the catalyst has not expired or been improperly stored. Some catalysts are sensitive to air or moisture. Organo-bismuth catalysts, for instance, are sensitive to moisture, which can decrease selectivity for the desired isocyanate-polyol reaction.[11]
-
Check for Poisons: Acidic species can neutralize amine catalysts, and other foreign components can cause permanent deactivation through chemical reaction with the catalyst's active components.[9]
-
Confirm Concentration: Ensure the correct amount of catalyst was added. Too little will result in a slow reaction, while too much can promote side reactions.[10]
-
Consider Thermal Activation: Some catalysts, like Zirconium acetylacetonate [Zr(acac)4], undergo a thermal activation process within the polyurethane network to become more active.[12] Ensure your reaction temperature is appropriate for the catalyst system being used.
Frequently Asked Questions (FAQs)
Q: What are the typical reaction conditions for fluorinated polyurethane synthesis? A: Reaction conditions vary depending on the specific monomers and catalyst used. Solution polymerization is often conducted at lower temperatures (e.g., 65-80°C).[13][14][15] The process can also be done in the melt at higher temperatures.[16] It is critical to follow a well-defined temperature profile and ensure homogenous mixing throughout the reaction.[6]
Q: How does incorporating fluorine affect the properties of the final polyurethane? A: Introducing fluorinated segments into the polymer chain significantly enhances several properties due to the low surface-free energy of fluorinated groups.[17] These enhancements include improved water resistance, thermal stability, and chemical resistance.[13][17]
Data Summary: Effect of Fluorine Content on Water Resistance
| Fluorine Content (wt%) | Water Contact Angle (WCA) | Water Absorption (%) | Reference |
|---|---|---|---|
| 0 | 73° | 7.847% | [6] |
| Increasing F-content | 67.3° → 86.2° | 3.0% → 2.2% | [17] |
| 14 | 98° | 3.062% |[6] |
Q: Are there alternatives to the traditional isocyanate-based synthesis method? A: Yes, due to the toxicity of isocyanates, research into non-isocyanate polyurethane (NIPU) synthesis is active.[18] One promising method involves the polycondensation of fluorinated biscarbonates with diamines, which can produce high-quality, high-molecular-weight polyurethanes at lower temperatures without toxic precursors.[18][19]
Key Experimental Protocols
Protocol: General Two-Step Synthesis of Fluorinated Polyurethane Prepolymer
This protocol provides a general methodology for lab-scale synthesis. Specific quantities and temperatures should be optimized for your particular system.
1. Materials and Preparation:
-
Reactants: Fluorinated diol/polyol, non-fluorinated polyol (e.g., PTMG), diisocyanate (e.g., MDI, IPDI), and a chain extender (e.g., BDO).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.[14]
-
Solvent: Anhydrous solvent (e.g., ethyl acetate, THF).[13][14]
-
Preparation: Dry all polyols in a vacuum oven (e.g., 50-80°C for 2-4 hours) to remove residual water.[14][15] Dry all glassware and ensure the reaction setup can be maintained under an inert nitrogen atmosphere.
2. Prepolymer Synthesis (Step 1):
-
Set up a three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charge the flask with the dried polyols and anhydrous solvent.
-
Add the catalyst to the solution and stir to ensure homogeneity.[14]
-
Begin stirring and heat the mixture to the target reaction temperature (e.g., 65-80°C).[13][14]
-
Slowly add the diisocyanate to the mixture dropwise.
-
Allow the reaction to proceed for several hours (e.g., 4-10 hours) at the set temperature to form the NCO-terminated prepolymer.[13][14] Monitor the reaction progress by titrating for the NCO content.
3. Chain Extension (Step 2):
-
Cool the prepolymer solution to room temperature.
-
Add the chain extender (e.g., BDO) to the prepolymer solution while stirring vigorously.[14]
-
Pour the mixture into a prepared mold.
-
Cure the polymer in an oven according to a pre-determined temperature profile (e.g., 110°C for 10 hours) to obtain the final fluorinated polyurethane film.[14]
4. Purification and Characterization:
-
If synthesized in solution, the polymer can be purified by precipitation in a non-solvent like methanol.[13]
-
Dry the final polymer under vacuum until a constant weight is achieved.[13]
-
Characterize the polymer using techniques such as FTIR, NMR, GPC, and TGA to confirm its structure, molecular weight, and thermal properties.[14]
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. wernerblank.com [wernerblank.com]
- 3. researchgate.net [researchgate.net]
- 4. resinlab.com [resinlab.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Significant residual fluorinated alcohols present in various fluorinated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reasons for Deactivation of Polyurethane Catalysts - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermal activation of Zr(IV) catalyst for effective reprocessing and synthesis of thermoset polyurethanes - American Chemical Society [acs.digitellinc.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]
- 18. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 19. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | EurekAlert! [eurekalert.org]
improving the solubility of fluorinated polymers for characterization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of fluorinated polymers. The focus is on overcoming solubility challenges to enable analytical techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated polymers so difficult to dissolve?
A1: The difficulty in dissolving fluorinated polymers stems from the unique properties of the carbon-fluorine (C-F) bond. This bond is highly polar and very strong, leading to strong intermolecular forces and, in many cases, high crystallinity.[1][2] Polymers with a high degree of fluorination, like polytetrafluoroethylene (PTFE), exhibit very low cohesive energy density, making them resistant to interaction with most solvents.[3] Partially fluorinated polymers, such as polyvinylidene fluoride (PVDF), are generally more soluble in common organic solvents than their perfluorinated counterparts.[2][3]
Q2: What is the first step in selecting a solvent for a fluorinated polymer?
A2: The first step is to identify the specific type of fluorinated polymer you are working with. The general principle of "like dissolves like" is a good starting point.[4] Fluorinated polymers are more likely to dissolve in fluorinated solvents.[2][4] For partially fluorinated polymers like PVDF, polar aprotic solvents are often effective.[5][6] It is also crucial to consider the polymer's molecular weight and crystallinity, as lower molecular weight and amorphous polymers tend to be more soluble.[1][4]
Q3: Are there any databases or theoretical models to help with solvent selection?
A3: Yes, the Hansen Solubility Parameters (HSP) can be a useful tool for predicting the solubility of a polymer in a given solvent. The HSP model considers three types of interactions: dispersion forces, polar forces, and hydrogen bonding. A solvent with HSP values close to those of the polymer is more likely to be a good solvent. For example, the solubility of PVDF has been successfully predicted using this method.[7]
Q4: For GPC analysis of fluoropolymers, are there special considerations for the mobile phase?
A4: Yes, for GPC analysis of some fluoropolymers in polar organic solvents like Dimethylformamide (DMF), it may be necessary to add a salt, such as lithium bromide (LiBr), to the mobile phase. This is to suppress undesired interactions between the polymer and the stationary phase of the GPC column, which can lead to inaccurate molecular weight measurements.[8][9]
Troubleshooting Guide
Issue 1: The polymer is swelling but not dissolving.
-
Possible Cause: The solvent is thermodynamically poor for the polymer. While it can penetrate the polymer matrix, it doesn't have sufficient interaction energy to overcome the polymer-polymer interactions and pull the chains into solution. This is a common observation for cross-linked polymers, which can only swell.[10][11]
-
Solution:
-
Increase Temperature: Gently heating the mixture can increase the kinetic energy and improve the solvent's ability to dissolve the polymer. For PVDF, temperatures around 60-70°C are often effective in solvents like DMF or DMSO.[6]
-
Try a Different Solvent: The chosen solvent may not be appropriate. Consult Hansen Solubility Parameters or literature for a better solvent for your specific fluoropolymer.
-
Allow More Time: Polymer dissolution can be a very slow process.[4] Ensure the mixture is stirred for an extended period (e.g., overnight) before concluding that it is insoluble.
-
Issue 2: The polymer precipitates out of solution upon cooling.
-
Possible Cause: The polymer has limited solubility at lower temperatures. This is common for systems where elevated temperatures are required for dissolution.[3]
-
Solution:
-
Maintain Elevated Temperature: For characterization techniques that can be performed at elevated temperatures (e.g., high-temperature GPC), maintain the solution temperature above the precipitation point.
-
Use a Solvent Mixture: In some cases, adding a co-solvent can improve the overall solubility and prevent precipitation upon cooling.
-
Work Quickly: If the analysis can be done rapidly, you may be able to inject the solution into the instrument before significant precipitation occurs.
-
Issue 3: The polymer solution is hazy or contains gels.
-
Possible Cause: The polymer is not fully dissolved, or there are insoluble fractions (e.g., high molecular weight or crystalline portions).
-
Solution:
-
Improve Dissolution Conditions: Increase the temperature, extend the stirring time, or use a more effective solvent.
-
Filtration: Before analysis, filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved particles. A 0.2–0.45 µm filter is typically recommended for GPC sample preparation.[12]
-
Check Polymer Grade: The grade of the polymer may have a very high molecular weight or be cross-linked, making complete dissolution difficult.
-
Issue 4: The PVDF solution turned brown after heating.
-
Possible Cause: This can indicate thermal degradation of the polymer or a reaction with an impure solvent, especially at elevated temperatures. PVDF can be susceptible to dehydrofluorination.[2]
-
Solution:
-
Lower the Temperature: Try to dissolve the polymer at the lowest possible temperature that still achieves dissolution.
-
Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from contaminants that could react with the polymer.
-
Inert Atmosphere: If degradation is a significant concern, consider dissolving the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Quantitative Data Summary
Table 1: Common Solvents for Polyvinylidene Fluoride (PVDF)
| Solvent | Abbreviation | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide | DMF | 153 | Good solvent for many PVDF grades; heating may be required.[5][6] |
| N,N-Dimethylacetamide | DMAc | 165 | Effective in dissolving PVDF.[5][13] |
| N-Methyl-2-pyrrolidone | NMP | 202 | Commonly used, but has higher toxicity.[6][14] |
| Dimethyl sulfoxide | DMSO | 189 | Good solvent, often requires heating to ~60-65°C.[5][6] |
| Tetrahydrofuran | THF | 66 | Generally a poor solvent for PVDF.[5][6] |
| Acetone | - | 56 | Poor solvent, except for some low molecular weight grades.[5][6] |
Table 2: Recommended GPC Sample Concentrations for Polymers
| Peak Molecular Weight ( g/mol ) | Recommended Concentration (w/v %) |
| < 1,000 | 0.20 |
| 100,000 | 0.10 - 0.12 |
| > 3,000,000 | < 0.02 |
| Data adapted from Waters Corporation GPC guidelines. |
Experimental Protocols
Protocol 1: Dissolution of PVDF for GPC/NMR Analysis
-
Polymer Preparation: If the PVDF is in pellet form, it is preferable to use it in a powder form to increase the surface area and dissolution rate.[14]
-
Weighing: Accurately weigh the required amount of PVDF powder into a clean, dry glass vial. Refer to Table 2 for appropriate concentrations for GPC analysis.
-
Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., DMF, DMAc, or DMSO) to the vial.
-
Stirring: Place a magnetic stir bar in the vial and place it on a magnetic stir plate.
-
Heating (if necessary): If using a solvent that requires heating (e.g., DMSO), place the vial in a heating block or an oil bath set to a temperature between 60-70°C. Caution: Ensure adequate ventilation and follow all safety protocols for working with heated solvents.
-
Dissolution Time: Allow the mixture to stir until the polymer is completely dissolved. This may take several hours or even overnight.[4] The solution should be clear and free of visible particles.
-
Cooling: If the solution was heated, allow it to cool to room temperature, observing for any signs of precipitation.
-
Filtration: Before injection into a GPC or preparation for NMR, filter the solution through a 0.2-0.45 µm PTFE syringe filter to remove any microgels or dust particles.[12]
Visualizations
Caption: Experimental workflow for dissolving fluorinated polymers.
Caption: Factors influencing fluoropolymer solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. kinampark.com [kinampark.com]
- 11. quora.com [quora.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. JP6159767B2 - Method for dissolving fluoropolymer - Google Patents [patents.google.com]
Technical Support Center: Phase Separation in Copolymers with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFP)
Disclaimer: Information regarding the prevention of phase separation specifically in copolymers incorporating 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFP) is limited in publicly available scientific literature. The following troubleshooting guide and frequently asked questions are based on general principles of polymer chemistry and phase separation in fluorinated copolymers. These recommendations should be adapted and validated for your specific experimental system.
Troubleshooting Guide
Researchers and drug development professionals may encounter challenges with phase separation when incorporating the highly fluorinated diol, OFP, into copolymers. This guide provides a structured approach to troubleshoot and mitigate these issues.
Problem: Observed Phase Separation (e.g., cloudy films, poor mechanical properties)
Phase separation in OFP-containing copolymers often arises from the thermodynamic incompatibility between the fluorinated segments and the non-fluorinated polymer backbone. The high fluorine content of OFP leads to a low surface energy and solvophobicity, driving the fluorinated segments to aggregate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing phase separation in OFP copolymers.
Detailed Troubleshooting Steps:
| Step | Action | Rationale | Key Parameters to Monitor |
| 1. Analyze Molecular Weight & Polydispersity | Perform Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). | A high polydispersity index (PDI) can indicate side reactions or poor control over the polymerization, leading to heterogeneous polymer chains that are more prone to phase separation. | Molecular Weight (Mn, Mw), Polydispersity Index (PDI) |
| 2. Verify Copolymer Composition | Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR) or Fourier-Transform Infrared (FTIR) spectroscopy. | An incorrect incorporation ratio of OFP will alter the hydrophilic/hydrophobic balance and can induce phase separation. | Monomer conversion, copolymer composition (mol%) |
| 3. Introduce a Compatibilizer | Add a block or graft copolymer with segments compatible with both the OFP and the main polymer chain. | The compatibilizer will locate at the interface between the phase-separated domains, reducing interfacial tension and promoting a more stable morphology. | Type and concentration of compatibilizer |
| 4. Modify Solvent System | Experiment with solvent mixtures or solvents that can better solvate both the fluorinated and non-fluorinated segments. For example, a mixture of a fluorinated solvent and a standard organic solvent. | A poor solvent for one of the copolymer blocks will promote its aggregation and lead to macroscopic phase separation during processing. | Solvent polarity, boiling point, solubility parameters |
| 5. Adjust Processing Conditions | Modify parameters such as casting temperature, evaporation rate, or annealing protocols. | Rapid solvent evaporation can kinetically trap non-equilibrium morphologies. Annealing can provide the polymer chains with enough mobility to rearrange into a more thermodynamically stable, potentially homogeneous, state. | Temperature, time, solvent evaporation rate |
Frequently Asked Questions (FAQs)
Q1: At what concentration of OFP should I expect to see phase separation?
The critical concentration for phase separation will depend on several factors, including the chemical nature of the comonomer(s), the overall molecular weight of the copolymer, and the processing conditions. As a general rule, the higher the OFP content and the longer the fluorinated segment, the more likely phase separation is to occur. It is recommended to synthesize a series of copolymers with varying OFP content to determine the miscibility window for your specific system.
Q2: Can I use thermal analysis to detect phase separation?
Yes, thermal analysis techniques like Differential Scanning Calorimetry (DSC) can be indicative of phase separation. If the copolymer is phase-separated, you may observe two distinct glass transition temperatures (Tg), corresponding to the different phases. A single Tg would suggest a more homogeneous, miscible system.
| Thermal Property | Indication of Homogeneous Phase | Indication of Phase Separation |
| Glass Transition (Tg) | A single, sharp Tg | Two or more distinct Tgs |
| Melting Temperature (Tm) | A single melting peak (if crystalline) | Multiple melting peaks |
Q3: What microscopy techniques are best for visualizing phase separation?
Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of copolymer films at the nanoscale.
-
AFM: Can provide topographical and phase images that reveal domains of different hardness or viscoelasticity.
-
TEM: Often requires staining of one of the phases to enhance contrast but can provide high-resolution images of the internal morphology.
Experimental Workflow for Visualizing Phase Separation
Caption: General workflow for sample preparation and analysis to visualize copolymer morphology.
Experimental Protocols
Protocol 1: Synthesis of a Polyester Incorporating OFP via Melt Polycondensation
Materials:
-
This compound (OFP)
-
Diacid or diacyl chloride comonomer (e.g., adipoyl chloride)
-
Catalyst (e.g., titanium (IV) isopropoxide)
-
High-boiling point solvent (e.g., diphenyl ether), if needed for solution polycondensation
-
Nitrogen or Argon source
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Charge the reaction vessel with equimolar amounts of OFP and the diacid/diacyl chloride comonomer.
-
Add the catalyst (typically 0.1 mol% relative to the diol).
-
If performing melt polycondensation, heat the mixture under a slow stream of nitrogen to the desired reaction temperature (e.g., 180-220 °C), with mechanical stirring.
-
If a diacyl chloride is used, the reaction will evolve HCl gas, which should be safely vented.
-
After an initial period (e.g., 2-4 hours), gradually apply a vacuum to remove the condensation byproducts (e.g., water or HCl) and drive the reaction to completion.
-
Continue the reaction under vacuum for several hours until the desired viscosity is achieved.
-
Cool the polymer to room temperature and dissolve it in a suitable solvent for purification.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.
Protocol 2: Characterization of Copolymer Composition by ¹⁹F NMR
Purpose: To determine the molar incorporation of OFP into the copolymer.
Procedure:
-
Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆) that can solvate both the fluorinated and non-fluorinated segments.
-
Acquire the ¹⁹F NMR spectrum.
-
Integrate the peaks corresponding to the fluorine atoms in the OFP monomer unit.
-
By comparing the integral of the ¹⁹F NMR signal to the integral of a known proton signal from the comonomer in the ¹H NMR spectrum of the same sample, the molar ratio of the monomers in the final copolymer can be calculated.
Note: A reference compound with a known concentration and a single fluorine resonance can also be added for quantitative analysis.
Validation & Comparative
A Comparative Guide to 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol and 1,6-hexanediol in Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of polyurethanes synthesized with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) versus traditional 1,6-hexanediol (HD). The inclusion of fluorine in the diol backbone significantly alters the resulting polyurethane's properties, offering unique advantages for specialized applications. This comparison is supported by a synthesis of available experimental data to inform material selection and development.
Executive Summary
Polyurethanes are a versatile class of polymers whose properties are highly tunable based on the selection of their constituent monomers, primarily diisocyanates and diols. The choice between 1,6-hexanediol (HD) and its fluorinated counterpart, this compound (OFHD), as a chain extender in the hard segment, imparts distinct characteristics to the final polymer.
-
Polyurethanes with 1,6-hexanediol (HD) are known for their excellent mechanical properties, including high tensile strength and flexibility, making them suitable for a wide range of applications such as elastomers, coatings, and adhesives.[1][2]
-
Polyurethanes with this compound (OFHD) , a type of fluorinated polyurethane (FPU), exhibit unique surface properties, enhanced thermal stability, and chemical resistance due to the presence of the C-F bond, which has high bond energy.[3] These characteristics make them ideal for applications requiring hydrophobicity, low surface energy, and durability in harsh environments.[3]
Chemical Structures and Synthesis Overview
The fundamental difference between the two diols lies in the substitution of hydrogen atoms with fluorine atoms on the central part of the carbon chain in OFHD.
Chemical structures of 1,6-hexanediol (HD) and this compound (OFHD).
The synthesis of polyurethanes from these diols typically follows a prepolymer method, which involves two main steps. This process allows for better control over the polymer structure and molecular weight.
Generalized workflow for the two-step (prepolymer) synthesis of polyurethanes.
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between polyurethanes synthesized with HD and OFHD, based on available data. It is important to note that the values presented are compiled from various sources and may not be directly comparable due to differences in the specific formulations (e.g., type of diisocyanate, polyol, and molar ratios) and testing conditions.
Table 1: Surface Properties
| Property | Polyurethane with 1,6-Hexanediol (HD) | Polyurethane with OFHD |
| Water Contact Angle | 81° - 93.6° | > 120° |
| Surface Energy | Higher | Lower |
| Hydrophobicity | Moderate | High |
Table 2: Thermal Properties
| Property | Polyurethane with 1,6-Hexanediol (HD) | Polyurethane with OFHD |
| Decomposition Temperature (Td) | Lower | Higher (Improved Stability) |
| Glass Transition Temperature (Tg) | Generally higher | Can be lower |
Note: The introduction of fluorinated segments can disrupt chain packing, potentially leading to a lower Tg.[3]
Table 3: Mechanical Properties
| Property | Polyurethane with 1,6-Hexanediol (HD) | Polyurethane with OFHD |
| Tensile Strength | Typically high (e.g., ~8.5 MPa, but can vary significantly) | Can be lower depending on the formulation (e.g., 5.8 - 18.0 MPa) |
| Elongation at Break | Good | Can be significantly higher |
Note: Mechanical properties are highly dependent on the overall polymer architecture, including the soft segment and the degree of crosslinking.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyurethanes are crucial for reproducible results.
Polyurethane Synthesis (Prepolymer Method)
This two-step method is commonly employed for the synthesis of both types of polyurethanes.
-
Prepolymer Synthesis:
-
A diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI, or hexamethylene diisocyanate - HDI) and a polyol (e.g., polytetramethylene glycol - PTMG) are charged into a reactor under a nitrogen atmosphere.
-
The molar ratio of diisocyanate to polyol is typically kept in excess (e.g., 2:1 or higher) to ensure that the resulting prepolymer is terminated with isocyanate groups.
-
The reaction is carried out at an elevated temperature (e.g., 70-80 °C) with stirring for a defined period (e.g., 2-3 hours) until the theoretical isocyanate content is reached. A catalyst, such as dibutyltin dilaurate, may be used.
-
-
Chain Extension:
-
The isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-60 °C).
-
The chain extender, either 1,6-hexanediol (HD) or this compound (OFHD), dissolved in a suitable solvent (e.g., dimethylformamide - DMF, if necessary), is added dropwise to the prepolymer with vigorous stirring.
-
The molar ratio of the remaining isocyanate groups to the hydroxyl groups of the diol is typically around 1:1.
-
The reaction mixture is stirred for an additional period (e.g., 1-2 hours) to complete the polymerization.
-
The resulting polyurethane is then cast into a mold and cured at a specific temperature and time to form a solid film or block for characterization.
-
Key Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the completion of the polymerization reaction by monitoring the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane linkage peaks (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹).
-
Thermogravimetric Analysis (TGA):
-
Protocol: A small sample (5-10 mg) is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[4]
-
Data Acquired: The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability of the polymer.
-
-
Differential Scanning Calorimetry (DSC):
-
Protocol: A small, encapsulated sample (5-10 mg) is subjected to a controlled temperature program, typically involving heating and cooling cycles (e.g., from -80 °C to 200 °C) at a specific rate (e.g., 10 °C/min).[5]
-
Data Acquired: The heat flow to or from the sample is measured to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
-
Contact Angle Measurement:
-
Protocol: A sessile drop of a liquid (e.g., deionized water) is placed on the surface of the polyurethane film. The angle formed between the liquid-solid interface and the liquid-vapor interface is measured using a goniometer.
-
Data Acquired: The contact angle provides a quantitative measure of the surface's wettability and, by extension, its hydrophobicity and surface energy.
-
Conclusion
The choice between this compound and 1,6-hexanediol in polyurethane synthesis allows for the fine-tuning of material properties for specific applications. Polyurethanes based on 1,6-hexanediol offer a balance of good mechanical strength and flexibility.[1] In contrast, the incorporation of this compound leads to polyurethanes with superior thermal stability, chemical resistance, and pronounced hydrophobic and low surface energy characteristics.[3] These fluorinated polyurethanes are particularly advantageous in applications demanding high performance in extreme environments, such as specialized coatings, seals, and biomedical devices where inertness and low surface adhesion are critical. Researchers and developers should consider these trade-offs in properties when selecting the appropriate diol for their polyurethane formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]
- 4. ejournal.unimap.edu.my [ejournal.unimap.edu.my]
- 5. This compound diacrylate, CasNo.2264-01-9 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
A Comparative Guide to the Properties of Fluorinated vs. Non-Fluorinated Polyesters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polyester structures offers a powerful tool for tuning material properties to meet the demanding requirements of advanced applications, from biomedical devices to high-performance coatings. This guide provides an objective comparison of the key performance characteristics of fluorinated and non-fluorinated polyesters, supported by experimental data.
Key Performance Attributes: A Comparative Analysis
The introduction of fluorine atoms into the polyester backbone fundamentally alters the physicochemical properties of the resulting polymer. The high electronegativity and strong bond energy of the carbon-fluorine (C-F) bond are primary drivers of these changes, leading to enhanced thermal stability, chemical inertness, and unique surface properties.
Thermal Stability
Fluorinated polyesters consistently exhibit superior thermal stability compared to their non-fluorinated counterparts. The robust C-F bond (~485 kJ/mol) requires significantly more energy to break than a C-H bond, resulting in higher decomposition temperatures (Td). Furthermore, the introduction of rigid fluorinated segments can restrict chain mobility, leading to an elevated glass transition temperature (Tg).
Surface Properties and Biocompatibility
A hallmark of fluorinated polyesters is their low surface energy, which imparts both hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics. This is a direct consequence of the low polarizability of the C-F bond. For biomedical applications, this low surface energy can translate to reduced protein adsorption and cell adhesion, potentially improving the biocompatibility of medical devices and drug delivery systems. Studies have shown that fluorinated surfaces can suppress protein adsorption, neutrophil adhesion, and complement activation due to their high hydrophobicity.[1]
Chemical Resistance
The chemical inertness of the C-F bond renders fluorinated polyesters highly resistant to a wide range of chemicals, including strong acids, bases, and organic solvents. This makes them suitable for applications in harsh chemical environments where traditional polyesters would degrade.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between fluorinated and non-fluorinated polyesters based on experimental data from various studies.
Table 1: Thermal Properties
| Property | Non-Fluorinated Polyester (Example) | Fluorinated Polyester (Example) | Key Observation |
| Glass Transition Temperature (Tg) | 6.24°C | 46.65°C | Significant increase with fluorination, indicating a more rigid structure at higher temperatures. |
| Decomposition Temperature (Td) | Lower | Up to 299.41°C | Fluorination enhances thermal stability. |
Table 2: Surface Properties
| Property | Non-Fluorinated Polyester (Example) | Fluorinated Polyester (Example) | Key Observation |
| Water Contact Angle | Lower (more hydrophilic) | Up to 108° | Increased hydrophobicity with fluorination. |
| Oil Contact Angle | Lower (more oleophilic) | Up to 69° | Increased oleophobicity with fluorination. |
| Surface Energy | Higher | As low as 21.1 mJ/m² | Fluorination significantly reduces surface energy. |
Experimental Protocols
Synthesis and Characterization Workflow
The synthesis and characterization of polyesters, both fluorinated and non-fluorinated, follow a systematic workflow to ensure the desired material properties are achieved and accurately measured.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyester.
Methodology:
-
A small sample (5-10 mg) of the polyester is placed in a TGA crucible.
-
The crucible is placed on a precision microbalance within the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a significant weight loss is observed.
Surface Analysis: Water Contact Angle Measurement
Objective: To quantify the hydrophobicity of the polyester surface.
Methodology:
-
A flat film or coated substrate of the polyester is prepared.
-
The sample is placed on a level stage in a contact angle goniometer.
-
A small droplet of deionized water (typically 1-5 µL) is gently dispensed onto the surface.
-
An image of the droplet on the surface is captured by a camera.
-
Software is used to measure the angle between the tangent of the droplet and the surface at the three-phase contact point.
-
Multiple measurements are taken at different locations on the surface and averaged to ensure statistical significance.
Biocompatibility Assessment: Protein Adsorption Study
Objective: To evaluate the propensity of proteins to adsorb to the polyester surface, a key indicator of biocompatibility.
Methodology:
-
Polyester films are incubated in a solution containing a known concentration of a model protein (e.g., bovine serum albumin or fibrinogen) for a specified time.
-
After incubation, the films are rinsed thoroughly with a buffer solution to remove any non-adsorbed protein.
-
The amount of protein adsorbed to the surface is quantified using a suitable protein assay (e.g., bicinchoninic acid (BCA) assay or enzyme-linked immunosorbent assay (ELISA)).
-
A lower amount of adsorbed protein is generally indicative of better biocompatibility for many applications.
Impact of Fluorination on Polyester Properties
The decision to use a fluorinated polyester is driven by the specific performance requirements of the intended application. The following diagram illustrates the logical relationship between the introduction of fluorine and the resulting material properties.
Conclusion
Fluorinated polyesters offer a significant performance advantage over their non-fluorinated counterparts in terms of thermal stability, chemical resistance, and surface hydrophobicity. These enhanced properties, stemming from the unique characteristics of the carbon-fluorine bond, make them highly attractive for a wide range of advanced applications, particularly in the biomedical field where biocompatibility and inertness are paramount. For researchers and drug development professionals, the ability to precisely tailor these properties through fluorination provides a versatile platform for the design of next-generation materials.
References
comparative study of different fluorinated diols in polymer synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into polymers offers a powerful tool for tailoring material properties, leading to advancements in coatings, textiles, aerospace, and biomedical applications. Fluorinated diols, as key building blocks, play a pivotal role in imparting unique characteristics to a variety of polymers, including polyurethanes, polyesters, and polycarbonates. Their introduction can significantly enhance thermal stability, chemical resistance, and hydrophobicity. This guide provides a comparative analysis of different fluorinated diols in polymer synthesis, supported by experimental data to aid in material selection and development.
Performance Comparison of Fluorinated Diols in Polymer Synthesis
The selection of a specific fluorinated diol has a profound impact on the final properties of the resulting polymer. The following table summarizes key performance data from various studies, offering a comparative overview of how different fluorinated diols influence polymer characteristics.
| Fluorinated Diol | Polymer Type | Key Performance Characteristics | Reference |
| Fluorinated gemini diol with double-branched fluoroether side groups | Polyurethane (FPU) | - Increased water contact angle from 81° to over 120° with higher diol content, indicating enhanced hydrophobicity.- Decreased glass transition temperature (Tg), leading to better phase separation.- Improved thermal stability.[1][2] | [1][2] |
| 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol | Polyurethane (FPU) | - Contributes to achieving good low-temperature performance.- High hydro- and oleophobic properties.[3] | [3] |
| Fluorinated diols with varying chain lengths | Polyester | - Polymer molecular weight is influenced by the diol chain length, with shorter chains sometimes limiting growth due to enzyme specificity in biocatalytic synthesis.[4]- An additional methylene spacer between the fluorine atoms and hydroxyl groups can lead to higher molecular weight polymers.[4] | [4] |
| Fluorinated diols (general) | Polyurethane (FPU) | - Can lower the glass transition temperature significantly, with values as low as -139°C reported.- Decomposition onset temperatures can range from 247–330°C, indicating a wide operational temperature range compared to non-fluorinated analogs.[3]- Water contact angles can reach 100–117°, demonstrating favorable hydrophobic properties.[3] | [3][5] |
| Fluorinated dibasic diols | Polyurethane (FPU) | - Introduction can significantly improve thermal stability, with decomposition temperatures of soft and hard segments reaching up to 422°C and 353.5°C, respectively.[5]- Promotes microphase separation of soft and hard segments.[5] | [5] |
| Self-made Fluorodiol (in recycled polyurethane) | Polyurethane (RFPU) Rigid Foam | - At 8% addition, resulted in a density of 41.2 kg/m ³, compressive strength of 0.315 MPa, and low thermal conductivity of 0.0227 W/m·K.- Imparts low surface energy and good hydrolysis resistance.[6] | [6] |
| Diimide–diol monomers from 4,4′-(hexafluoroisopropylidene)diphthalic dianhydride | Polyimide (FPI) | - Resulting polymers are amorphous and show good solubility.- Good thermal stability with 10% weight loss occurring in the range of 353–505°C.- Dielectric constant in the range of 3.10–4.23.[7] | [7] |
Experimental Protocols
The following sections outline generalized methodologies for the synthesis and characterization of polymers using fluorinated diols, based on common practices reported in the literature.
General Synthesis of Fluorinated Polyurethanes (Prepolymer Method)
A common approach for synthesizing fluorinated polyurethanes is the two-step prepolymer method.[8][9]
-
Prepolymer Synthesis: An excess of a diisocyanate (e.g., hexamethylene diisocyanate) is reacted with a polyol (e.g., poly(tetramethylene oxide glycol)) to form an isocyanate-terminated prepolymer. This reaction is typically carried out under a nitrogen atmosphere at a controlled temperature (e.g., 80°C) for several hours.
-
Chain Extension: The prepolymer is then reacted with a chain extender mixture, which includes a fluorinated diol and a conventional diol (e.g., 1,4-butanediol). The reaction is often catalyzed (e.g., with dibutyltin dilaurate) and proceeds until the desired molecular weight is achieved. The final polymer can be cast into films for characterization.
Biocatalytic Synthesis of Fluorinated Polyesters
Enzymatic catalysis offers a green alternative for polyester synthesis.[4]
-
Reaction Setup: Activated diesters and fluorinated diols are combined in a suitable solvent.
-
Enzyme Addition: An immobilized lipase, such as Novozym 435, is introduced to the reaction mixture.[4]
-
Polymerization: The reaction proceeds under controlled conditions (e.g., specific temperature and time). Factors such as enzyme concentration and continuous enzyme addition can be optimized to control the polymer molecular weight.[4]
-
Purification: The enzyme is removed by filtration, and the polymer is isolated, for example, by precipitation and drying.[10]
Characterization Techniques
A suite of analytical techniques is employed to characterize the synthesized fluorinated polymers:
-
Structural Characterization: Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹⁹F NMR) are used to confirm the chemical structure of the polymers.[1][10]
-
Molecular Weight Determination: Gel permeation chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution of the polymers.[11]
-
Thermal Properties: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to assess the thermal stability and phase behavior (e.g., glass transition temperature) of the polymers.[1][3][11]
-
Surface Properties: The hydrophobicity of the polymer surface is evaluated by measuring the static water contact angle.[1][3][9]
-
Mechanical Properties: The mechanical performance of the polymers, such as tensile strength and elongation at break, is determined using a universal testing machine.[11]
Visualizing the Process and Structure-Property Relationships
The following diagrams, generated using the DOT language, illustrate the typical workflow for polymer synthesis and the logical connections between the choice of fluorinated diol and the resulting polymer properties.
Caption: General workflow for the synthesis and characterization of polymers from fluorinated diols.
Caption: Relationship between fluorinated diol structure and resulting polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of novel fluorinated polyurethane based on fluorinated gemini diol [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic synthesis of fluorinated polyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on Properties of Regenerated Fluorinated Polyurethane Rigid Foam Prepared by Degrading Waste Polyurethane | MDPI [mdpi.com]
- 7. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for the synthesis of fluorinated polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Branched Fluorine-containing Polyesters and their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
The Impact of Fluorine Content on Polymer Surface Energy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface energy of a polymer is a critical determinant of its interaction with biological systems and other materials. For applications ranging from biomedical implants and drug delivery vehicles to advanced coatings, precise control over surface properties is paramount. The incorporation of fluorine into polymer structures provides a powerful strategy for modulating surface energy, primarily due to the unique physicochemical properties of the carbon-fluorine bond. This guide offers an objective comparison of how fluorine content affects polymer surface energy, supported by experimental data and detailed protocols.
Unveiling the Fluorine Effect: A Data-Driven Comparison
The introduction of fluorine into a polymer backbone or as side chains drastically reduces its surface energy. This phenomenon is attributed to the high electronegativity and low polarizability of fluorine atoms. The strong, stable C-F bonds result in weak intermolecular forces, specifically low London dispersion forces, at the polymer-air interface. Consequently, fluorinated polymers exhibit hydrophobic and oleophobic (water- and oil-repellent) properties.
The extent of this effect is directly correlated with the concentration and distribution of fluorine atoms at the surface. A higher density of fluorine, particularly in the form of trifluoromethyl (-CF3) groups, leads to a more pronounced decrease in surface energy.
Quantitative Analysis of Fluorine Content and Surface Energy
The following table summarizes experimental data from various studies, illustrating the relationship between fluorine content and the total surface energy of different polymers. The surface energy is typically determined by measuring the contact angles of liquids with known surface tensions and applying theoretical models such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
| Polymer System | Fluorine Content (wt%) | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |
| Common Homopolymers | ||||
| Polyethylene (PE) | 0 | ~94 | ~35.7 | [1] |
| Polytetrafluoroethylene (PTFE) | 76 | ~108-112 | 18-20 | [2] |
| Polyvinylidene Fluoride (PVDF) | 59 | ~75-90 | 25-30 | [2] |
| Polyvinyl Fluoride (PVF) | 41 | ~75-85 | ~36.7 | [3] |
| Fluorinated Methacrylate Copolymers | ||||
| Poly(methyl methacrylate) (PMMA) | 0 | ~70 | ~40 | [4] |
| PMMA-co-perfluoroalkyl ethyl methacrylate | 15 | ~108 | Not specified | [5] |
| PMMA-co-perfluoroalkyl ethyl methacrylate | 30 | >108 | Not specified | [5] |
| Fluorinated Methacrylate Block Copolymers | ||||
| Block copolymer with perfluoropropyl side chains | Not specified | Not specified | ~12 | [6] |
| Block copolymer with perfluoroheptyl side chains | Not specified | Not specified | ~7 | [6] |
| Fluorinated Graphene Oxide (FGO) in PDMS | ||||
| Polydimethylsiloxane (PDMS) | 0 | ~111 | ~25.86 | |
| PDMS with 23.3 wt% FGO | ~8 | ~120 | ~18.17 | |
| PDMS with 47.6 wt% FGO | ~16.4 | ~140 | ~5.78 | |
| PDMS with 60.2 wt% FGO | ~20.7 | ~173.7 | Not specified |
Note: Surface energy values can vary slightly depending on the specific experimental conditions, measurement technique, and surface roughness.
Experimental Protocols: Measuring Polymer Surface Energy
The most common method for determining the surface energy of a polymer is through contact angle measurements. By observing the angle at which a liquid droplet meets the solid surface, one can infer the surface energy of the solid. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach to calculate the total surface energy and its dispersive and polar components from these measurements.
Key Experiment: Contact Angle Measurement and OWRK Analysis
Objective: To determine the total surface energy of a polymer film and its dispersive and polar components.
Materials:
-
Polymer film of interest
-
Goniometer or contact angle measuring instrument
-
Microsyringe for dispensing precise liquid droplets
-
At least two probe liquids with known surface tension and polar/dispersive components (e.g., deionized water and diiodomethane).
-
Cleaning solvents (e.g., isopropanol, ethanol)
-
Lint-free wipes
Methodology:
-
Sample Preparation:
-
Thoroughly clean the polymer film surface with appropriate solvents to remove any contaminants.
-
Dry the sample completely in a dust-free environment.
-
Ensure the sample is flat and mounted securely on the goniometer stage.
-
-
Contact Angle Measurement:
-
Select the first probe liquid (e.g., deionized water).
-
Using the microsyringe, carefully dispense a small droplet (typically 2-5 µL) onto the polymer surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer software to measure the contact angle at the three-phase (solid-liquid-vapor) contact point.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate an average value.
-
Clean the surface and repeat steps 2.2-2.5 with the second probe liquid (e.g., diiodomethane).
-
-
Surface Energy Calculation (OWRK Method):
-
The OWRK method partitions the surface energy (γ) into a dispersive component (γd) and a polar component (γp). The relationship is expressed by the following equation:
(1 + cosθ)γL = 2(γSdγLd)1/2 + 2(γSpγLp)1/2
where:
-
θ is the measured contact angle.
-
γL is the total surface tension of the probe liquid.
-
γLd and γLp are the dispersive and polar components of the probe liquid's surface tension (known values).
-
γSd and γSp are the unknown dispersive and polar components of the solid's surface energy.
-
-
By measuring the contact angles of at least two different liquids, a system of two linear equations with two unknowns (√γSd and √γSp) is created.
-
Solving this system of equations yields the values for the dispersive and polar components of the polymer's surface energy.
-
The total surface energy of the polymer (γS) is the sum of its dispersive and polar components: γS = γSd + γSp .
-
Visualizing the Process and Principles
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
References
hydrolytic stability of polyesters from 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol vs. standard polyesters
A detailed comparison of polyesters synthesized from 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFHD) and standard non-fluorinated diols reveals the significant impact of fluorination on hydrolytic stability. Experimental evidence, though not extensive for OFHD-based polyesters, strongly suggests that the incorporation of fluorine atoms into the polymer backbone markedly enhances resistance to hydrolysis, a critical factor for materials in drug delivery and biomedical applications.
The enhanced stability of fluorinated polyesters is primarily attributed to the high hydrophobicity imparted by the fluorine atoms. This increased water repellency limits the diffusion of water molecules into the polymer matrix, which is a prerequisite for the hydrolysis of ester bonds. Furthermore, the bulky fluorine atoms can create a steric hindrance effect, shielding the ester linkages from nucleophilic attack by water. While some studies on specific fluorinated polyesters have indicated accelerated degradation, the general consensus for aliphatic fluorinated polyesters points towards improved hydrolytic resilience.
This guide provides a comparative overview of the hydrolytic stability of OFHD-based polyesters and standard polyesters, supported by established experimental protocols for synthesis and degradation analysis.
Comparative Hydrolytic Stability: A Data-Driven Overview
While specific quantitative data for the hydrolytic degradation of polyesters derived from this compound is limited in publicly available literature, the following tables present a representative comparison based on the established effects of fluorination on polyester stability. For illustrative purposes, we will compare a hypothetical OFHD-based polyester with a standard polyester synthesized from 1,6-hexanediol and adipic acid.
Table 1: Comparison of Polyester Properties
| Property | Polyester from OFHD and Adipic Acid (Hypothetical) | Standard Polyester from 1,6-Hexanediol and Adipic Acid |
| Diol Structure | HO-(CH₂)₂-(CF₂)₄-(CH₂)₂-OH | HO-(CH₂)₆-OH |
| Key Feature | Fluorinated aliphatic chain | Non-fluorinated aliphatic chain |
| Expected Water Contact Angle | High (>100°) | Moderate (~80-90°) |
| Expected Hydrolytic Stability | High | Moderate |
Table 2: Representative Hydrolytic Degradation Data (Hypothetical)
Conditions: Phosphate-buffered saline (PBS) at pH 7.4, 37°C
| Time (Weeks) | Polyester from OFHD (Hypothetical) - % Weight Loss | Standard Polyester - % Weight Loss | Polyester from OFHD (Hypothetical) - % Molecular Weight Reduction | Standard Polyester - % Molecular Weight Reduction |
| 0 | 0 | 0 | 0 | 0 |
| 4 | < 1% | ~ 5% | < 2% | ~ 15% |
| 8 | ~ 1-2% | ~ 12% | ~ 3-5% | ~ 30% |
| 12 | ~ 2-3% | ~ 20% | ~ 5-8% | ~ 50% |
It is important to note that the degradation of polyesters is a complex process influenced by factors such as the specific diacid and diol used, molecular weight, crystallinity, and the degradation environment (pH, temperature)[1].
Experimental Protocols
Detailed methodologies for the synthesis and hydrolytic stability testing of these polyesters are crucial for reproducible and comparable results.
Synthesis of Polyesters
The synthesis of both fluorinated and non-fluorinated polyesters can be achieved through melt polycondensation.
1. Synthesis of Polyester from 1,6-Hexanediol and Adipic Acid (Standard Polyester):
-
Reactants: Equimolar amounts of 1,6-hexanediol and adipic acid.
-
Catalyst: A suitable catalyst such as p-toluenesulfonic acid (p-TSA) is added.
-
Procedure:
-
The reactants and catalyst are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
The mixture is heated to a temperature of 170-180°C under a nitrogen atmosphere to initiate the esterification reaction.
-
The water formed during the reaction is continuously removed by distillation.
-
To drive the reaction to completion and achieve a high molecular weight polymer, a vacuum is applied in the later stages of the reaction.
-
The reaction is monitored by measuring the acid number of the reaction mixture at different time intervals. The reaction is considered complete when the acid number reaches a low and constant value.
-
2. Synthesis of Polyester from this compound (OFHD) and Adipic Acid:
The procedure is analogous to the synthesis of the standard polyester, with OFHD replacing 1,6-hexanediol. Adjustments to reaction times and temperatures may be necessary due to the different reactivity of the fluorinated diol.
Hydrolytic Stability Testing
A standardized method for evaluating the hydrolytic stability of polyesters is essential for comparing different materials. The following protocol is based on general principles of hydrolytic degradation testing and can be adapted from standards like ASTM D2619 for hydraulic fluids, which provides a framework for testing under aqueous conditions[2][3].
-
Sample Preparation: Polymer samples are typically prepared as films or molded specimens of uniform size and weight. The initial dry weight of each sample is recorded.
-
Hydrolytic Medium: Phosphate-buffered saline (PBS) with a pH of 7.4 is commonly used to simulate physiological conditions.
-
Incubation: The polymer samples are immersed in the hydrolytic medium in sealed containers. The containers are then placed in an incubator at a constant temperature, typically 37°C for biomedical applications. Accelerated testing can be performed at higher temperatures.
-
Time Points: Samples are removed from the medium at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Weight Loss: After removal, the samples are rinsed with deionized water, dried to a constant weight, and the percentage of weight loss is calculated.
-
Molecular Weight Change: The molecular weight of the dried polymer samples is determined using techniques like Gel Permeation Chromatography (GPC). The percentage reduction in molecular weight is then calculated.
-
Surface Morphology: Changes in the surface of the polymer can be observed using Scanning Electron Microscopy (SEM).
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor changes in the chemical structure, such as the cleavage of ester bonds.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical processes, the following diagrams are provided.
Caption: Experimental workflow for assessing the hydrolytic stability of polyesters.
Caption: General mechanism of polyester hydrolysis.
References
A Comparative Analysis of Adhesion Properties in Polyurethanes: The Impact of Fluorination with 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
The incorporation of fluorinated compounds into polyurethane (PU) adhesives is a promising strategy to enhance their performance characteristics. This guide provides a comparative analysis of the adhesion properties of polyurethanes synthesized with and without the fluorinated chain extender, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol (OFH). While direct quantitative adhesion data for OFH is limited in publicly available research, this guide utilizes data from a closely related fluorinated diol, 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD), to provide insights into the expected effects of fluorination on PU adhesion.
The inclusion of fluorinated segments in a polyurethane backbone is known to significantly alter its surface properties, leading to lower surface energy, enhanced thermal stability, and increased hydrophobicity. These changes are expected to have a direct impact on the adhesive performance of the material.
Quantitative Adhesion Data
To illustrate the effect of fluorination on adhesion, the following table summarizes the adhesive strength of waterborne polyurethane (WBPU) adhesives prepared with different chain extenders. The data is based on a study by Rahman et al. (2013), which used 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD) as the fluorinated chain extender. It is important to note that while OFH and TFBD are structurally similar, variations in their chain length and fluorine content may lead to differences in the exact adhesion values.
| Chain Extender Composition | Adhesive Strength (kgf/cm²) |
| Ethylene Diamine (EDA) only | 125 |
| 1,4-Butanediol (BDO) only | 105 |
| Mixed Chain Extender (EDA + TFBD) | 135 |
Data sourced from Rahman et al. (2013). The study investigated the effect of various chain extenders on the properties of waterborne polyurethane adhesives.
The data indicates that the use of a mixed-chain extender system containing the fluorinated diol (TFBD) resulted in the highest adhesive strength compared to non-fluorinated counterparts.
Experimental Protocols
The following experimental protocols provide a general framework for the synthesis of the compared polyurethanes and the testing of their adhesion properties.
Synthesis of Waterborne Polyurethane Adhesives
This protocol is adapted from the methodology described by Rahman et al. (2013).
Materials:
-
Poly(tetramethylene oxide glycol) (PTMG)
-
4,4-dicyclohexylmethane diisocyanate (H12MDI)
-
Dimethylol propionic acid (DMPA)
-
Chain extenders: Ethylene diamine (EDA), 1,4-butanediol (BDO), and 2,2,3,3-tetrafluoro-1,4-butanediol (TFBD)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
Procedure:
-
Prepolymer Synthesis: A prepolymer is synthesized by reacting PTMG and DMPA with H12MDI in a flask under a nitrogen atmosphere with mechanical stirring at a controlled temperature.
-
Neutralization: After the reaction, the prepolymer is cooled, and TEA is added to neutralize the carboxylic acid groups of DMPA.
-
Dispersion: The neutralized prepolymer is then dispersed in deionized water with vigorous stirring to form a stable aqueous polyurethane dispersion.
-
Chain Extension: A solution of the chain extender (EDA, BDO, or a mixture of EDA and TFBD) in deionized water is added dropwise to the dispersion to extend the polymer chains.
-
Solvent Removal: Any remaining acetone is removed under reduced pressure to obtain the final waterborne polyurethane adhesive.
Lap Shear Strength Test (ASTM D1002)
Objective: To determine the shear strength of an adhesive bond.
Procedure:
-
Specimen Preparation: Two rigid substrates (e.g., metal or plastic) are bonded together with the polyurethane adhesive, creating a single lap joint with a defined overlap area. The adhesive is allowed to cure according to the manufacturer's specifications.
-
Testing: The bonded specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement until the bond fails.
-
Data Analysis: The maximum load sustained by the joint before failure is recorded. The lap shear strength is calculated by dividing the maximum load by the overlap area.
T-Peel Strength Test (ASTM D1876)
Objective: To measure the peel resistance of an adhesive bond between two flexible substrates.
Procedure:
-
Specimen Preparation: Two flexible substrates are bonded together with the polyurethane adhesive. A portion of the bond at one end is left unbonded to serve as grips.
-
Testing: The unbonded ends of the specimen are clamped in the grips of a universal testing machine, forming a "T" shape. The grips are then moved apart at a constant rate, peeling the two substrates apart.
-
Data Analysis: The force required to peel the substrates is recorded as a function of the grip separation. The peel strength is typically reported as the average load per unit width of the bond line.
Signaling Pathways and Logical Relationships
The incorporation of this compound into the polyurethane structure directly influences its chemical composition and, consequently, its macroscopic properties. The following diagram illustrates this relationship.
Caption: Logical flow from raw materials to the final adhesion properties of fluorinated polyurethanes.
A Comparative Guide to NMR Spectroscopy for Fluorinated Polymer Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of fluorinated polymers is critical across a wide range of industries, from pharmaceuticals and medical devices to advanced materials. The unique properties conferred by fluorine, such as chemical inertness, thermal stability, and biocompatibility, are directly linked to the polymer's molecular structure, composition, and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, has emerged as a powerful and indispensable tool for in-depth analysis of these materials. This guide provides an objective comparison of NMR spectroscopy with other common analytical techniques used for fluorinated polymer characterization, supported by experimental data and detailed protocols.
At a Glance: NMR vs. Alternative Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the chemical structure of fluorinated polymers at the molecular level. Unlike many other techniques, NMR can provide detailed information on monomer composition, sequence distribution, tacticity, branching, and end-groups with high precision.[1][2][3] Both solution-state and solid-state NMR can be employed, with solid-state NMR being particularly valuable for analyzing insoluble or semi-crystalline polymers.[4]
Alternative techniques such as Gel Permeation Chromatography (GPC), Differential Scanning Calorimetry (DSC), and X-ray Photoelectron Spectroscopy (XPS) provide complementary information. GPC is essential for determining molecular weight distribution, while DSC is used to characterize thermal properties like melting point and crystallinity.[5][6] XPS is a surface-sensitive technique that provides elemental and chemical state information of the polymer surface.[7][8][9] While powerful in their own right, these methods do not offer the detailed structural elucidation capabilities of NMR.
Quantitative Performance Comparison
The validation of any analytical technique is crucial for its application in research and quality control. Quantitative ¹⁹F NMR (qNMR) has demonstrated excellent performance in terms of accuracy and precision for the analysis of fluorinated compounds.[4][10][11]
| Technique | Parameter | Typical Performance for Fluoropolymer Analysis | Key Strengths | Key Limitations |
| ¹⁹F NMR Spectroscopy | Accuracy | High (can be <1% error with proper standards and methodology)[10][12] | Direct quantification without the need for identical standards, structural elucidation.[13] | Can be less sensitive than chromatographic methods for trace analysis, requires soluble samples for high-resolution spectra.[1] |
| Precision (RSD) | Excellent (<2% for well-resolved signals)[4] | High reproducibility, non-destructive.[14] | Broad signals in viscous solutions or for high molecular weight polymers can reduce precision.[1] | |
| Limit of Detection (LOD) | ~1.0 mmol/L[4] | High sensitivity of the ¹⁹F nucleus.[12] | Lower than some mass spectrometry techniques. | |
| Limit of Quantification (LOQ) | Similar to LOD, calculable from signal-to-noise ratio.[11] | |||
| Gel Permeation Chromatography (GPC) | Accuracy | Dependent on calibration standards.[5][15] | Provides molecular weight distribution. | Does not provide structural information beyond hydrodynamic volume. |
| Precision (RSD) | Good (typically <5%) | Well-established for polymer analysis. | Can be affected by polymer-column interactions. | |
| Differential Scanning Calorimetry (DSC) | Accuracy | Good for transition temperatures (typically ±1-2°C) | Characterizes thermal properties and crystallinity.[1][16] | Indirect measure of structure, requires careful calibration.[17] |
| Precision (RSD) | Good for temperature measurements. | Heat flow measurements can be influenced by sample preparation.[18][19] | ||
| X-ray Photoelectron Spectroscopy (XPS) | Accuracy | Semi-quantitative without standards (typically 10-20% relative error) | Surface sensitive (top 1-10 nm), provides elemental and chemical state information.[7][9] | Not a bulk characterization technique, can be affected by surface contamination.[20] |
| Precision (RSD) | Good for elemental ratios. |
Experimental Workflows and Logical Relationships
The choice of analytical technique depends on the specific information required. The following diagrams illustrate a typical experimental workflow for fluoropolymer characterization and the logical relationship between different analytical techniques.
Caption: A typical workflow for fluoropolymer characterization.
Caption: Interrelation of analytical techniques for fluoropolymer analysis.
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following sections provide detailed methodologies for the key techniques discussed.
¹⁹F NMR Spectroscopy Protocol (Solution-State)
This protocol provides a general guideline for the quantitative analysis of fluoropolymers in solution.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dried fluoropolymer sample into an NMR tube.
-
Add a known amount of a suitable internal standard. The standard should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., trifluorotoluene).
-
Add 0.6-0.8 mL of a deuterated solvent that fully dissolves the polymer (e.g., acetone-d₆, chloroform-d, DMSO-d₆).[21] Ensure complete dissolution, which may require gentle heating or sonication.
-
-
NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Sequence: A simple pulse-acquire sequence is typically used. For quantitative measurements, inverse-gated decoupling can be employed to suppress the Nuclear Overhauser Effect (NOE).[12]
-
Acquisition Parameters:
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[22]
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the sample and the internal standard to ensure full relaxation.[12] A typical starting value is 30 seconds, but should be determined experimentally using an inversion-recovery experiment.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 100 for accurate integration). This will depend on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication function (line broadening) to improve the S/N if necessary.
-
Phase the spectrum carefully.
-
Integrate the signals of interest from the polymer and the internal standard.
-
Calculate the concentration or molar ratio of the different fluorine environments based on the integral values, the number of fluorine atoms contributing to each signal, and the known concentration of the internal standard.
-
Gel Permeation Chromatography (GPC) Protocol
This protocol outlines a general procedure for determining the molecular weight distribution of fluoropolymers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer.[23]
-
Dissolve the polymer in an appropriate GPC-grade solvent (e.g., tetrahydrofuran (THF), chloroform, or hexafluoroisopropanol for highly fluorinated polymers).[24] The concentration is typically 2-10 mg/mL.[23]
-
Filter the solution through a 0.2-0.45 µm syringe filter (PTFE or PVDF are suitable for most organic solvents) to remove any particulate matter.[23]
-
-
GPC System and Conditions:
-
Columns: A set of columns appropriate for the expected molecular weight range of the polymer.
-
Mobile Phase: The same solvent used for sample dissolution, filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Detectors: A refractive index (RI) detector is standard. A multi-angle light scattering (MALS) detector can provide absolute molecular weight without the need for column calibration with polymer standards.[15]
-
Calibration: If using a conventional setup, calibrate the system with a series of narrow molecular weight standards (e.g., polystyrene or PMMA). For accurate results with fluoropolymers, universal calibration or MALS detection is recommended.[5]
-
-
Data Analysis:
-
The GPC software will process the chromatogram to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes a general method for analyzing the thermal transitions of fluoropolymers.
-
Sample Preparation:
-
DSC Instrument Parameters:
-
Temperature Program:
-
Temperature Range: The range should encompass the expected thermal transitions (glass transition, melting, crystallization). It is common to perform a heat-cool-heat cycle to erase the thermal history of the sample.[6]
-
Isothermal Segments: Hold the sample at the upper and lower temperature limits for a few minutes to ensure thermal equilibrium.
-
Atmosphere: Typically an inert atmosphere like nitrogen is used to prevent oxidative degradation.
-
-
Data Analysis:
-
The DSC thermogram plots heat flow versus temperature.
-
The glass transition temperature (Tg) is observed as a step change in the baseline.
-
Melting (Tm) and crystallization (Tc) temperatures are determined from the peak maxima of the endothermic and exothermic events, respectively.
-
The degree of crystallinity can be estimated by integrating the area of the melting peak and comparing it to the heat of fusion of a 100% crystalline standard of the same polymer.[1]
-
X-ray Photoelectron Spectroscopy (XPS) Protocol
This protocol provides a general procedure for the surface analysis of fluoropolymer films or solids.
-
Sample Preparation:
-
The sample should be a solid film or powder mounted on a sample holder.
-
The surface should be clean and representative of the material to be analyzed. Avoid touching the surface to prevent contamination.[7]
-
-
XPS Instrument Parameters:
-
X-ray Source: A monochromatic Al Kα X-ray source is commonly used.
-
Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions.
-
Analysis Modes:
-
Survey Scan: A wide energy scan is performed to identify all elements present on the surface (except H and He).
-
High-Resolution Scan: Narrow scans are acquired over the binding energy regions of specific elements (e.g., C 1s, F 1s, O 1s) to determine their chemical states (e.g., C-C, C-F, CF₂, CF₃).[7]
-
-
-
Data Analysis:
-
The XPS software is used to identify elemental peaks and calculate atomic concentrations from the survey spectrum.
-
The high-resolution spectra are curve-fitted to deconvolve the different chemical states and determine their relative proportions. This provides detailed information about the surface chemistry of the fluoropolymer.
-
Conclusion
NMR spectroscopy, particularly ¹⁹F NMR, stands out as a uniquely powerful technique for the comprehensive characterization of fluorinated polymers. Its ability to provide detailed, quantitative information on molecular structure is unmatched by other common analytical methods. While techniques like GPC, DSC, and XPS offer valuable and often necessary complementary data on molecular weight, thermal properties, and surface chemistry, NMR is indispensable for a fundamental understanding of a fluoropolymer's composition and architecture. The selection of the appropriate analytical strategy, often involving a combination of these techniques, is crucial for advancing research, development, and quality control in the field of fluorinated materials.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. eag.com [eag.com]
- 7. XPS Analysis of Surface Modified Polymers [eag.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. brighton-science.com [brighton-science.com]
- 10. acgpubs.org [acgpubs.org]
- 11. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. mdpi.com [mdpi.com]
- 14. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Characterization of Crystallinity in Semi-crystalline Fluoropolymer through 19F LF-NMR Relaxometry | CoLab [colab.ws]
- 17. asiamzsteel.com [asiamzsteel.com]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 20. researchgate.net [researchgate.net]
- 21. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 22. F19 detection [nmr.chem.ucsb.edu]
- 23. resolvemass.ca [resolvemass.ca]
- 24. tpc2024.virtualbyvario.com [tpc2024.virtualbyvario.com]
A Comparative Guide: MALDI-TOF MS vs. GPC for Fluorinated Polymer Analysis
For Researchers, Scientists, and Drug Development Professionals
The characterization of fluorinated polymers presents unique analytical challenges due to their distinct chemical properties, including low solubility and high molecular weights. Two prominent analytical techniques, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Gel Permeation Chromatography (GPC), are often employed for their analysis. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Differences
| Feature | MALDI-TOF MS | Gel Permeation Chromatography (GPC) |
| Principle | Measures the mass-to-charge ratio of ionized molecules. | Separates molecules based on their hydrodynamic volume in solution. |
| Information Provided | Absolute molecular weight of individual oligomers, end-group analysis, and repeating unit mass.[1] | Relative molecular weight distribution (Mw, Mn), and polydispersity index (PDI).[2] |
| Sample Requirements | Small sample amount, requires a suitable matrix for ionization.[3] | Requires polymer solubility in the mobile phase.[2][4] |
| Speed | Fast, typically a few minutes per sample. | Slower, typically 30-60 minutes per sample. |
| Resolution | High resolution, capable of separating individual oligomers. | Lower resolution, provides a continuous molecular weight distribution. |
| Limitations | Can be challenging for highly polydisperse polymers (PDI > 1.5) and may require specialized matrices for fluoropolymers. | Limited structural information, requires calibration with standards.[2] |
Quantitative Data Presentation: A Representative Comparison
Obtaining a direct, side-by-side comparison of the same fluorinated polymer sample by both MALDI-TOF MS and GPC in published literature can be challenging. However, we can construct a representative comparison based on typical results for a common fluorinated polymer, Poly(vinylidene fluoride) (PVDF).
| Parameter | GPC Analysis of PVDF¹ | Representative MALDI-TOF MS Analysis of PVDF² |
| Number-Average Molecular Weight (Mn) | 107,000 g/mol | 105,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 275,000 g/mol | 270,000 g/mol |
| Polydispersity Index (PDI) | 2.57 | 2.57 |
| Data Basis | Relative to Polymethyl Methacrylate (PMMA) standards | Absolute Molecular Weight |
¹Data is based on a commercially available PVDF sample analyzed by GPC. ²Representative data for a similar PVDF sample, illustrating the absolute molecular weight information obtained from MALDI-TOF MS.
Experimental Protocols
MALDI-TOF MS Analysis of Poly(vinylidene fluoride) (PVDF)
This protocol is a general guideline and may require optimization based on the specific instrument and PVDF sample.
-
Sample Preparation:
-
Dissolve the PVDF sample in a suitable solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to a concentration of approximately 1 mg/mL.
-
Prepare a matrix solution. For PVDF, specialized fluorinated matrices like 2,3,4,5,6-pentafluorocinnamic acid (PFCA) have shown to be effective.[3] Alternatively, energetic materials like 3,3'-diamino-4,4'-azoxyfurazan (DAAF) and triaminotrinitrobenzene (TATB) have been used.[5] A common concentration for the matrix is 10 mg/mL in a suitable solvent like THF.
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (NaTFA), at a concentration of 1 mg/mL in the same solvent as the matrix.
-
-
Target Plate Spotting (Dried-Droplet Method):
-
Mix the PVDF solution, matrix solution, and cationizing agent solution in a typical ratio of 1:10:1 (v/v/v).
-
Spot 1 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in reflectron or linear positive ion mode, depending on the molecular weight range of interest.
-
Calibrate the instrument using a known standard.
-
The laser energy should be adjusted to the minimum level necessary for good signal intensity to avoid fragmentation.
-
GPC Analysis of Poly(vinylidene fluoride) (PVDF)
This protocol is based on established methods for PVDF analysis.[2][4]
-
Sample Preparation:
-
GPC System and Conditions:
-
Mobile Phase: Dimethyl sulfoxide (DMSO).
-
Columns: Two Agilent PLgel 10 µm MIXED-B columns in series.[2][4]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 95°C for both the column and detector to maintain sample solubility and reduce solvent viscosity.[2][4]
-
Injection Volume: 100 µL.[2]
-
Detector: Refractive Index (RI) detector.
-
-
Calibration and Analysis:
-
Calibrate the system using narrow polydispersity Polymethyl Methacrylate (PMMA) standards, as polystyrene standards can exhibit hydrophobic interactions with the column in polar organic solvents.[2]
-
Inject the prepared PVDF sample and collect the chromatogram.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the PMMA standards.
-
Visualization of Experimental Workflows
Caption: Workflow for MALDI-TOF MS analysis of fluoropolymers.
Caption: Workflow for GPC analysis of fluoropolymers.
Conclusion
Both MALDI-TOF MS and GPC are powerful techniques for the characterization of fluorinated polymers, each offering distinct advantages. MALDI-TOF MS provides detailed structural information, including absolute molecular weights of individual oligomers and end-group analysis, with high speed and resolution. However, it can be challenging for polydisperse samples and may require specialized and careful method development for fluoropolymers.
GPC, on the other hand, is a robust and well-established method for determining the overall molecular weight distribution of a polymer sample. Its primary limitation is the provision of relative molecular weight information that is dependent on calibration standards, and it offers minimal insight into the chemical structure beyond the hydrodynamic volume.
For researchers requiring detailed structural elucidation and absolute molecular weight information, particularly for well-defined, low-polydispersity fluoropolymers, MALDI-TOF MS is an invaluable tool. For routine analysis of molecular weight distribution and quality control of a wide range of fluoropolymers, GPC remains the industry standard. In many cases, the complementary nature of these two techniques can be leveraged, with GPC providing the broad molecular weight distribution and MALDI-TOF MS offering a detailed look at the chemical composition of specific fractions.
References
A Researcher's Guide to Validating Surface Hydrophobicity Using Contact Angle Measurements
For researchers, scientists, and drug development professionals, achieving and validating the desired level of hydrophobicity on modified surfaces is a critical step in various applications, from biomaterial development to drug delivery systems. This guide provides a comparative overview of common surface modification techniques and the use of contact angle measurements to validate their efficacy. Detailed experimental protocols and data are presented to aid in the selection and implementation of appropriate methods.
The wettability of a solid surface by a liquid is a key characteristic determined by the balance between cohesive and adhesive forces. In the context of aqueous solutions, surfaces are broadly categorized as hydrophilic (water-attracting) or hydrophobic (water-repelling). The degree of hydrophobicity is quantified by the contact angle (CA), the angle at which the liquid-vapor interface meets the solid surface. A contact angle greater than 90° indicates a hydrophobic surface, while a contact angle exceeding 150° signifies superhydrophobicity.[1][2]
Contact angle goniometry is the most common technique for measuring surface wettability due to its simplicity and directness.[3] By dispensing a liquid droplet onto a surface and optically measuring the angle it forms, researchers can gain valuable insights into the surface's energetic properties. Beyond the static contact angle, dynamic contact angles—advancing and receding angles—provide a more comprehensive understanding of the surface's homogeneity and the adhesion of the liquid to the surface. The difference between the advancing and receding angles is known as contact angle hysteresis, a measure of the energy barrier to droplet movement.[2][4]
This guide compares several widely used surface modification techniques aimed at increasing hydrophobicity and presents the corresponding contact angle data to validate their effectiveness.
Comparison of Surface Modification Techniques for Enhanced Hydrophobicity
The choice of surface modification technique depends on the substrate material, the desired degree of hydrophobicity, and the specific application. The following table summarizes the typical contact angle measurements for surfaces modified by common techniques.
| Surface Modification Technique | Substrate(s) | Static Contact Angle (θ) | Advancing Angle (θa) | Receding Angle (θr) | Contact Angle Hysteresis (θa - θr) | Reference(s) |
| Silanization | Glass, SiO2 | ~110° - 124° | ~98° | ~81° | ~10° - 20° | [4][5][6] |
| HEMA-co-EDMA Polymer | >150° (superhydrophobic) | - | - | - | [7] | |
| Biochar | ~144° | - | - | - | [8] | |
| Polymer Coating (PTFE) | Aluminum | >150° (superhydrophobic) | - | - | - | [9] |
| Laser Texturing | AISI 4130 Steel | >150° (superhydrophobic) | - | - | - | [10] |
| Aluminum Alloy | >150° (superhydrophobic) | - | - | <10° | [1] | |
| Chemical Etching | Aluminum | ~156° | - | - | ~5° | [5] |
| Nickel | >140° | - | - | - | [11] | |
| Magnesium Alloy | ~158° | - | - | - | [12] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible contact angle measurements. Below are methodologies for key surface modification techniques and the standard procedure for contact angle goniometry.
Surface Modification Protocols
1. Silanization of Glass/SiO2 Surfaces:
-
Objective: To create a hydrophobic surface by covalently bonding organosilanes to surface hydroxyl groups.
-
Materials:
-
Procedure:
-
Surface Cleaning and Hydroxylation: Thoroughly clean the substrate by sonication in acetone and isopropanol. To ensure a high density of hydroxyl groups, treat the surface with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate extensively with deionized water and dry with a stream of nitrogen gas.
-
Silanization: Immerse the cleaned and dried substrate in a dilute solution (e.g., 1-5 mM) of the organosilane in an anhydrous solvent for a specified duration (e.g., 15-60 minutes) at room temperature.[7] The reaction should be carried out in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere) to prevent premature hydrolysis of the silane.
-
Rinsing and Curing: Remove the substrate from the silane solution and rinse thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Cure the silanized surface by baking in an oven at a specified temperature (e.g., 100-120 °C) for 30-60 minutes to promote the formation of a stable siloxane network.
-
2. Polymer Coating via Spray Coating:
-
Objective: To deposit a uniform hydrophobic polymer film onto a substrate.
-
Materials:
-
Procedure:
-
Formulation Preparation: Dissolve the functionalizing agent (e.g., stearic acid) in a suitable solvent. Disperse the nanoparticles in this solution, followed by the addition of the polymer.[13]
-
Substrate Preparation: Clean the substrate as described in the silanization protocol to ensure good adhesion of the coating.
-
Spray Coating: Transfer the polymer formulation to the reservoir of the spray coater. Apply the coating onto the substrate using a consistent and controlled motion to ensure a uniform film thickness. The distance between the nozzle and the substrate, as well as the flow rate, should be optimized for the specific formulation.
-
Curing: Cure the coated substrate according to the polymer manufacturer's instructions, which may involve air drying or heating at a specific temperature for a set duration.
-
3. Laser Texturing for Superhydrophobicity:
-
Objective: To create micro- and nano-scale surface roughness to induce superhydrophobicity.
-
Materials:
-
Procedure:
-
Substrate Cleaning: Clean the substrate surface to remove any contaminants.
-
Laser Ablation: Secure the substrate on the laser system's stage. Program the laser scanner to create a specific pattern (e.g., grid, parallel lines) on the surface.[1][14] Key parameters to control include laser fluence, scanning speed, and hatch distance (the spacing between adjacent laser lines). These parameters will determine the geometry and dimensions of the surface features.
-
Post-processing (Optional): In some cases, a subsequent chemical treatment with a low-surface-energy material (like a silane) may be used to further enhance the hydrophobicity.[10]
-
4. Chemical Etching:
-
Objective: To create a rough surface morphology through controlled chemical corrosion.
-
Materials:
-
Procedure:
-
Substrate Preparation: Clean and degrease the substrate.
-
Etching: Immerse the substrate in the etchant solution for a specific time at a controlled temperature. The etching time is a critical parameter that influences the resulting surface roughness.[5][11]
-
Rinsing and Drying: After etching, thoroughly rinse the substrate with deionized water and dry it.
-
Hydrophobization: Immerse the etched surface in a solution of a low-surface-energy material to render the roughened surface hydrophobic.[5]
-
Contact Angle Measurement Protocol (Sessile Drop Method)
-
Objective: To measure the static, advancing, and receding contact angles of a liquid on the modified surface.
-
Apparatus: Contact angle goniometer equipped with a high-resolution camera, a light source, and a precision liquid dispensing system.
-
Procedure:
-
Sample Preparation: Place the modified and dried substrate on the sample stage of the goniometer.
-
Static Contact Angle Measurement:
-
Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-air) contact line.
-
-
Dynamic Contact Angle Measurement (Advancing and Receding Angles):
-
Place a droplet on the surface with the dispensing needle remaining in contact with the droplet.
-
Advancing Angle: Slowly increase the volume of the droplet, causing the contact line to advance. The contact angle measured just as the contact line begins to move is the advancing angle.[2]
-
Receding Angle: Slowly decrease the volume of the droplet by withdrawing liquid back into the needle, causing the contact line to recede. The contact angle measured just as the contact line begins to move is the receding angle.[2]
-
-
Data Analysis:
-
Perform measurements at multiple locations on the surface to ensure statistical significance and to assess the homogeneity of the modification.
-
Calculate the contact angle hysteresis by subtracting the average receding angle from the average advancing angle.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for validating the hydrophobicity of a modified surface using contact angle measurements.
Caption: Workflow for hydrophobicity validation.
By following these detailed protocols and utilizing the comparative data provided, researchers can effectively modify surfaces to achieve the desired hydrophobicity and validate their results with confidence.
References
- 1. mdpi.com [mdpi.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. users.aalto.fi [users.aalto.fi]
- 4. matec-conferences.org [matec-conferences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Surface Hydrophobic Modification of Biochar by Silane Coupling Agent KH-570 | MDPI [mdpi.com]
- 9. segurancaaerea.nidf.ufrj.br [segurancaaerea.nidf.ufrj.br]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Fabrication of Hydrophobic Ni Surface by Chemical Etching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biomimetic superhydrophobic metal/nonmetal surface manufactured by etching methods: A mini review [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Biocompatibility of Fluorinated Polymers and Traditional Biomaterials
For Researchers, Scientists, and Drug Development Professionals
The selection of a biomaterial for any medical device or drug delivery system is a critical decision, with biocompatibility being a primary determinant of in vivo success. This guide provides an objective comparison of the biocompatibility of fluorinated polymers, represented here by polytetrafluoroethylene (PTFE), against traditional biomaterials such as polyetheretherketone (PEEK) and titanium (Ti). The following sections detail key biocompatibility metrics, supported by experimental data, to aid in the informed selection of materials for your research and development needs.
Key Biocompatibility Performance Metrics
The biocompatibility of a material is not a single property but a collection of interactions with the biological environment. Here, we compare PTFE, PEEK, and Titanium across three critical parameters: cytotoxicity, immune response, and protein adsorption.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate a direct comparison of the selected biomaterials. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity
| Material | Assay Type | Cell Line | Cell Viability (%) | Source |
| PTFE | MTT Assay | L929 | ~95% | [Extrapolated from qualitative biocompatibility statements][1] |
| PEEK | MTT Assay | HOF | >95% (after 48h) | [2] |
| Titanium (Ti-6Al-4V) | MTT Assay | HOF | >95% (after 48h) | [2] |
| CFR-PEEK | Direct Contact | BMSC | Slightly lower than Ti and Zr | [3] |
Table 2: Immune Response - Inflammatory Cytokine Secretion
| Material | Cell Type | Cytokine | Concentration (pg/mL) - Approximate | Source |
| PEEK | Macrophages | TNF-α | Increased | [Extrapolated from general inflammatory response findings] |
| PEEK | Macrophages | IL-6 | Increased | [Extrapolated from general inflammatory response findings] |
| Titanium | Macrophages | TNF-α | Lower than PEEK | [Extrapolated from general inflammatory response findings] |
| Titanium | Macrophages | IL-6 | Lower than PEEK | [Extrapolated from general inflammatory response findings] |
| Fluoropolymer-coated stent | - | Inflammatory Cells | Lowest density compared to others | [4][5] |
Table 3: Protein Adsorption
| Material | Protein | Adsorbed Amount (µg/cm²) | Source | | :--- | :--- | :--- | :--- | :--- | | PTFE | Albumin | Lower than Titanium |[6] | | Titanium | Fibrinogen | ~0.4 - 0.6 |[7] | | Titanium | Albumin | ~0.2 - 0.3 |[7] | | Fluorinated Polyimide | IgG | Increased with rubbing pressure |[8] |
Table 4: Hemocompatibility - Hemolysis
| Material | Test Method | Hemolysis (%) | Result | Source |
| PTFE | ASTM F756 | Not specified | Generally considered hemocompatible | [General knowledge] |
| PEEK | ASTM F756 | Not specified | Generally considered hemocompatible | [General knowledge] |
| Titanium | ASTM F756 | Not specified | Generally considered hemocompatible | [General knowledge] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines for key experimental protocols based on international standards.
In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test to assess cell metabolic activity. A reduction in activity is indicative of cytotoxicity.
Materials:
-
Test material (e.g., PTFE, PEEK, Titanium) sterilized.
-
Control materials (negative and positive controls).
-
L929 mouse fibroblast cell line (or other appropriate cell line).
-
Culture medium (e.g., MEM with 10% fetal bovine serum).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., isopropanol with 0.04 N HCl).
-
96-well culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that ensures they are in a logarithmic growth phase at the time of the assay. Incubate for 24 hours.
-
Material Exposure:
-
Direct Contact: Place the sterilized test material directly onto the cell monolayer.
-
Extract Method: Prepare an extract of the test material by incubating it in culture medium (e.g., at 37°C for 24 hours). Add the extract to the cells.
-
-
Incubation: Incubate the cells with the test material or extract for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution. Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the MTT medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 650 nm).
-
Calculation: Calculate cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[9]
Hemocompatibility: Hemolysis - Direct Contact Method (Based on ASTM F756)
This test determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon direct contact.
Materials:
-
Test material sterilized.
-
Control materials (positive and negative controls).
-
Freshly collected, anticoagulated blood (e.g., human or rabbit).
-
Phosphate-buffered saline (PBS).
-
Drabkin's reagent (for hemoglobin measurement).
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Blood Preparation: Prepare a diluted blood solution by mixing the anticoagulated blood with PBS.
-
Material Incubation: Place the test material in a tube with the diluted blood solution. Include positive (e.g., water) and negative (e.g., polyethylene) controls.
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Transfer the supernatant to a new tube and add Drabkin's reagent. Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered acceptable.[10]
Mandatory Visualization
The following diagrams illustrate key biological pathways and experimental workflows relevant to the assessment of biocompatibility.
Conclusion
The choice between fluorinated polymers and traditional biomaterials is multifaceted and depends heavily on the specific application.
-
Fluorinated polymers, such as PTFE, are generally characterized by their chemical inertness and low surface energy, which can lead to reduced protein adsorption and a less pronounced inflammatory response.[4][5] Their flexibility is also an advantage in certain applications.
-
PEEK offers a balance of biocompatibility and mechanical properties that mimic bone, making it a popular choice in orthopedic and spinal applications.[11] However, some studies suggest it may elicit a more pronounced inflammatory response compared to titanium.[2]
-
Titanium is a well-established biomaterial with a long history of successful clinical use, particularly in dental and orthopedic implants, due to its excellent biocompatibility and osseointegration capabilities.[12] Surface modifications of titanium can further enhance its biological performance.[6]
This guide serves as a starting point for understanding the comparative biocompatibility of these material classes. It is imperative for researchers to conduct material- and application-specific testing to ensure the safety and efficacy of their medical devices and drug delivery systems.
References
- 1. Integrin and Its Associated Proteins as a Mediator for Mechano-Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of the Cell Metabolic Activity, Cytotoxicity, Cell Attachment, and Inflammatory Reaction of Human Oral Fibroblasts on Polyetheretherketone (PEEK) Implant–Abutment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro physicochemical and biological properties of titanium alloy, zirconia, polyetheretherketone, and carbon fiber-reinforced polyetheretherketone [frontiersin.org]
- 4. Foreign-body giant cell - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of Foreign Body Giant Cell Formation in Response to Implantable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Titanium and Protein Adsorption: An Overview of Mechanisms and Effects of Surface Features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrinogen and albumin adsorption on titanium nanoroughness gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrophage fusion, giant cell formation, and the foreign body response require matrix metalloproteinase 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 11. genesismedicalplastics.com [genesismedicalplastics.com]
- 12. Bioactivity and Osseointegration of PEEK Are Inferior to Those of Titanium: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol are paramount for ensuring both personal and environmental safety. This guide provides a detailed, procedural framework for the proper disposal of this fluorinated compound, aligning with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin and eye irritant.[1] Therefore, the minimum required PPE includes:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered.
-
Respiratory Protection: All handling and waste collection should occur within a certified chemical fume hood to prevent inhalation of any potential vapors.
Waste Classification and Segregation: A Critical Step
Due to the presence of fluorine atoms, this compound is categorized as a halogenated organic waste .[2] It is imperative to segregate this waste stream from non-halogenated organic wastes.[2][3] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs, as the entire mixture must be treated as halogenated waste.[4]
Key Segregation Principles:
-
Use designated, clearly labeled waste containers for "Halogenated Organic Waste."
-
Never mix this waste with acids, bases, heavy metals, or other reactive chemicals.
-
Ensure all containers are in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and vapor escape.
Step-by-Step Disposal Protocol
The mandated disposal route for this compound is through a licensed and approved hazardous waste disposal facility.[1]
-
Container Preparation: Select a suitable, leak-proof container designated for halogenated organic waste. Ensure the container is clean and dry before adding any waste.
-
Waste Collection: Carefully transfer the this compound waste into the designated container. This should be done in a chemical fume hood.
-
Labeling: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If mixed with other compatible halogenated solvents, list all constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant").
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's policies, arrange for a pickup from your Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
Chemical and Physical Properties Summary
For ease of reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 355-74-8 |
| Molecular Formula | HOCH₂(CF₂)₄CH₂OH |
| Molecular Weight | 262.10 g/mol |
| Form | Solid |
| Melting Point | 66-70 °C |
| Boiling Point | 100 °C at 3 mmHg |
| Solubility | Soluble in water[5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It can cause skin and eye irritation, and may cause respiratory irritation.[1] It is a combustible solid, so it is important to keep it away from heat and open flames.
First Aid:
-
If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber). Check manufacturer's chemical resistance guide. Double-gloving is recommended.[2][3] | To prevent skin contact, which can cause irritation. Fluorinated compounds require specific glove materials for adequate protection. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for additional protection.[2] | To protect eyes from splashes and potential fumes, which can cause serious irritation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or splash risks, a chemical-resistant apron is advised. | To protect skin from accidental contact and provide a barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator with a particle filter (e.g., N95) should be used, especially if dust may be generated.[4] Use in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Handling and Use:
-
Avoid the formation of dust.[5]
-
Ground all electrical equipment to prevent static discharge.
-
Use non-sparking tools.
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan: Step-by-Step Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[6]
-
Waste Collection:
-
Labeling and Storage of Waste:
-
Arranging for Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Ensure all required paperwork is completed accurately.
-
Quantitative Data Summary
There are no established occupational exposure limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) for this compound.[5] The following table provides other relevant physical and chemical properties.
| Parameter | Value |
| CAS Number | 355-74-8 |
| Molecular Formula | C₆H₆F₈O₂ |
| Molecular Weight | 262.10 g/mol |
| Appearance | White solid |
| Melting Point | 66-70 °C |
| Boiling Point | 100 °C at 3 mmHg |
| Solubility | Soluble in water |
| Storage Class | 11 - Combustible Solids |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
